Methyl 2,3-diaminobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-diaminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJHLOLVEXWHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341265 | |
| Record name | Methyl 2,3-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107582-20-7 | |
| Record name | Methyl 2,3-diaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminobenzoic acid methyl ester | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2,3-diaminobenzoate
This guide provides an in-depth exploration of the synthesis of Methyl 2,3-diaminobenzoate, a valuable intermediate in the pharmaceutical industry for the preparation of various therapeutic agents.[1][2] The primary focus of this document is the efficient esterification of 2,3-diaminobenzoic acid, offering researchers, scientists, and drug development professionals a detailed protocol, mechanistic insights, and practical guidance for this crucial chemical transformation.
Introduction: The Significance of this compound
This compound serves as a key building block in the synthesis of a range of pharmacologically active molecules.[2] Its utility is demonstrated in the preparation of compounds such as methyl 2-ethoxy-4-carboxylate-3-hydro-benzimidazole, a precursor for the synthesis of candesartan, an angiotensin II receptor blocker used to treat hypertension.[1] Furthermore, derivatives of this compound have been investigated for their potential anticancer activities.[1] The strategic importance of this intermediate necessitates a reliable and well-understood synthetic route to ensure high purity and yield, which this guide aims to provide.
The Chemical Transformation: Fischer-Speier Esterification
The synthesis of this compound from 2,3-diaminobenzoic acid is typically achieved through a Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3] In the context of this synthesis, methanol is used as both the reactant and the solvent, and an acid catalyst facilitates the reaction.
Mechanistic Insights: The Role of Thionyl Chloride
While traditional Fischer esterification employs strong protic acids like sulfuric acid, a highly effective variation utilizes thionyl chloride (SOCl₂).[4][5] The addition of thionyl chloride to methanol generates anhydrous hydrogen chloride (HCl) in situ. This method is particularly advantageous as it provides a constant supply of the acid catalyst and also acts as a dehydrating agent, reacting with the water produced during the esterification to drive the equilibrium towards the product side.[5]
The reaction mechanism proceeds as follows:
-
Generation of the Catalyst: Thionyl chloride reacts with methanol to produce methyl chlorosulfite and hydrogen chloride. The generated HCl then protonates the carbonyl oxygen of the 2,3-diaminobenzoic acid.
-
Activation of the Carboxylic Acid: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as another molecule of methanol) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final ester product, this compound.
Caption: Mechanism of Fischer-Speier Esterification using Thionyl Chloride.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 3.04 g | 0.02 |
| Methanol | CH₄O | 32.04 | 50 mL | - |
| Thionyl chloride | SOCl₂ | 118.97 | 2.5 mL | 0.03 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3.04 g (0.02 mol) of 2,3-diaminobenzoic acid.
-
Dissolution: Add 50 mL of methanol to the flask and stir the mixture until the solid is fully dissolved.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly and dropwise, add 2.5 mL (0.03 mol) of thionyl chloride to the stirred solution. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Caption: Experimental Workflow for the Synthesis of this compound.
Purification
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A typical starting eluent system is 9:1 hexane:ethyl acetate, gradually increasing the polarity to 7:3 hexane:ethyl acetate.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at around 3.8-3.9 ppm.
-
The aromatic protons will appear as multiplets in the region of 6.5-7.5 ppm.
-
The two amino groups (-NH₂) will likely appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. In DMSO-d₆, they are expected around 4.5-5.0 ppm.[6]
-
-
IR (Infrared) Spectroscopy:
-
The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1700-1730 cm⁻¹.
-
The N-H stretching vibrations of the primary amine groups will be visible as two bands in the region of 3300-3500 cm⁻¹.
-
C-O stretching of the ester will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching of the aromatic ring will be in the 1450-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of this compound.
-
Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 135, and the loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z = 107.[1][2]
-
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,3-Diaminobenzoic Acid: This compound is a skin and eye irritant.[7] Avoid inhalation of dust and direct contact with skin and eyes.
-
Methanol: Methanol is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[8][9][10][11][12] It can cause blindness and damage to the central nervous system.[8] Handle with extreme care in a fume hood, away from ignition sources.
-
Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[7][13][14][15][16] It can cause severe burns to the skin, eyes, and respiratory tract.[13][15] Always handle thionyl chloride with extreme caution, using appropriate gloves and eye protection, and ensure it does not come into contact with water or moisture.[14][16]
Conclusion
The synthesis of this compound via the Fischer-Speier esterification of 2,3-diaminobenzoic acid using methanol and thionyl chloride is a robust and efficient method. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and essential safety considerations. By understanding the mechanistic nuances and adhering to the outlined procedures, researchers can confidently and safely produce this valuable pharmaceutical intermediate for their drug discovery and development endeavors.
References
- 1. This compound | 107582-20-7 [m.chemicalbook.com]
- 2. This compound | 107582-20-7 [chemicalbook.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. lobachemie.com [lobachemie.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. airgas.com [airgas.com]
- 12. gcascc.com [gcascc.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. westliberty.edu [westliberty.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. carlroth.com:443 [carlroth.com:443]
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,3-diaminobenzoate
Introduction
Methyl 2,3-diaminobenzoate (MDAB), a substituted aromatic amine and ester, is a molecule of significant interest within the pharmaceutical and chemical synthesis sectors. Its unique structural arrangement, featuring two adjacent amino groups on a benzoate scaffold, renders it a versatile and highly reactive building block. This guide provides a comprehensive overview of the core physicochemical properties of MDAB, offering field-proven insights into its characterization, synthesis, and application. The content herein is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this important intermediate.
Chemical Identity and Molecular Structure
The foundational step in understanding any chemical entity is to establish its unequivocal identity. MDAB is systematically identified by several key descriptors.
-
IUPAC Name: this compound
-
Synonyms: 2,3-Diaminobenzoic Acid Methyl Ester, 3-Aminoanthranilic acid methyl ester[1]
The spatial arrangement of its functional groups—a methyl ester and two primary amines at the C2 and C3 positions of the benzene ring—is critical to its chemical behavior. This ortho-diamine configuration is a key precursor for the formation of various heterocyclic systems.
Caption: 2D structure of this compound.
Core Physicochemical Characteristics
A summary of the fundamental physical and chemical properties of MDAB is crucial for its handling, reaction design, and purification. The data presented below is consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Powder to crystal | [2][5] |
| Color | Light yellow to Brown | [2][5] |
| Melting Point | 68-70 °C | [2] |
| Boiling Point | 322.6 ± 22.0 °C (Predicted) | [2] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.02 ± 0.10 (Predicted) | [2] |
| Purity | >98.0% (GC) | [5] |
Spectroscopic and Analytical Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule, essential for structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise hydrogen and carbon framework of MDAB.
-
¹H NMR (Proton NMR): The proton spectrum provides distinct signals for each unique hydrogen environment.
-
A singlet corresponding to the three methyl ester protons (–OCH₃) is typically observed around δ 3.74-3.89 ppm .[2][7]
-
The aromatic protons on the benzene ring appear as multiplets or distinct doublets and triplets between δ 6.38 and 7.49 ppm .[2][7] The specific coupling patterns are dependent on the solvent and instrument resolution.
-
The two amino groups (–NH₂) produce broad singlet signals, whose chemical shifts are highly dependent on solvent and concentration, appearing between δ 4.48 and 6.20 ppm .[2][7]
-
-
¹³C NMR (Carbon NMR): While detailed experimental spectra for the 2,3-isomer are less commonly published, the expected signals based on its structure would include:
-
A signal for the ester carbonyl carbon (~167 ppm).
-
Signals for the aromatic carbons, with those bonded to nitrogen atoms shifted upfield.
-
A signal for the methyl carbon of the ester group (~52 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion Peak: The expected exact mass is 166.18 g/mol .[6]
-
Fragmentation: A common fragmentation pattern involves the loss of the methoxy group (–OCH₃), resulting in a fragment ion with an m/z value around 135.05.[2][3][4]
Synthesis, Reactivity, and Applications
The utility of MDAB stems directly from its synthesis accessibility and the reactivity of its ortho-diamine moiety.
Common Synthesis Pathway: Catalytic Hydrogenation
A prevalent and efficient method for synthesizing MDAB is the catalytic reduction of its nitro-precursor, methyl 2-amino-3-nitrobenzoate.
Caption: Workflow for the synthesis of MDAB via catalytic hydrogenation.
Expert Rationale: This pathway is favored due to its high yield (often quantitative) and clean reaction profile.[2][3][4] Palladium-based catalysts are exceptionally effective for the chemoselective reduction of aromatic nitro groups to amines without affecting other functional groups like the ester. The use of a hydrogen atmosphere provides the necessary reducing agent.
Reactivity and Role in Drug Development
The primary value of MDAB lies in its role as a pharmaceutical intermediate.[3][4] The adjacent amino groups are nucleophilic and can readily react with dicarbonyl compounds or their equivalents to form fused heterocyclic rings, most notably benzimidazoles.
This reactivity is exploited in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, it serves as a precursor for intermediates used in the preparation of angiotensin II receptor blockers like candesartan.[3][4] Furthermore, MDAB and its derivatives have been investigated for potential anticancer activity, possibly through mechanisms involving the inhibition of DNA synthesis and cell division.[2][3][4] Some research also points to its activity as a 5-HT4 receptor agonist.[2][3][4]
Experimental Protocol: Purity Determination by HPLC
To ensure the quality and consistency of MDAB for research or manufacturing, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose. The following protocol is a self-validating system designed for accuracy and reproducibility.
Caption: Standard workflow for purity analysis of MDAB by HPLC.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). The organic modifier (acetonitrile) controls the retention time, while the acidic additive (TFA) ensures sharp peak shapes by protonating the amine functionalities.
-
Standard Preparation: Accurately weigh a reference standard of MDAB and dissolve it in the mobile phase to a known concentration (e.g., 1.0 mg/mL). This provides the benchmark for purity calculation.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Equilibration: Flush a C18 reverse-phase column with the mobile phase until a stable baseline is achieved. The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.
-
Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Detection: Monitor the column eluent using a UV detector set to the absorbance maximum (λmax) of MDAB. This wavelength must be predetermined via a UV-Vis scan to ensure maximum sensitivity.
-
Data Processing: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to that of the standard, using the area percent method.
This protocol is self-validating because the use of a well-characterized reference standard allows for direct and accurate quantification of the analyte, while the system suitability parameters (e.g., peak symmetry, retention time stability) confirm the validity of the run itself.
Storage, Handling, and Stability
Proper storage is critical to maintain the integrity of MDAB.
-
Storage Conditions: It should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C.[2]
-
Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the electron-rich diamino functionalities.[2]
-
Light Sensitivity: The compound should be kept in a dark place, as exposure to light can promote degradation.[2]
Conclusion
This compound is a foundational building block in modern organic synthesis, particularly for the pharmaceutical industry. Its value is derived from a combination of well-defined physicochemical properties, a reactive ortho-diamine moiety ideal for constructing complex heterocyclic scaffolds, and accessible synthetic routes. A thorough understanding of its characteristics—from its spectroscopic fingerprint and melting point to its stability and analytical profiling—is paramount for any scientist or researcher aiming to leverage this versatile intermediate in drug discovery and development.
References
- 1. 2,3-Diaminobenzoic acid methyl ester (15785-69-2) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound | 107582-20-7 [m.chemicalbook.com]
- 3. This compound | 107582-20-7 [chemicalbook.com]
- 4. This compound CAS#: 107582-20-7 [m.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2,3-Diaminobenzoic acid methyl ester | C8H10N2O2 | CID 571825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Technical Guide to the Spectroscopic Characterization of Methyl 2,3-diaminobenzoate
Introduction
Methyl 2,3-diaminobenzoate (CAS No. 107582-20-7) is a significant intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1][2] Its chemical structure, featuring vicinal amino groups and a methyl ester on an aromatic ring, presents a unique electronic environment that is reflected in its spectroscopic properties. An unambiguous structural confirmation and purity assessment of this compound is paramount for its application in research and drug development. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established scientific principles and experimental best practices.
The molecular integrity of intermediates like this compound is the bedrock of reliable downstream applications. This document serves as a detailed reference for researchers, offering not just spectral data, but a cohesive interpretation that links empirical observations to the underlying molecular structure.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecule's architecture is crucial before delving into its spectral data. The diagram below illustrates the structure of this compound, with atom numbering that will be used for spectral assignments throughout this guide.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The analysis was performed in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar analytes, which can engage in hydrogen bonding with the amine protons, affecting their chemical shift and peak shape.[3][4]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.06 | d | 1H | Ar-H (H-6) |
| 6.70 | d | 1H | Ar-H (H-4) |
| 6.38 | t | 1H | Ar-H (H-5) |
| 6.20 | br s | 1H | NH ₂ (C3-NH₂) |
| 4.80 | br s | 1H | NH ₂ (C2-NH₂) |
| 3.74 | s | 3H | -OCH ₃ (H-8) |
| Data acquired on a 300 MHz spectrometer in DMSO-d₆.[1][2] |
Interpretation and Rationale:
-
Aromatic Region (δ 6.3-7.1 ppm): The three aromatic protons appear as distinct signals, consistent with a trisubstituted benzene ring. The proton at H-5 (δ 6.38 ppm) appears as a triplet due to coupling with its two neighbors, H-4 and H-6. The protons at H-4 (δ 6.70 ppm) and H-6 (δ 7.06 ppm) each appear as doublets. The downfield shift of H-6 is attributed to the deshielding effect of the adjacent electron-withdrawing methyl ester group.
-
Amine Protons (δ 4.80 and 6.20 ppm): The two amino groups give rise to two broad singlets. Their broadness is a result of rapid proton exchange and quadrupolar relaxation from the nitrogen atom.[5] The difference in their chemical shifts suggests they are in distinct chemical environments. The amine at the C2 position is ortho to the bulky ester group, which can influence its conformation and hydrogen-bonding characteristics compared to the amine at C3.
-
Methyl Ester Protons (δ 3.74 ppm): The three protons of the methyl group (-OCH₃) appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl ester.
Carbon-¹³ (¹³C) NMR Analysis
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~168 | C =O (C-7) | Typical range for an ester carbonyl carbon.[8] |
| ~148 | Ar-C -N (C-2) | Aromatic carbon attached to nitrogen, significantly deshielded. |
| ~138 | Ar-C -N (C-3) | Aromatic carbon attached to nitrogen, deshielded. |
| ~130 | Ar-C -H (C-6) | Aromatic methine carbon, influenced by the adjacent ester group. |
| ~120 | Ar-C -H (C-4) | Aromatic methine carbon. |
| ~118 | Ar-C -H (C-5) | Aromatic methine carbon, upfield due to two ortho amino groups. |
| ~115 | Ar-C -COOCH₃ (C-1) | Quaternary aromatic carbon, shielded relative to other substituted carbons. |
| ~52 | -OC H₃ (C-8) | Characteristic chemical shift for a methyl ester carbon.[9] |
| Predicted values are based on additive models and data from analogous compounds. |
Justification of Predicted Chemical Shifts:
-
Carbonyl Carbon (C-7): The ester carbonyl carbon is expected to be the most downfield signal, typically appearing around 165-175 ppm.[8]
-
Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The two carbons directly attached to the electron-donating amino groups (C-2 and C-3) are expected to be significantly deshielded. The methine carbons (C-4, C-5, C-6) will have shifts determined by their position relative to all three substituents. The quaternary carbon (C-1) attached to the ester group will also have a characteristic shift.
-
Methyl Carbon (C-8): The methyl carbon of the ester group consistently appears in the 50-55 ppm range.[9]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum provides information on the vibrational frequencies of bonds, which are characteristic of specific molecular moieties. For a solid sample like this compound, the KBr pellet method is a standard and reliable technique for obtaining a high-quality spectrum.[10][11]
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium |
| 2990 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Medium |
| ~1680 | C=O Stretch | Ester | Strong |
| ~1620 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium-Strong |
| 1600, 1480 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium |
| ~1250 | C-N Stretch | Aromatic Amine | Strong |
| ~1200 | C-O Stretch (Asymmetric) | Ester | Strong |
Interpretation of Key Vibrational Modes:
-
N-H Stretching Region (3450 - 3300 cm⁻¹): The presence of two primary amino groups should give rise to two distinct absorption bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The presence of two amino groups may lead to a more complex pattern.
-
C=O Stretching (around 1680 cm⁻¹): A strong, sharp absorption band is expected for the carbonyl group of the methyl ester. This is one of the most characteristic peaks in the IR spectrum.
-
Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as a pair of bands around 1600 and 1480 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions, including C-N and C-O stretching and various bending vibrations. The strong band around 1250 cm⁻¹ is characteristic of the C-N stretch in aromatic amines, and the strong C-O stretch of the ester will also be prominent.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Electron Ionization (EI) is a common technique that generates a molecular ion and induces fragmentation.
Molecular Ion:
Observed and Predicted Fragmentation Pattern:
The fragmentation of aromatic esters under EI-MS is well-documented.[13][14] A primary fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Analysis of Fragmentation:
-
Molecular Ion (m/z 166): The molecular ion peak is expected to be reasonably intense due to the stability of the aromatic ring.
-
Loss of a Methoxy Radical (m/z 135): The most significant initial fragmentation is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in a highly stable acylium cation at m/z 135. This fragment has been experimentally observed.[1][2]
-
Loss of Carbon Monoxide (m/z 107): The acylium ion at m/z 135 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form an aromatic cation at m/z 107. This is a common fragmentation pathway for benzoyl-type cations.
Part 4: Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential. The following sections outline the recommended procedures for the analysis of this compound.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR spectroscopic analysis.
Causality Behind Experimental Choices:
-
Solvent (DMSO-d₆): Chosen for its excellent solvating power for polar aromatic amines and its high boiling point. It allows for the observation of exchangeable N-H protons, which might be lost in D₂O.[3]
-
Concentration: A concentration of 10-20 mg/0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without causing significant line broadening due to aggregation.
IR Spectroscopy Protocol (KBr Pellet Method)
Caption: Standard workflow for IR analysis via the KBr pellet method.
Causality Behind Experimental Choices:
-
KBr Matrix: Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to many organic compounds when pressed, minimizing light scattering.[10][15]
-
Grinding: Thorough grinding and mixing are critical to ensure the sample is homogeneously dispersed within the KBr matrix. This prevents spectral artifacts and ensures a representative spectrum.[16]
-
Pressure: High pressure causes the KBr to flow and form a transparent, glass-like pellet, effectively trapping the analyte in a solid solution.[11]
Conclusion
The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR data confirms the substitution pattern of the aromatic ring and the presence of the methyl ester and two distinct amino groups. While experimental ¹³C NMR and IR data are not widely published, predictive analysis based on established principles provides a robust framework for their interpretation. Mass spectrometry corroborates the molecular weight and reveals a logical fragmentation pattern initiated by the loss of the methoxy radical. The protocols detailed herein represent best practices for acquiring high-fidelity data, ensuring that researchers and drug development professionals can confidently verify the structure and purity of this important chemical intermediate.
References
- 1. This compound | 107582-20-7 [chemicalbook.com]
- 2. This compound | 107582-20-7 [m.chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aiinmr.com [aiinmr.com]
- 10. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 11. shimadzu.com [shimadzu.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. whitman.edu [whitman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 16. azom.com [azom.com]
Part 1: Introduction and Physicochemical Profile
An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of Methyl 2,3-diaminobenzoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will explore its synthesis, physicochemical properties, and the critical importance of its crystal structure. While the definitive crystal structure of this compound is not publicly available at the time of this writing, this document will serve as a procedural guide to its determination and analysis, using the elucidated structure of its isomer, Methyl 3,5-diaminobenzoate, as an instructive case study.
This compound (MDAB) is an aromatic amine and ester of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing two nucleophilic amino groups ortho to each other and a methyl ester group, makes it a versatile building block for the synthesis of various heterocyclic compounds and more complex molecules.[1][2] Notably, it serves as a key pharmaceutical intermediate in the production of drugs such as Candesartan.[3][4] Furthermore, preliminary research suggests potential anticancer activity for this class of compounds, possibly through mechanisms involving the inhibition of DNA synthesis.[3][4]
A precise understanding of its three-dimensional structure is paramount for unlocking its full potential in structure-based drug design and materials science. The spatial arrangement of its hydrogen bond donors (the two -NH₂ groups) and acceptor (the carbonyl oxygen) dictates its intermolecular interactions, which in turn influences its solubility, melting point, and, most importantly, its binding affinity to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [5] |
| Molecular Weight | 166.18 g/mol | [5] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| CAS Number | 107582-20-7 | [3] |
| Melting Point | 68-70 °C | [3] |
| Boiling Point (Predicted) | 322.6 ± 22.0 °C | [3] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [3] |
Part 2: Synthesis and Crystallization Strategy
The successful determination of a crystal structure begins with the synthesis of high-purity material followed by the meticulous growth of single crystals.
2.1: Recommended Synthesis Protocol: Catalytic Hydrogenation
One of the most efficient and high-yield methods for synthesizing this compound is the catalytic reduction of its nitro precursor, Methyl 2-amino-3-nitrobenzoate.[3][4]
Experimental Protocol:
-
Reaction Setup: To a solution of Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol) in anhydrous ethanol (800 mL) in a suitable pressure vessel, add Palladium Hydroxide on carbon (20% Pd, ~10g).
-
Causality: Anhydrous ethanol is an excellent solvent for the starting material and the product. Palladium hydroxide is a highly effective catalyst for the hydrogenation of nitro groups, often preferred over Palladium on carbon for its higher activity and reduced risk of side reactions.
-
-
Degassing and Hydrogenation: Seal the vessel and degas the slurry by purging with nitrogen gas, followed by evacuating the atmosphere. Introduce hydrogen gas to a pressure of 4 atm.
-
Causality: Removing oxygen is critical to prevent catalyst poisoning and potential side reactions. The hydrogen pressure provides the necessary driving force for the reduction reaction.
-
-
Reaction Execution: Stir the mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Vigorous stirring ensures efficient contact between the substrate, the catalyst, and the hydrogen gas, maximizing the reaction rate.
-
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Remove the palladium catalyst by filtration through a pad of Celite®.
-
Causality: Celite provides a fine filter bed that effectively removes the solid catalyst particles.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield this compound as a dark orange oil, which should solidify upon standing.[3] The product can be further purified by column chromatography on silica gel if necessary.[6]
2.2: The Art of Single Crystal Growth: A Best-Practice Approach
Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study. For a compound like this compound, the slow evaporation method is a primary technique to explore.
Experimental Protocol:
-
Solvent Selection: Prepare saturated solutions of the purified compound in a range of solvents (e.g., ethyl acetate, methanol, ethanol, or a mixture like hexane/ethyl acetate) in clean vials.
-
Causality: The ideal solvent should fully dissolve the compound when warm but allow it to become supersaturated upon slow cooling or evaporation. The polarity of the solvent can influence the resulting crystal packing and polymorphism.
-
-
Controlled Evaporation: Cover the vials with a cap or parafilm containing a few small pinholes. Place the vials in a vibration-free environment at a constant temperature.
-
Causality: The pinholes restrict the rate of solvent evaporation. Slow evaporation is crucial as it allows molecules to deposit onto the growing crystal lattice in an ordered fashion, preventing the formation of polycrystalline powder.
-
-
Crystal Harvesting: Monitor the vials over several days to weeks. Once well-formed, single crystals appear, carefully harvest them using a spatula or by decanting the remaining solvent.
References
- 1. Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | C13H16N2O6 | CID 9965968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 107582-20-7 [m.chemicalbook.com]
- 4. This compound | 107582-20-7 [chemicalbook.com]
- 5. 2,3-Diaminobenzoic acid methyl ester | C8H10N2O2 | CID 571825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Technical Guide to the Solubility of Methyl 2,3-Diaminobenzoate in Common Organic Solvents
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental. It is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides an in-depth technical overview of the solubility of methyl 2,3-diaminobenzoate, a key intermediate in pharmaceutical synthesis.[1] While precise quantitative solubility data for this compound is not extensively published, this document synthesizes its known physicochemical properties, information from its synthesis, and established chemical principles to provide a robust predictive analysis and practical methodologies for its determination.
Physicochemical Profile of this compound
A thorough understanding of a molecule's physical and chemical properties is the first step in predicting its solubility behavior.[2] this compound is an aromatic compound containing both amine and ester functional groups.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 107582-20-7 | [3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 166.18 g/mol | [3][4] |
| Appearance | Yellow solid or dark orange oil that solidifies upon standing | [4][5] |
| Density | ~1.26 g/cm³ | [6] |
| Boiling Point | ~322.6 °C at 760 mmHg | [6] |
The presence of two primary amine groups and a methyl ester group on a benzene ring dictates the molecule's polarity and its capacity for hydrogen bonding. The amine groups can act as hydrogen bond donors and acceptors, while the ester group primarily acts as a hydrogen bond acceptor.[7][8] This dual functionality suggests a complex solubility profile.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Polarity and Hydrogen Bonding
This compound possesses both polar (two -NH₂ groups, -COOCH₃ group) and non-polar (benzene ring) regions. The polar functional groups are capable of forming hydrogen bonds, which is a key factor in its solubility in protic solvents like alcohols.[8] The aromatic ring contributes to its solubility in non-polar aromatic solvents through π-π stacking interactions.
Influence of Functional Groups
-
Amine Groups (-NH₂): The two primary amine groups are basic and can form strong hydrogen bonds. Lower aliphatic amines are generally soluble in water and alcohols.[8] Aromatic amines, while less basic than aliphatic amines, still exhibit solubility in polar organic solvents.[1]
-
Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor. This group contributes to the compound's solubility in polar aprotic solvents.
-
Aromatic Ring: The benzene ring is non-polar and hydrophobic, which will favor solubility in non-polar solvents like benzene and toluene.
The interplay of these functional groups suggests that this compound will exhibit a degree of solubility across a range of solvents with varying polarities.
Estimated Solubility Profile
While quantitative data is scarce, an estimated qualitative solubility profile can be inferred from its chemical structure and documented use in chemical synthesis. Synthesis procedures for this compound frequently involve solvents such as ethanol, methanol, and ethyl acetate, indicating good solubility in these media.[4][5] Conversely, its purification often involves hexane as a co-solvent in column chromatography, suggesting lower solubility in non-polar aliphatic hydrocarbons.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the amine and ester groups. Used in synthesis.[5] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, used as a solvent during its synthesis.[4] |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the polar groups of the solute. |
| Ethyl Acetate | Polar Aprotic | Soluble | Used as an extraction solvent during its synthesis, indicating good solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | A common solvent for organic compounds with moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | A good solvent for a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Its polarity should allow for dissolution of the compound. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent, likely to dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent, likely to dissolve the compound. |
| Toluene | Non-polar Aromatic | Sparingly Soluble | π-π stacking interactions between the benzene rings can promote some solubility. |
| Hexane | Non-polar Aliphatic | Insoluble to Sparingly Soluble | The high polarity of the functional groups will limit solubility in non-polar aliphatic solvents. Used as an anti-solvent in purification. |
| Water | Polar Protic | Sparingly Soluble | While the polar groups can hydrogen bond with water, the hydrophobic benzene ring will limit solubility. The parent compound, 2,3-diaminobenzoic acid, is soluble in water.[9] |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial for applications requiring precise solubility values. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Protocol:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.
-
Continue adding solvent up to a total volume of 1 mL.
-
Observe and record whether the solid dissolves completely.
-
Categorize the solubility as:
-
Soluble: Dissolves completely.
-
Sparingly Soluble: Partial dissolution is observed.
-
Insoluble: No visible dissolution.
-
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.
Protocol:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Quantify the concentration of this compound in the diluted sample.
-
Calculate the original solubility in units such as mg/mL or mol/L.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 107582-20-7 [chemicalbook.com]
- 5. This compound | 107582-20-7 [m.chemicalbook.com]
- 6. Spectral characteristics of 3,5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study [ouci.dntb.gov.ua]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. byjus.com [byjus.com]
- 9. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]
A Guide to the Thermal Stability and Decomposition of Methyl 2,3-diaminobenzoate: An Investigative Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,3-diaminobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, optimizing reaction conditions, and predicting shelf-life and degradation pathways of related active pharmaceutical ingredients (APIs). This technical guide addresses the current gap in publicly available data by presenting a comprehensive investigative framework. We will explore the predicted thermal behavior of this compound based on its functional groups and provide detailed, field-proven experimental protocols to rigorously characterize its thermal properties. This document is designed to empower researchers to generate the critical data needed for process safety, formulation development, and regulatory compliance.
Introduction: The Need for Thermal Characterization
This compound (M23DAB), with its vicinal amino groups and methyl ester functionality on a benzene ring, presents a unique chemical architecture. This structure is a valuable building block but also suggests potential thermal liabilities. The proximity of the amino and ester groups may facilitate specific intramolecular reactions upon heating, while the aromatic amine core is susceptible to oxidation and other degradation pathways.
Currently, safety data sheets for M23DAB indicate that no specific decomposition temperature data is available. This lack of information poses a significant risk in a research and development setting, where the material may be subjected to various thermal stresses during synthesis, purification, and formulation. This guide, therefore, outlines a systematic approach to de-risk the use of M23DAB by thoroughly characterizing its thermal stability and decomposition products.
Predicted Thermal Decomposition Pathways
Based on the chemical structure of this compound and established principles of organic chemistry, several decomposition pathways can be hypothesized. The primary competing pathways are likely to be intramolecular cyclization and fragmentation of the ester and amine functionalities.
-
Intramolecular Cyclization: The ortho- and meta-positioning of the two amine groups and the methyl ester creates a favorable geometry for intramolecular cyclization reactions upon heating. One plausible pathway is the formation of a benzimidazolone derivative through the reaction of the two amine groups with subsequent or concurrent involvement of the ester group.
-
Ester Pyrolysis: Aromatic methyl esters can undergo thermal decomposition, although this typically requires high temperatures. The initial step could be the homolytic cleavage of the O-CH3 bond or the C-O bond.
-
Decarboxylation: While less common for esters than for carboxylic acids, decarboxylation could occur at elevated temperatures, leading to the formation of diaminobenzene derivatives.
-
Amine Degradation: Aromatic amines can undergo complex thermal degradation reactions, which may be influenced by the presence of an oxidizing atmosphere. These reactions can lead to the formation of nitrogen oxides and complex polymeric materials.
The following diagram illustrates some of the predicted initial decomposition pathways for this compound.
An In-Depth Technical Guide to the Reactivity of Amino Groups in Methyl 2,3-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Methyl 2,3-diaminobenzoate is a versatile bifunctional aromatic compound of significant interest in organic synthesis, particularly in the construction of heterocyclic systems relevant to medicinal chemistry. The presence of two adjacent amino groups, electronically and sterically influenced by a carbomethoxy substituent, presents a unique landscape of reactivity. This technical guide provides a comprehensive analysis of the factors governing the differential reactivity of the 2- and 3-amino groups, offering a theoretical framework and practical insights for researchers. We will delve into the electronic and steric effects that dictate regioselectivity in key transformations such as acylation, alkylation, and cyclization reactions, supported by established protocols and mechanistic considerations.
Introduction: The Unique Chemical Environment of this compound
This compound, a derivative of anthranilic acid, possesses a chemical architecture that makes it a valuable precursor for a variety of complex molecules. Its utility stems from the presence of two nucleophilic amino groups positioned ortho to each other on a benzene ring, which also bears a methyl ester group. This arrangement allows for a rich and often selective chemistry, pivotal in the synthesis of pharmaceuticals and other functional materials. Understanding the nuances of the reactivity of each amino group is paramount for designing efficient and regioselective synthetic strategies.
The key to harnessing the synthetic potential of this compound lies in comprehending the interplay of electronic and steric factors that differentiate the two amino groups. The electron-withdrawing nature of the adjacent methyl ester group and the steric hindrance it imposes are the primary determinants of which amino group will preferentially participate in a given reaction.
Theoretical Framework: Unraveling the Differential Reactivity
The reactivity of the amino groups in this compound is not identical. The 2-amino group is directly ortho to the methyl ester, while the 3-amino group is meta. This positional difference leads to distinct electronic and steric environments, which in turn govern their nucleophilicity and basicity.
Electronic Effects: The Influence of the Carbomethoxy Group
The carbomethoxy (-COOCH₃) group is a moderate electron-withdrawing group due to the cumulative effect of the electronegative oxygen atoms. This electron withdrawal occurs through two primary mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent and is therefore stronger at the ortho position (C2) than at the meta position (C3).
-
Resonance Effect (-M): The carbonyl group can withdraw electron density from the aromatic ring via resonance, but this effect is most pronounced at the ortho and para positions.
The net result is a decrease in the electron density of the aromatic ring, which in turn reduces the basicity and nucleophilicity of both amino groups compared to a simple o-phenylenediamine. However, the deactivating effect is more pronounced on the 2-amino group due to its proximity to the ester functionality. Consequently, the 3-amino group is generally more nucleophilic and basic than the 2-amino group .
Steric Hindrance: The Role of the Ortho-Ester
The methyl ester group at the C1 position exerts significant steric hindrance on the adjacent 2-amino group. This steric bulk can impede the approach of bulky electrophiles, further favoring reactions at the less hindered 3-amino group. This effect is particularly important in reactions involving large reagents or transition states.
The interplay of these electronic and steric factors dictates the regioselectivity of reactions involving this compound.
Key Reactions and Regioselectivity
The differential reactivity of the amino groups in this compound is most evident in reactions that can, in principle, occur at either nitrogen atom.
Cyclization Reactions: Synthesis of Benzimidazoles and Quinoxalines
One of the most important applications of ortho-diaminobenzenes is in the synthesis of fused heterocyclic systems.
The reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a cornerstone for the synthesis of benzimidazoles, a scaffold present in numerous pharmaceuticals. In the case of this compound, the initial nucleophilic attack is expected to occur preferentially from the more nucleophilic 3-amino group. This leads to the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization.
The reaction with an aldehyde, for instance, would proceed as follows:
The Evolving Therapeutic Landscape of Methyl 2,3-Diaminobenzoate Derivatives: A Technical Guide for Drug Discovery
Abstract
Methyl 2,3-diaminobenzoate, a seemingly simple aromatic diamine, serves as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of this compound derivatives. We will explore the synthetic pathways to key derivative classes, delve into their promising biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and elucidate the underlying mechanisms of action and structure-activity relationships. This guide is designed to be a practical resource, offering detailed experimental protocols and data-driven insights to accelerate the discovery and development of novel therapeutics based on this privileged scaffold.
Introduction: The Chemical Versatility of this compound
This compound is a key building block in synthetic organic chemistry, primarily due to the presence of two adjacent amino groups and a methyl ester functionality on a benzene ring. This unique arrangement of reactive sites allows for the facile construction of various fused heterocyclic systems, which are prominent pharmacophores in numerous clinically approved drugs. The vicinal diamine moiety is particularly amenable to condensation reactions with dicarbonyl compounds or their equivalents, leading to the formation of important heterocyclic cores such as benzimidazoles, quinoxalines, and phenazines. The methyl ester group offers an additional site for modification, enabling the fine-tuning of physicochemical properties and biological activity.
The core structure of this compound provides a rigid framework upon which various substituents can be strategically placed to modulate pharmacological activity. This inherent versatility has spurred significant interest in exploring the biological potential of its derivatives, revealing a rich landscape of therapeutic opportunities.
An In-depth Technical Guide to Methyl 2,3-Diaminobenzoate as a Precursor for Heterocyclic Compounds
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and utility of methyl 2,3-diaminobenzoate (MDAB) as a versatile precursor for the construction of a wide range of heterocyclic compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic importance of MDAB's unique trifunctional scaffold, featuring vicinal amino groups and a methyl ester. We will explore the nuanced reactivity of this molecule and provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, including benzimidazoles, quinoxalines, and benzotriazoles. Mechanistic insights, data summaries, and visual workflows are provided to facilitate a deep understanding and practical application of the described methodologies.
Part 1: The Core Precursor - this compound
Introduction: The Strategic Advantage of a Trifunctional Aromatic Building Block
In the landscape of heterocyclic chemistry, ortho-phenylenediamines are cornerstone synthons, enabling the facile construction of fused ring systems that are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound distinguishes itself within this class by incorporating a methyl ester group adjacent to the diamino functionalities. This trifunctional arrangement is not merely an incidental feature; it is a strategic asset. The electron-withdrawing nature of the ester modulates the nucleophilicity of the amino groups, while its steric presence can influence regioselectivity in cyclization reactions. Furthermore, the ester moiety serves as a convenient handle for post-synthetic modification, allowing for the diversification of the heterocyclic core.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of MDAB involves the reduction of its nitro precursor, methyl 2-amino-3-nitrobenzoate. Catalytic hydrogenation is the method of choice due to its high yield and clean conversion.
Experimental Protocol: Synthesis of this compound [1][2]
-
Materials:
-
Methyl 2-amino-3-nitrobenzoate (1.0 eq)
-
Palladium hydroxide on carbon (20 wt%, ~5 mol%)
-
Anhydrous Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of methyl 2-amino-3-nitrobenzoate in anhydrous ethanol, carefully add the palladium hydroxide on carbon catalyst.
-
The resulting slurry is degassed and placed under a hydrogen atmosphere (typically 4 atm).[1][2]
-
The mixture is stirred vigorously at room temperature for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound, which is often obtained as an oil that solidifies upon standing.[1][2]
-
Fig 1. Synthesis of this compound.
Physicochemical Properties
Understanding the physical and chemical characteristics of MDAB is crucial for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Appearance | Light yellow to brown crystalline powder/solid | [1][3] |
| Melting Point | 173 °C (lit.) | [4] |
| Boiling Point | 306 °C/60 mmHg (lit.) | [4] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Inferred from common reaction solvents |
Part 2: Synthesis of Key Heterocyclic Scaffolds
The true utility of MDAB is demonstrated in its conversion to a variety of valuable heterocyclic systems. The following sections provide detailed protocols for the synthesis of three major classes of heterocycles.
Benzimidazoles: The Privileged Core in Medicinal Chemistry
The condensation of an o-phenylenediamine with a one-carbon electrophile is the most direct route to the benzimidazole core, a scaffold found in numerous FDA-approved drugs. The Phillips condensation, using formic acid, is a classic and effective method.
Experimental Protocol: Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Formic acid (90% or greater, used in excess as reagent and solvent)
-
10% Sodium hydroxide solution
-
Decolorizing carbon
-
-
Procedure:
-
In a round-bottom flask, add this compound and an excess of formic acid.
-
Heat the reaction mixture in a water bath at 100 °C for 2 hours.
-
After cooling, cautiously neutralize the mixture with 10% sodium hydroxide solution until it is just alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration, washing with cold water.
-
For purification, dissolve the crude solid in boiling water, add a small amount of decolorizing carbon, and digest for 15 minutes.
-
Filter the hot solution and allow the filtrate to cool, inducing crystallization of the pure product.
-
Collect the white crystals by filtration and dry at 100 °C.
-
Fig 2. Workflow for Benzimidazole Synthesis.
Quinoxalines: Versatile Scaffolds for Diverse Applications
Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of Methyl quinoxaline-5-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Glyoxal (40% aqueous solution, 1.0-1.1 eq)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the aqueous glyoxal solution to the flask.
-
The reaction can be stirred at room temperature or gently heated (e.g., to 40-50 °C) to increase the rate. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is often concentrated under reduced pressure.
-
The product can be isolated by precipitation upon addition of water, followed by filtration.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.
-
Benzotriazoles: Essential Synthons and Stabilizers
The formation of a benzotriazole ring from an o-phenylenediamine is achieved through diazotization of one amino group, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of Methyl 1H-benzo[d][1][5][6]triazole-4-carboxylate
-
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.0-1.1 eq)
-
Glacial acetic acid
-
Water
-
-
Procedure:
-
Dissolve this compound in a mixture of glacial acetic acid and water in a flask.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the stirred MDAB solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction in the ice bath for an additional 30-60 minutes.
-
The product typically precipitates from the reaction mixture.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum.
-
Part 3: Mechanistic Considerations and Strategic Insights
The utility of MDAB is rooted in the predictable reactivity of its functional groups.
-
Benzimidazole Formation: The reaction with formic acid proceeds via initial formation of an N-formyl intermediate at one of the amino groups. Subsequent acid-catalyzed intramolecular cyclization onto the second amino group, followed by dehydration, yields the aromatic benzimidazole ring.
-
Quinoxaline Formation: This is a classic double condensation reaction. One amino group attacks a carbonyl of the 1,2-dicarbonyl compound, forming an imine after dehydration. This is followed by a rapid intramolecular cyclization of the second amino group onto the remaining carbonyl, which, upon a second dehydration, yields the stable, aromatic quinoxaline ring.
-
Benzotriazole Formation: The reaction with nitrous acid (generated in situ from sodium nitrite and acetic acid) leads to the formation of a diazonium salt at one of the amino groups.[7] This electrophilic diazonium group is immediately trapped by the neighboring nucleophilic amino group in an intramolecular cyclization to form the stable five-membered triazole ring.
The presence of the methyl ester at the C1 position generally does not interfere with these cyclization reactions but provides a valuable functional handle for subsequent chemical transformations, such as hydrolysis to the carboxylic acid for amide couplings or reduction to the primary alcohol.
Conclusion
This compound is a high-value, readily accessible precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its trifunctional nature allows for straightforward and efficient entry into benzimidazole, quinoxaline, and benzotriazole scaffolds. The protocols detailed in this guide are robust and scalable, providing a solid foundation for researchers in synthetic and medicinal chemistry to leverage the full potential of this versatile building block. The ability to perform post-cyclization modifications on the ester group further enhances its utility, making MDAB a strategic component in the design and synthesis of novel functional molecules.
References
- 1. This compound | 107582-20-7 [chemicalbook.com]
- 2. This compound | 107582-20-7 [m.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]
- 6. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]
- 7. Diazotisation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for Quinoxaline Synthesis Using Methyl 2,3-diaminobenzoate
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2][3] These nitrogen-containing heterocyclic compounds are integral to a wide array of pharmacologically active agents, demonstrating properties that include antiviral, antibacterial, anticancer, and anti-inflammatory activities.[1][3] Their planar aromatic structure also lends itself to applications in the development of organic semiconductors, dyes, and efficient electroluminescent materials.[1][4] The classical and still widely practiced method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][5][6][7]
This application note provides a detailed guide for the synthesis of functionalized quinoxalines utilizing Methyl 2,3-diaminobenzoate as the diamine precursor. The presence of the methyl ester group on this starting material offers a strategic advantage, serving as a versatile chemical handle for post-synthesis modifications, thereby enabling the creation of diverse molecular libraries for drug discovery and materials research. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-tested protocol, and discuss the necessary characterization and safety procedures.
The Chemistry: Mechanism of Quinoxaline Formation
The synthesis of quinoxalines via the condensation of a 1,2-diamine and a 1,2-dicarbonyl compound is a robust and high-yielding reaction. The general mechanism proceeds through a two-step acid-catalyzed process involving sequential nucleophilic attack and dehydration.
-
Initial Nucleophilic Attack and Imine Formation: One of the amino groups of this compound performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[8] This is followed by the elimination of a water molecule to form an imine intermediate.
-
Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion. A subsequent dehydration step leads to the formation of the stable, aromatic pyrazine ring, yielding the final quinoxaline product.
The use of a catalyst is often crucial for achieving high yields and short reaction times, especially under mild conditions.[8] While traditional methods employed strong acids and high temperatures, modern approaches favor milder, often "green" catalysts that are more efficient and environmentally benign.[7][9][10]
References
- 1. ijrar.org [ijrar.org]
- 2. mtieat.org [mtieat.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for benzimidazole synthesis with Methyl 2,3-diaminobenzoate
An Application Note for the Synthesis of Benzimidazole Scaffolds from Methyl 2,3-diaminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs with diverse therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Its structural similarity to natural purines allows it to readily interact with various biological macromolecules, making it a privileged structure in drug design.[2] This application note provides a detailed, field-proven protocol for the synthesis of functionalized benzimidazoles, starting from the readily available precursor, this compound. We will explore the foundational chemical principles, offer step-by-step synthetic protocols for condensation with both aldehydes and carboxylic acids, and detail the necessary characterization and purification methodologies.
Scientific Principles and Reaction Mechanism
The synthesis of the benzimidazole ring from an o-phenylenediamine derivative, such as this compound, is a classic condensation reaction. The general strategy involves reacting the two adjacent amino groups with a carbon electrophile, which provides the C2 carbon of the imidazole ring, followed by an intramolecular cyclization and dehydration.
Mechanism with an Aldehyde:
The reaction between this compound and an aldehyde typically proceeds in two main stages under acidic or oxidative conditions.[4][5]
-
Schiff Base Formation: One of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base intermediate.
-
Cyclization and Aromatization: The second, free amino group then attacks the imine carbon in an intramolecular fashion, forming a dihydro-benzimidazole intermediate. This intermediate is then oxidized to the aromatic benzimidazole system. This oxidation can be facilitated by an added oxidizing agent or, in many cases, by atmospheric oxygen, especially at elevated temperatures.
The diagram below illustrates this mechanistic pathway.
Caption: Reaction mechanism for benzimidazole synthesis.
Experimental Protocols
The following protocols provide two common and effective methods for synthesizing benzimidazole derivatives from this compound.
Protocol 1: Condensation with Aromatic Aldehydes
This one-pot method utilizes an aldehyde as the electrophile and is often catalyzed by a mild acid, proceeding under relatively moderate conditions.[6]
Materials and Reagents:
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| This compound | 166 mg (1.0 mmol) | Starting Material |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 1.0 mmol | C2 Source for Imidazole Ring |
| p-Toluenesulfonic acid (p-TsOH) | ~3-5 mg (catalytic) | Acid Catalyst |
| Ethanol or DMF | 5 - 10 mL | Solvent |
| Round-bottom flask (25 mL) | 1 | Reaction Vessel |
| Reflux Condenser | 1 | Prevent Solvent Loss |
| Magnetic Stirrer and Stir Bar | 1 | Agitation |
| Thin Layer Chromatography (TLC) Plates | As needed | Reaction Monitoring |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and a magnetic stir bar.
-
Solvent Addition: Add 10 mL of ethanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.
-
Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH). The use of an acid catalyst facilitates both the initial condensation and the subsequent dehydration steps.[5]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. The product may precipitate directly from the solution. If not, slowly add the reaction mixture to a beaker of ice-cold water with stirring to induce precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration, washing with cold water to remove any residual catalyst and solvent. The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure benzimidazole derivative.[8]
Protocol 2: Phillips-Ladenburg Condensation with Carboxylic Acids
This classic method involves the condensation of the diamine with a carboxylic acid, typically under harsher, dehydrating conditions, such as in the presence of strong acids like hydrochloric acid or polyphosphoric acid (PPA).[9][10]
Materials and Reagents:
| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |
| This compound | 166 mg (1.0 mmol) | Starting Material |
| Carboxylic Acid (e.g., Acetic Acid) | 1.2 mmol | C2 Source for Imidazole Ring |
| 4M Hydrochloric Acid (HCl) | 5 mL | Catalyst and Dehydrating Agent |
| Round-bottom flask (25 mL) | 1 | Reaction Vessel |
| Reflux Condenser | 1 | Prevent Solvent Loss |
| Magnetic Stirrer and Stir Bar | 1 | Agitation |
Step-by-Step Procedure:
-
Reaction Setup: Combine this compound (1.0 mmol) and the chosen carboxylic acid (1.2 mmol) in a 25 mL round-bottom flask.
-
Acid Addition: Carefully add 5 mL of 4M HCl. The strong acid protonates the carboxylic acid, activating it for nucleophilic attack, and serves as the dehydrating medium for the cyclization step.[9]
-
Reflux: Attach a reflux condenser and heat the mixture to 100°C for 2-3 hours with stirring.[11]
-
Monitoring: Monitor the reaction by TLC until the starting diamine is no longer visible.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the mixture by the slow, dropwise addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is approximately 7-8. This step is crucial and often exothermic. Constant stirring and cooling are essential.
-
Isolation and Purification: The neutralized mixture will typically yield a precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to obtain the final compound.[8]
Experimental Workflow and Data Characterization
A successful synthesis requires a systematic workflow from reaction setup to final product characterization.
Caption: General workflow for benzimidazole synthesis.
Characterization Data:
The identity and purity of the synthesized benzimidazole derivative must be confirmed using standard spectroscopic techniques.[12]
| Technique | Expected Observations for Methyl 4-(2-phenyl-1H-benzo[d]imidazol-7-yl)benzoate |
| ¹H NMR (DMSO-d₆) | ~12.5-13.0 ppm (broad s, 1H): Characteristic N-H proton of the imidazole ring.[13]~7.2-8.2 ppm (m, 8H): Aromatic protons from the benzimidazole core and the phenyl substituent.~3.9 ppm (s, 3H): Methyl ester protons. |
| FT-IR (KBr) | ~3400-3200 cm⁻¹ (broad): N-H stretching vibration.[14]~1720 cm⁻¹ (strong): C=O stretching of the methyl ester.~1625 cm⁻¹ (medium): C=N stretching of the imidazole ring.[15]~1600, 1450 cm⁻¹: C=C aromatic ring stretching. |
| Mass Spec (ESI-MS) | [M+H]⁺: A prominent peak corresponding to the molecular weight of the product plus one proton.[14][16] |
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 10. ace.as-pub.com [ace.as-pub.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Methyl 2,3-diaminobenzoate in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2,3-diaminobenzoate (CAS No: 107582-20-7) is a highly valuable and versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique molecular architecture, featuring two adjacent amino groups (ortho-diamine) on a benzene ring with a methyl ester, provides a reactive scaffold for the synthesis of a multitude of heterocyclic systems. This guide provides an in-depth exploration of its application, focusing on the synthesis of benzodiazepine and quinoxaline cores, which are prevalent in numerous clinically significant drugs. We will detail the underlying chemical principles, provide validated, step-by-step protocols, and discuss the critical aspects of handling and safety.
Introduction: The Strategic Importance of this compound
In the landscape of drug discovery, the efficient construction of complex molecular frameworks is paramount. This compound emerges as a key player due to its pre-configured arrangement of functional groups. The ortho-diamine moiety is a classical precursor for cyclocondensation reactions, a powerful strategy for forming fused heterocyclic rings. The presence of the methyl ester group offers an additional site for chemical modification or can be hydrolyzed to the corresponding carboxylic acid post-cyclization, enabling further derivatization or improving pharmacokinetic properties.
The primary utility of this compound lies in its ability to react with bifunctional electrophiles, such as 1,2-dicarbonyls or ketones, to rapidly generate privileged scaffolds like quinoxalines and benzodiazepines. These scaffolds are the backbones of drugs with applications ranging from anxiolytics and anticonvulsants to anticancer and antimicrobial agents.[3][4][5]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [6] |
| Molecular Weight | 166.18 g/mol | [6][7] |
| Appearance | Light yellow to brown powder/crystal | [6] |
| Purity | >98.0% (GC) | [6] |
| Storage | 2-8 °C, under inert gas | [8] |
Application I: Synthesis of 1,5-Benzodiazepine Scaffolds
The 1,4- and 1,5-benzodiazepine cores are foundational in central nervous system (CNS) therapeutics.[4][9] The synthesis of these seven-membered rings can be efficiently achieved through the condensation of an ortho-diamine with a β-dicarbonyl compound or, in the case of 1,5-benzodiazepines, with α,β-unsaturated ketones or two equivalents of a ketone. The following protocol details a representative synthesis of a 2,2,4-trimethyl-1,5-benzodiazepine derivative, illustrating the core-forming reaction.
Causality of the Reaction: The Cyclocondensation Mechanism
The reaction proceeds via a tandem condensation mechanism. One amino group of this compound acts as a nucleophile, attacking the carbonyl carbon of a ketone (e.g., acetone). The resulting carbinolamine dehydrates to form an imine (Schiff base). A second molecule of the ketone can then participate in an aldol-type condensation, followed by intramolecular cyclization where the second amino group attacks the newly formed imine, ultimately leading to the formation of the seven-membered dihydrodiazepine ring after dehydration. The reaction is typically acid-catalyzed to activate the ketone carbonyl group towards nucleophilic attack.
Workflow for 1,5-Benzodiazepine Synthesis
Caption: General workflow for the synthesis of a benzodiazepine derivative.
Experimental Protocol: Synthesis of Methyl 7,8-diamino-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine-6-carboxylate
Materials:
-
This compound (1.0 eq)
-
Acetone (10-20 eq, serves as reactant and solvent)
-
Ethanol (as co-solvent)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) & Hexane for chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.66 g, 10 mmol).
-
Reagent Addition: Add ethanol (20 mL), acetone (14.6 mL, 200 mmol), and glacial acetic acid (0.03 mL, 0.5 mmol). Rationale: Ethanol ensures solubility of the starting material, while acetic acid catalyzes the imine formation steps.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, using a 7:3 Hexane:EtOAc solvent system. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent and excess acetone under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL). Rationale: The bicarbonate wash is crucial to remove the acid catalyst, preventing potential product degradation during concentration.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 to 7:3) to afford the pure product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Application II: Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles that are integral to a wide range of pharmaceuticals, including antibiotics and kinase inhibitors.[3][10] The most direct and common method for their synthesis is the Hinsberg Quinoxaline Synthesis , which involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.[10] this compound is an ideal substrate for this transformation.
Causality of the Reaction: The Hinsberg Condensation
This reaction is a straightforward cyclocondensation. One amino group of the this compound performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound (e.g., benzil). The resulting intermediate undergoes intramolecular cyclization, where the second amino group attacks the remaining carbonyl. Subsequent dehydration of the bicyclic intermediate yields the stable, aromatic quinoxaline ring system. The reaction is often facilitated by mild acid or can proceed thermally.
Workflow for Quinoxaline Synthesis (Hinsberg Reaction)
Caption: Workflow for the Hinsberg synthesis of a quinoxaline derivative.
Experimental Protocol: Synthesis of Methyl 2,3-diphenylquinoxaline-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (optional, as solvent or catalyst)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.66 g, 10 mmol) in ethanol (25 mL).
-
Reagent Addition: Add benzil (2.10 g, 10 mmol) to the solution. If the reaction is slow, a few drops of glacial acetic acid can be added to catalyze the condensation. Rationale: Ethanol is a common solvent that facilitates the reaction and allows for product precipitation upon cooling. Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC. Often, the product begins to precipitate from the hot reaction mixture.
-
Isolation: After the reaction is complete, cool the flask first to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Yield and Data Summary:
| Substrate (1,2-Dicarbonyl) | Conditions | Yield (%) | Reference |
| Benzil | Ethanol, Reflux, 2h | >90% | General Procedure[10] |
| 4,4'-Dimethoxybenzil | 5% HOAc, 150°C, 1h | 86% | [11] |
| Glyoxal | Ethanol, RT, 1h | High | General Procedure |
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent oxidation and degradation.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound stands out as a cornerstone intermediate for the synthesis of nitrogen-containing heterocyclic compounds. Its pre-organized functional groups enable rapid and efficient entry into pharmaceutically relevant scaffolds like benzodiazepines and quinoxalines through robust cyclocondensation reactions. The protocols outlined in this guide demonstrate the practical utility and straightforward nature of these transformations. By understanding the underlying reaction mechanisms and adhering to proper safety protocols, researchers can effectively leverage this powerful building block to accelerate drug discovery and development programs.
References
- 1. 2,3-Diaminobenzoic acid methyl ester (15785-69-2) at Nordmann - nordmann.global [nordmann.global]
- 2. Methyl-2,3-diaminobenzoate Online | Methyl-2,3-diaminobenzoate Manufacturer and Suppliers [scimplify.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2,3-Diaminobenzoic acid methyl ester | C8H10N2O2 | CID 571825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2?3-diaminobenzoate – Biotuva Life Sciences [biotuva.com]
- 9. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
Application Notes and Protocols: Methyl 2,3-Diaminobenzoate as a Precursor for 1,5-Benzodiazepine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of methyl 2,3-diaminobenzoate as a key reagent in the synthesis of 1,5-benzodiazepines, a class of heterocyclic compounds with significant therapeutic potential. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the characterization of the resulting benzodiazepine derivatives. This document is designed to equip researchers in medicinal chemistry and drug development with the necessary knowledge to effectively utilize this versatile building block.
Introduction: The Significance of 1,5-Benzodiazepines
The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] These seven-membered nitrogen-containing heterocycles are known to exhibit a wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and anti-inflammatory properties.[1] The ability to readily synthesize a diverse library of substituted 1,5-benzodiazepines is therefore of paramount importance for the discovery of new and improved drug candidates.
The most common and efficient method for the synthesis of 1,5-benzodiazepines involves the acid-catalyzed condensation reaction between an o-phenylenediamine (OPD) and a ketone or a β-dicarbonyl compound.[1] this compound, a commercially available substituted OPD, serves as an excellent starting material for introducing a carboxylate functionality onto the benzodiazepine core, providing a handle for further structural modifications. The presence of the electron-withdrawing methyl ester group can influence the reactivity of the diamine and the properties of the final product.
Reaction Mechanism: From Diamine to Diazepine
The synthesis of a 1,5-benzodiazepine from this compound and a ketone, such as acetone, proceeds through a well-established acid-catalyzed condensation and cyclization cascade.
Step 1: Initial Nucleophilic Attack and Imine Formation The reaction is initiated by the protonation of the ketone's carbonyl oxygen by an acid catalyst, which enhances its electrophilicity. One of the amino groups of this compound then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of an imine intermediate.
Step 2: Second Nucleophilic Attack and Dihydroimine Intermediate The second amino group of the diamine then attacks the carbonyl carbon of a second molecule of the ketone, followed by another dehydration step to form a dihydroimine intermediate.
Step 3: Tautomerization and Intramolecular Cyclization A crucial tautomerization of one of the imine moieties to an enamine occurs. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the other imine carbon, leading to the formation of the seven-membered diazepine ring.
Step 4: Final Tautomerization A final tautomerization step yields the stable 2,3-dihydro-1H-1,5-benzodiazepine product.
Reaction Mechanism Workflow
Caption: General workflow for the synthesis of 1,5-benzodiazepines.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of methyl 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine-6-carboxylate from this compound and acetone, using p-toluenesulfonic acid (p-TSA) as a catalyst. This method is adapted from established procedures for the synthesis of similar 1,5-benzodiazepines.[3]
Reagents and Equipment
-
This compound
-
Acetone (reagent grade)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Methanol (anhydrous)
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.66 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of anhydrous methanol to the flask and stir until the diamine has dissolved. Then, add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 10 mol%).
-
Reagent Addition: Add acetone (2.2 mL, 30 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting diamine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 25 mL of saturated aqueous sodium bicarbonate solution to neutralize the p-TSA, followed by 1 x 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate) to afford the pure methyl 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine-6-carboxylate as a yellow oil or solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Molar Ratio |
| This compound | 166.18 | 10 | 1.66 g | 1 |
| Acetone | 58.08 | 30 | 2.2 mL | 3 |
| p-TSA monohydrate | 190.22 | 1 | 190 mg | 0.1 |
| Methanol | - | - | 30 mL | Solvent |
| Reaction Time | - | - | 4-6 hours | - |
| Reaction Temperature | - | - | ~65°C (Reflux) | - |
| Expected Yield | 246.31 | - | ~75-85% | - |
Characterization of the Product
The structure of the synthesized methyl 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine-6-carboxylate can be confirmed by various spectroscopic techniques. Below is a predicted analysis based on the known data for the unsubstituted analog, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.[4][5]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: The three protons on the benzene ring are expected to appear as multiplets in the range of δ 7.0-7.8 ppm. The electron-withdrawing effect of the methyl ester group will likely shift these protons downfield compared to the unsubstituted analog (which appear around δ 6.7-7.2 ppm).
-
NH Proton: A broad singlet corresponding to the NH proton is expected around δ 3.0-4.0 ppm.
-
Methyl Protons (C4-CH₃): A sharp singlet for the methyl group at the C4 position should appear around δ 2.3-2.5 ppm.
-
Methylene Protons (C3-CH₂): A singlet for the two methylene protons at the C3 position is expected around δ 2.2-2.4 ppm.
-
Gem-dimethyl Protons (C2-(CH₃)₂): A singlet integrating to six protons for the two methyl groups at the C2 position should be observed around δ 1.3-1.5 ppm.
-
Ester Methyl Protons (COOCH₃): A sharp singlet for the methyl group of the ester will appear around δ 3.8-3.9 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Imine Carbon (C4): ~170-175 ppm
-
Ester Carbonyl Carbon (C=O): ~165-170 ppm
-
Aromatic Carbons: ~120-150 ppm (6 signals)
-
Saturated Quaternary Carbon (C2): ~65-70 ppm
-
Methylene Carbon (C3): ~45-50 ppm
-
Ester Methyl Carbon (OCH₃): ~51-53 ppm
-
Methyl Carbon (C4-CH₃): ~28-32 ppm
-
Gem-dimethyl Carbons (C2-(CH₃)₂): ~28-32 ppm
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to broad absorption band around 3300-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.
-
C=N Stretch: A medium to strong absorption band around 1630-1650 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 246.14.
-
Fragmentation: Common fragmentation patterns would involve the loss of a methyl group (M-15) and cleavage of the diazepine ring.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are pure and the methanol is anhydrous. The amount of catalyst can be increased slightly (up to 20 mol%), or a different Lewis acid catalyst such as Sc(OTf)₃ or Yb(OTf)₃ could be trialed, as these have been shown to be effective for this transformation.[6] Reaction time can also be extended and monitored by TLC.
-
Side Reactions: The formation of benzimidazole derivatives is a potential side reaction, although this is less common with ketones compared to aldehydes. If significant side products are observed, purification by column chromatography should be carefully performed.
-
Incomplete Reaction: If the reaction does not go to completion, ensure the reflux temperature is maintained. A higher boiling point solvent such as ethanol or acetonitrile could be used to increase the reaction temperature.
Conclusion
This compound is a valuable and readily accessible reagent for the synthesis of 1,5-benzodiazepines bearing a functionalizable methyl ester group. The acid-catalyzed condensation with ketones provides a straightforward and efficient route to these important heterocyclic scaffolds. The protocols and characterization data provided in this guide offer a solid foundation for researchers to successfully synthesize and explore the therapeutic potential of this class of compounds.
References
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. ijtsrd.com [ijtsrd.com]
Experimental procedure for the synthesis of phenazines using Methyl 2,3-diaminobenzoate
An Application Note for the Synthesis, Purification, and Characterization of Phenazine Derivatives
Topic: Experimental Procedure for the Synthesis of Phenazines using Methyl 2,3-diaminobenzoate Audience: Researchers, scientists, and drug development professionals.
Introduction: The Phenazine Core as a Privileged Scaffold
Phenazines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous molecules with significant biological and material properties.[1] Found in both natural products secreted by bacteria like Pseudomonas aeruginosa and in a vast library of synthetic compounds, the phenazine scaffold is a cornerstone in medicinal chemistry and materials science.[2][3] Its planar, aromatic structure allows it to intercalate with DNA, and its redox-active nature enables it to participate in crucial biological electron transfer processes, leading to activities such as antimicrobial, antitumor, and antimalarial effects.[4][5]
Common synthetic routes to the phenazine core often involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] This application note provides a detailed, field-tested protocol for the synthesis of a functionalized phenazine derivative starting from this compound. The ester moiety of this starting material is strategically retained in the final product, offering a versatile chemical handle for subsequent modifications, such as amide coupling or reduction, thereby enabling the development of diverse compound libraries for drug discovery and materials research.[8]
Reaction Principle and Mechanism
The synthesis proceeds via a condensation-cyclization-oxidation cascade. This compound, an o-phenylenediamine derivative, reacts with a 1,2-dicarbonyl compound (in this protocol, we will use benzil as a representative example).
The proposed mechanism involves two key stages:
-
Condensation: The two amine groups of this compound nucleophilically attack the two carbonyl carbons of benzil. This double condensation reaction forms a diimine intermediate after the elimination of two water molecules.
-
Cyclization and Aromatization: The intermediate undergoes a cyclization followed by an oxidation step to form the stable, aromatic phenazine ring system. Often, atmospheric oxygen present in the reaction medium is sufficient to act as the oxidant, particularly when heated in a solvent like acetic acid, which facilitates the process.
The overall reaction is a robust and high-yielding method for accessing highly functionalized phenazine structures.
Detailed Experimental Protocol
PART 1: Synthesis of Methyl 6,7-diphenylphenazine-5-carboxylate
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Benzil | ≥98% | Alfa Aesar | |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Use in a fume hood. Corrosive. |
| Ethanol | 200 Proof | Decon Labs | |
| Dichloromethane (DCM) | ACS Grade | For chromatography. | |
| Ethyl Acetate (EtOAc) | ACS Grade | For chromatography. | |
| Hexanes | ACS Grade | For chromatography. | |
| Silica Gel | 230-400 mesh | For column chromatography. | |
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Rotary evaporator | |||
| Glass funnel and filter paper | |||
| Chromatography column | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[9]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[10] Aromatic amines and their derivatives can be toxic.
-
Chemical Handling: Glacial acetic acid is corrosive and has a strong odor; handle with care. Avoid inhalation of dust from silica gel.
-
Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in accordance with local and institutional regulations. Do not mix different waste streams.
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.66 g, 10 mmol, 1.0 equiv.).
-
Addition of Benzil: To the same flask, add benzil (2.10 g, 10 mmol, 1.0 equiv.).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acetic acid serves as both a solvent and a catalyst for the condensation reaction.
-
Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] Prepare a sample by taking a small aliquot from the reaction mixture and dissolving it in ethyl acetate. Use a mobile phase of 3:1 Hexanes:Ethyl Acetate. The product should appear as a new, less polar spot compared to the starting materials. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will begin to precipitate as a yellow solid.
-
Isolation: Pour the cooled mixture into 100 mL of cold water in a beaker. This will cause the complete precipitation of the crude product. Stir the suspension for 15 minutes.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol to remove other impurities.
-
Drying: Dry the collected solid under vacuum to obtain the crude product.
PART 2: Purification and Characterization
Purification by Column Chromatography:
The crude product can be further purified to obtain a high-purity sample.[12][13]
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica-adsorbed product onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.[12]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a yellow crystalline solid.
Characterization:
The identity and purity of the synthesized Methyl 6,7-diphenylphenazine-5-carboxylate should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃). The spectra should be consistent with the proposed structure.[14][15] Expected ¹H NMR signals would include multiplets in the aromatic region (approx. 7.30-8.50 ppm) and a singlet for the methyl ester protons (approx. 4.0 ppm).[16][17]
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the product. The expected [M+H]⁺ peak for C₂₆H₁₈N₂O₂ would be approximately m/z 391.14.[18]
-
Melting Point: Measure the melting point of the purified product. A sharp melting point range indicates high purity.[19]
Summary of Quantitative Data
| Parameter | Value |
| Moles of this compound | 10 mmol |
| Moles of Benzil | 10 mmol |
| Volume of Glacial Acetic Acid | 30 mL |
| Reaction Temperature | ~118 °C (Reflux) |
| Typical Reaction Time | 2-4 hours |
| Expected Crude Yield | >85% |
| Purified Yield | 70-80% |
| Appearance | Yellow Crystalline Solid |
| Expected [M+H]⁺ (m/z) | 391.14 |
Visualized Workflows
Chemical Reaction Scheme:
Caption: Reaction of this compound with benzil.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for phenazine synthesis.
References
- 1. Phenazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. benchchem.com [benchchem.com]
- 12. thaiscience.info [thaiscience.info]
- 13. Purification and characterization of antifungal phenazines from a fluorescent Pseudomonas strain FPO4 against medically important fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR characterization of new 10-membered-ring macrolactones and dihydrobenzophenazine-5-one, oxidized derivatives of benzo[a]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification, crystal structure and antimicrobial activity of phenazine-1-carboxamide produced by a growth-promoting biocontrol bacterium, Pseudomonas aeruginosa MML2212 - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Functional Monomers in Advanced Polyamides
An in-depth guide to the synthesis of functional polyamides utilizing Methyl 2,3-Diaminobenzoate, designed for researchers and professionals in polymer chemistry and drug development. This document provides a comprehensive overview, from fundamental principles to detailed experimental protocols, emphasizing the unique advantages conferred by this functionalized monomer.
Polyamides, a cornerstone class of synthetic polymers, are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] These properties, arising from the strong intermolecular hydrogen bonding between amide linkages, have cemented their use in applications ranging from engineering plastics to high-performance fibers.[3][4] However, the very interactions that grant polyamides their strength often lead to poor solubility and high processing temperatures, limiting their utility in advanced applications such as biomedical devices and functional materials.[5][6]
A key strategy to overcome these limitations is the incorporation of functionalized monomers into the polymer backbone.[7] this compound is a uniquely valuable aromatic diamine for this purpose. Its structure offers a trifecta of strategic advantages:
-
Aromatic Backbone: Contributes to inherent thermal stability and mechanical rigidity.
-
Ortho-Diamine Configuration: The adjacent amino groups can influence chain conformation and create specific binding pockets or precursor sites for subsequent cyclization reactions.
-
Pendant Methyl Ester Group: This group acts as a versatile functional handle. It enhances the solubility of the resulting polyamide in organic solvents and can be readily hydrolyzed post-polymerization to a carboxylic acid, providing a reactive site for conjugating drugs, grafting side chains, or initiating cross-linking.[8]
This application note details the synthesis of polyamides from this compound via low-temperature solution polycondensation, outlines comprehensive characterization protocols, and provides a method for post-polymerization modification, unlocking the full potential of this versatile monomer.
Chemical Principles and Mechanistic Insights
The synthesis of aromatic polyamides from diamines and diacyl chlorides is typically performed via low-temperature solution polycondensation.[9][10] This method is preferred over high-temperature melt condensation as it circumvents potential side reactions and thermal degradation, allowing for the formation of high molecular weight polymers with well-defined structures.[4]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The amino groups of this compound attack the electrophilic carbonyl carbons of a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride). The reaction releases hydrogen chloride (HCl) as a byproduct, which must be neutralized by an acid scavenger, such as pyridine or triethylamine, to prevent protonation of the unreacted amine monomers and drive the reaction to completion.
To achieve high molecular weights, the polymerization is conducted in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), which can dissolve the rigid polymer chains as they form.[10] Often, a salt like lithium chloride (LiCl) is added to the solvent to disrupt the strong hydrogen bonding between polyamide chains, prevent precipitation, and maintain a homogeneous solution.
Figure 1: General reaction scheme for the low-temperature solution polycondensation.
Experimental Protocols
Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and isophthaloyl chloride.
1.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | (Typical) | Store under inert gas, protected from light. |
| Isophthaloyl chloride | ≥99% | (Typical) | Recrystallize from hexane before use. Store in a desiccator. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | (Typical) | Purify by distillation under reduced pressure over CaH₂. |
| Pyridine | Anhydrous, ≥99.8% | (Typical) | Store over molecular sieves. |
| Lithium Chloride (LiCl) | ACS Reagent, ≥99% | (Typical) | Dry under vacuum at 150°C for 24 hours before use. |
| Methanol | ACS Reagent | (Typical) | Used for precipitation. |
| Deionized Water | Type I | N/A | Used for washing. |
| Nitrogen Gas (N₂) | High Purity | N/A | For maintaining an inert atmosphere. |
1.2 Equipment
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube.
-
Low-temperature bath (ice-salt or cryocooler).
-
Syringes and cannulas for reagent transfer.
-
High-speed blender or homogenizer for precipitation.
-
Vacuum oven.
1.3 Step-by-Step Procedure
-
Reactor Setup: Assemble a flame-dried three-neck flask with a mechanical stirrer and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Solvent and Salt Addition: Add dried lithium chloride (0.5 g) to the flask, followed by 40 mL of anhydrous NMP. Stir until the LiCl is fully dissolved.
-
Monomer Dissolution: Add this compound (10 mmol, 1.662 g) to the NMP/LiCl solution. Stir until a clear, homogeneous solution is obtained.
-
Cooling: Cool the reaction flask to 0°C using an ice-salt bath.
-
Acid Scavenger Addition: Add anhydrous pyridine (20 mmol, 1.6 mL) to the cooled solution.
-
Diacyl Chloride Addition: Slowly add solid isophthaloyl chloride (10 mmol, 2.030 g) to the stirred solution in several small portions over 15-20 minutes. Causality Note: Slow addition is crucial to control the reaction exotherm and prevent side reactions, ensuring the formation of a high molecular weight polymer.
-
Polymerization: After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 18-24 hours. The solution will become highly viscous, indicating polymer formation.
-
Precipitation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol in a blender. A fibrous or powdered white precipitate will form.
-
Washing: Collect the polymer by filtration. Wash the polymer thoroughly by resuspending it in 200 mL of hot water, stirring for 1 hour, and filtering. Repeat this step twice. Follow with a final wash using 200 mL of methanol to remove residual water and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Figure 2: Experimental workflow for polyamide synthesis.
Protocol 2: Polymer Characterization
This protocol outlines the standard methods to validate the synthesis and determine the properties of the resulting polyamide.
2.1 Structural Characterization
-
FTIR Spectroscopy: Record the spectrum of a thin polymer film cast from a DMAc solution.
-
Expected Result: Appearance of strong amide I (C=O stretch) bands around 1650 cm⁻¹ and amide II (N-H bend) bands around 1540 cm⁻¹. Disappearance of primary amine N-H stretching bands from the monomer (around 3300-3500 cm⁻¹). A strong ester C=O stretch should be visible around 1720 cm⁻¹.
-
-
¹H NMR Spectroscopy: Dissolve the polymer in a deuterated solvent (e.g., DMSO-d₆).
-
Expected Result: Appearance of a broad peak in the 9.5-10.5 ppm region corresponding to the amide (N-H) protons. Aromatic protons will appear between 7.0-8.5 ppm. The methyl ester protons (-OCH₃) should be visible as a singlet around 3.8-4.0 ppm.
-
2.2 Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): Use a GPC system with a polar mobile phase (e.g., DMAc with 0.05 M LiBr) and polystyrene or PMMA standards for calibration.
-
Expected Result: A monomodal distribution indicating successful polymerization. Number-average molecular weights (Mn) in the range of 15,000–30,000 g/mol are typical for this method, indicating moderate to high polymer chain length.[10]
-
2.3 Thermal Properties Analysis
-
Thermogravimetric Analysis (TGA): Heat the sample from room temperature to 800°C at 10°C/min under a nitrogen atmosphere.
-
Expected Result: High thermal stability, with the 5% weight loss temperature (Td5) typically above 400°C, characteristic of aromatic polyamides.[11]
-
-
Differential Scanning Calorimetry (DSC): Heat the sample at 10-20°C/min to identify the glass transition temperature (Tg).
-
Expected Result: A Tg in the range of 200-280°C. The ortho-substitution and pendant ester group may slightly lower the Tg compared to unsubstituted analogs by disrupting chain packing.[5]
-
| Property | Technique | Typical Expected Value/Result |
| Amide Bond Formation | FTIR | Strong C=O stretch (~1650 cm⁻¹) & N-H bend (~1540 cm⁻¹) |
| Polymer Structure | ¹H NMR | Amide N-H proton (~10 ppm), aromatic protons (7-8.5 ppm), ester -OCH₃ (~3.9 ppm) |
| Molecular Weight (Mₙ) | GPC | 15,000 - 30,000 g/mol |
| Glass Transition (Tg) | DSC | 200 - 280 °C |
| Thermal Stability (Td5) | TGA | > 400 °C |
| Table 1: Summary of expected characterization results for the synthesized polyamide. |
Protocol 3: Post-Polymerization Hydrolysis of the Methyl Ester
This protocol demonstrates the conversion of the pendant ester group to a carboxylic acid, creating a functional polyamide.
-
Dissolution: Dissolve 1.0 g of the synthesized polyamide in 20 mL of DMAc.
-
Hydrolysis: Prepare a 1 M solution of lithium hydroxide (LiOH) in water. Add 5 molar equivalents of the LiOH solution relative to the ester repeating units in the polymer.
-
Reaction: Heat the mixture to 60°C and stir for 24 hours.
-
Neutralization & Precipitation: Cool the solution to room temperature. Slowly add 1 M HCl to neutralize the solution until it is slightly acidic (pH ~5-6). Precipitate the resulting carboxylic acid-functionalized polymer by pouring the solution into 200 mL of deionized water.
-
Washing & Drying: Collect the polymer by filtration, wash thoroughly with deionized water to remove salts, and dry in a vacuum oven at 100°C for 24 hours.
-
Verification: Confirm the hydrolysis using FTIR spectroscopy. Look for the disappearance of the methyl ester C=O peak (~1720 cm⁻¹) and the appearance of a broad O-H stretch (from the carboxylic acid) from 2500-3300 cm⁻¹.
Figure 3: Workflow for the post-polymerization hydrolysis modification.
Conclusion
This compound serves as a highly effective monomer for the synthesis of functional aromatic polyamides. The use of low-temperature solution polycondensation allows for the creation of high molecular weight polymers with excellent thermal stability. The strategically positioned methyl ester group not only enhances the solubility and processability of these otherwise rigid polymers but also provides a crucial reactive handle for post-polymerization modification. This capability opens the door for the development of advanced materials, including drug-polymer conjugates, functional membranes, and cross-linkable high-performance resins, making it a valuable building block for researchers in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional polyamides with gem -diazido units: synthesis and diversification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01087K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Harnessing Methyl 2,3-diaminobenzoate for the Synthesis of Advanced Fluorescent Dyes
An Application Guide for Researchers
Abstract
Methyl 2,3-diaminobenzoate is a versatile and highly valuable precursor in the synthesis of heterocyclic fluorescent dyes. Its unique ortho-diamino functionality, combined with an electronically influential methyl ester group, provides a strategic entry point to a diverse range of fluorophoric scaffolds, most notably quinoxalines and benzothiadiazoles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the chemical principles, practical applications, and detailed experimental protocols for utilizing this compound in the preparation of novel fluorescent probes. We will explore the causality behind experimental choices, provide step-by-step synthetic methodologies, and discuss the structure-property relationships that allow for the fine-tuning of photophysical characteristics.
Introduction: The Strategic Advantage of this compound
Fluorescent dyes are indispensable tools in modern science, enabling advancements in cellular imaging, diagnostics, high-throughput screening, and materials science.[1] The rational design of these molecules hinges on the selection of appropriate building blocks that not only form the core fluorophore but also allow for tunable photophysical properties and conjugation to biomolecules.
This compound emerges as a superior starting material for several key reasons:
-
Convergent Synthesis: The vicinal diamino groups provide a reactive handle for the facile, often one-pot, condensation with 1,2-dicarbonyl compounds to form the highly conjugated and planar quinoxaline ring system.[2][3]
-
Inherent Functionality: The methyl ester group serves a dual purpose. It acts as an electron-withdrawing group that can modulate the electronic properties of the resulting dye. Furthermore, it offers a site for post-synthetic modification, such as hydrolysis to the corresponding carboxylic acid for bioconjugation.[4]
-
Structural Diversity: This single precursor can be used to generate a wide library of dyes with diverse emission profiles simply by varying the dicarbonyl reaction partner.[5][6] This modularity is critical for developing probes for multiplex imaging or FRET-based assays.[7]
This guide will focus primarily on the synthesis of quinoxaline-based dyes, which are renowned for their environmental sensitivity, strong fluorescence, and significant applications as electroluminescent materials and biological probes.[8][9]
Core Chemical Principles & Synthetic Pathways
The primary synthetic utility of this compound lies in its role as an ortho-phenylenediamine equivalent. This structure is primed for cyclocondensation reactions to form stable, aromatic heterocyclic systems.
Pathway I: Quinoxaline Dye Synthesis via Condensation
The most direct and widely employed method for preparing quinoxaline-based fluorophores is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., an α-diketone like benzil or glyoxal).[9][10] The reaction proceeds through a two-step addition-elimination mechanism, forming the thermodynamically stable pyrazine ring fused to the benzene core.
The general reaction is illustrated below:
Caption: General synthesis of quinoxaline dyes.
The choice of the 1,2-dicarbonyl compound is critical as it dictates the substitution pattern at the 2- and 3-positions of the quinoxaline ring. Introducing aromatic or extended π-systems at these positions generally leads to a red-shift in the absorption and emission spectra.[5][11]
Pathway II: Benzothiadiazole Fluorophore Synthesis
An alternative route to a different class of valuable fluorophores involves the reaction of this compound with thionyl chloride (SOCl₂) or selenium dioxide (SeO₂).[12] This reaction forms the electron-deficient 2,1,3-benzothiadiazole (BTD) or benzoselenadiazole ring system, respectively. BTDs are well-known building blocks for donor-acceptor (D-A) type fluorophores, often exhibiting strong intramolecular charge transfer (ICT) characteristics and environmentally sensitive fluorescence.[13]
Caption: Synthesis of BTD fluorophores.
Photophysical Properties & Structure-Property Relationships
The utility of a fluorescent dye is defined by its photophysical properties. Dyes derived from this compound can be rationally tuned to achieve desired characteristics.
| Precursor Combination | Resulting Dye Class | Typical λₘₐₓ (abs) | Typical λₘₐₓ (em) | Quantum Yield (Φ) | Key Features & Applications |
| This compound + Benzil | 2,3-Diphenylquinoxaline | 350-400 nm[11] | 420-480 nm[14] | Moderate to High | Deep blue to blue emission, high thermal stability. Used in OLEDs and as fluorescent probes.[11][15] |
| This compound + Acenaphthenequinone | Acenaphtho[1,2-b]quinoxaline | 380-430 nm | 450-550 nm | Moderate | Blue-green to yellow emission, often sensitive to solvent polarity. Useful for environmental sensing.[16] |
| This compound + Substituted Cinnamils | 2,3-Distyrylquinoxaline | 400-450 nm[17] | 480-590 nm[17] | Variable | Tunable emission into the yellow-orange region. Potential for chemosensors.[8][17] |
| This compound + Thionyl Chloride | Benzothiadiazole (BTD) | 400-500 nm | 500-650 nm | Variable | Strong intramolecular charge transfer (ICT) character. Used in sensors and solar cells.[13] |
Detailed Experimental Protocols
Disclaimer: All experimental work should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol: Synthesis of Methyl 2,3-diphenylquinoxaline-5-carboxylate
This protocol details the synthesis of a representative blue-emitting fluorescent dye via the condensation of this compound with benzil.
Materials & Reagents:
-
This compound (CAS: 107582-20-7)[18]
-
Benzil (1,2-Diphenylethane-1,2-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Column chromatography setup (silica gel)
Workflow Diagram:
References
- 1. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. researchgate.net [researchgate.net]
- 6. The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. METHYL 2 3-DIAMINOBENZOATE >98% GC 5G , Each | Safety Glasses Website [safetyglasses.utechproducts.com]
Introduction: The Strategic Value of Methyl 2,3-diaminobenzoate in Modern Synthesis
An In-Depth Guide to Palladium-Catalyzed Reactions Involving Methyl 2,3-diaminobenzoate and Its Derivatives
This compound is a versatile and highly valuable building block in organic synthesis, particularly for professionals in pharmaceutical and materials science research. Its vicinal diamine arrangement on an aromatic ring makes it an ideal precursor for the construction of heterocyclic systems, most notably benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antihypertensive, and antibacterial properties.[1]
The true synthetic power of this compound is unlocked when combined with the precision and efficiency of palladium-catalyzed cross-coupling reactions. These transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized C-C and C-N bond formation, offering mild conditions, exceptional functional group tolerance, and broad substrate scope.[2][3] This guide provides a detailed exploration of how this compound is first converted into a key benzimidazole intermediate, which is then elaborated using cornerstone palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. We will delve into the mechanistic underpinnings of these reactions and provide robust, field-proven protocols for their successful implementation.
Synthetic Strategy: From Diaminobenzoate to Diversified Benzimidazoles
The primary application of this compound in this context is not as a direct coupling partner in reactions like Suzuki or Heck (which typically require an organohalide). Instead, it serves as the foundational component for creating a benzimidazole core. This core can then be halogenated, providing the necessary handle for subsequent palladium-catalyzed diversification. This two-stage strategy is a powerful and common workflow in drug discovery for rapidly generating libraries of complex molecules.
Part 1: Synthesis of the Benzimidazole Core
The condensation of an o-phenylenediamine with an aldehyde or its equivalent is a classic method for benzimidazole synthesis. Palladium catalysis can facilitate this transformation, often enabling one-pot procedures with high efficiency.
Protocol 1: Palladium-Catalyzed Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general, one-pot approach for the synthesis of benzimidazoles from this compound and various aldehydes, using Palladium on Carbon (Pd/C) as a catalyst in an oxidative cyclization.
Materials:
-
This compound
-
Substituted Aldehyde (R-CHO)
-
Palladium on Carbon (10 wt. %)
-
Solvent: Ethanol or DMF
-
Inert Gas: Nitrogen or Argon
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the desired aldehyde (1.1 equiv), and 10% Pd/C (5-10 mol %).
-
Add ethanol to achieve a concentration of approximately 0.2 M.
-
Seal the flask with a reflux condenser.
-
Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and stir vigorously. The reaction is conducted open to the air, which acts as the terminal oxidant.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (ethanol or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-substituted benzimidazole derivative.
Part 2: Palladium-Catalyzed Functionalization of the Benzimidazole Core
Once the benzimidazole is formed and subsequently halogenated (e.g., at the 5-position using N-Bromosuccinimide), it becomes a versatile substrate for a variety of powerful palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for forming biaryl linkages by coupling an organohalide with an organoboron compound.[4][5] This is particularly useful in drug development for linking different aromatic systems.
Causality and Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the aryl-halide bond, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[4][5] The choice of ligand is critical; bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often used to promote the oxidative addition and reductive elimination steps, enhancing reaction rates and yields.[6][7] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the organoboron species for transmetalation.
Protocol 2: Suzuki-Miyaura Coupling of a 5-Bromo-benzimidazole Derivative
Materials:
-
5-Bromo-benzimidazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%) with SPhos ligand (4 mol%) OR Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (5:1)
-
Inert Gas: Nitrogen or Argon
Procedure:
-
In an oven-dried flask, combine the 5-bromo-benzimidazole derivative, arylboronic acid, base, palladium catalyst, and ligand.
-
Seal the flask with a septum. Evacuate and backfill with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-88 |
| 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 80-92 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[3][8] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles, providing direct access to compounds that are otherwise difficult to synthesize.
Causality and Mechanistic Insight: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, but the key second step is the formation of a palladium-amido complex via coordination of the amine and deprotonation by the base.[3][9] Reductive elimination then forges the C-N bond.[3] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine or the intermediate palladium-amine complex without interfering with the catalyst.[9] Sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often superior as they accelerate the reductive elimination step, which is frequently rate-limiting.[8]
Protocol 3: Buchwald-Hartwig Amination of a 5-Bromo-benzimidazole Derivative
Materials:
-
5-Bromo-benzimidazole derivative (1.0 equiv)
-
Amine or Amide (1.2 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%) with a ligand like XPhos (4 mol%)
-
Base: NaOtBu or Cs₂CO₃ (1.4-2.0 equiv)
-
Solvent: Anhydrous Toluene or Dioxane
-
Inert Gas: Nitrogen or Argon
Procedure:
-
Important: This reaction is highly sensitive to air and moisture. All glassware should be oven-dried, and manipulations should be performed under an inert atmosphere (e.g., in a glovebox).
-
To a reaction tube, add the palladium pre-catalyst, ligand, and base.
-
In a separate flask, dissolve the 5-bromo-benzimidazole derivative and the amine in the anhydrous solvent.
-
Add the substrate solution to the reaction tube containing the catalyst system.
-
Seal the tube and heat to 90-110 °C for 6-24 hours, with stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography.
| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 88-96 |
| Aniline | Pd₂(dba)₃/BrettPhos | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| Benzamide | Pd(OAc)₂/Josiphos | K₂CO₃ | t-Amyl alcohol | 110 | 70-85 |
| N-Methylpiperazine | Pd₂(dba)₃/RuPhos | LHMDS | Toluene | 100 | 85-94 |
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction (or Mizoroki-Heck reaction) creates a C-C bond between an aryl halide and an alkene, typically with high trans selectivity.[2][10] It is a powerful method for vinylating aromatic rings, introducing a versatile functional group for further elaboration.
Causality and Mechanistic Insight: The cycle begins with oxidative addition, similar to the other couplings.[11] This is followed by coordination of the alkene to the palladium center and a subsequent migratory insertion (syn-addition) of the alkene into the palladium-aryl bond. The final steps involve β-hydride elimination to form the product alkene and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[11][12] The regioselectivity of the migratory insertion is often controlled by sterics, with the aryl group adding to the less substituted carbon of the alkene double bond.
Protocol 4: Heck Reaction of a 5-Bromo-benzimidazole Derivative
Materials:
-
5-Bromo-benzimidazole derivative (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-tol)₃ (4-10 mol%) or phosphine-free conditions for activated substrates
-
Base: Triethylamine (Et₃N) or K₂CO₃ (1.5-2.0 equiv)
-
Solvent: Acetonitrile or DMF
-
Inert Gas: Nitrogen or Argon
Procedure:
-
Combine the 5-bromo-benzimidazole derivative, palladium catalyst, ligand (if used), and base in a flask.
-
Purge the system with inert gas.
-
Add the solvent and the alkene via syringe.
-
Heat the reaction to 80-120 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
This compound is a cornerstone starting material whose synthetic utility is immensely amplified by the strategic application of palladium catalysis. By first constructing the medicinally relevant benzimidazole scaffold, researchers can leverage the power of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions to systematically and efficiently functionalize the core structure. This workflow provides a robust and versatile platform for the rapid generation of diverse chemical entities, accelerating discovery programs in drug development and materials science. The protocols and mechanistic insights provided herein serve as a comprehensive guide for harnessing these powerful synthetic tools.
References
- 1. mdpi.com [mdpi.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Application Note: Advanced Derivatization Strategies for the Ultrasensitive Analysis of Methyl 2,3-diaminobenzoate
Abstract
This document provides a detailed technical guide for the derivatization of Methyl 2,3-diaminobenzoate (MDBA) for analytical purposes. MDBA, a crucial pharmaceutical intermediate and building block, presents analytical challenges due to its high polarity and lack of a strong native chromophore for sensitive UV detection.[1][2] This guide explores two robust derivatization methodologies designed to enhance chromatographic performance and significantly lower detection limits. We present a classic fluorescence labeling strategy using dansyl chloride for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and an elegant cyclization reaction that leverages the unique ortho-diamine structure of MDBA for HPLC-UV or FLD analysis. Each section provides the scientific rationale behind the chosen methodology, detailed step-by-step protocols, and expert insights for troubleshooting and optimization.
Introduction: The Analytical Challenge of this compound
This compound (MDBA) is an aromatic amine with the molecular formula C₈H₁₀N₂O₂.[3] Its structure, featuring two primary amine groups adjacent to a methyl ester on a benzene ring, makes it a valuable precursor in the synthesis of various pharmaceuticals, including cardiovascular agents.[2][4]
Direct analysis of MDBA by common analytical techniques like Gas Chromatography (GC) or HPLC can be problematic. The primary amine groups lead to high polarity and low volatility, resulting in poor peak shapes, tailing, and irreversible adsorption on chromatographic columns.[5][6] Furthermore, its native UV absorbance is often insufficient for trace-level quantification in complex matrices like biological fluids or during process monitoring.
Chemical derivatization addresses these challenges by converting the polar amine groups into less polar, more stable, and more detectable moieties.[5][7] This process is essential for developing robust and sensitive analytical methods required in research and drug development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 166.18 g/mol | [1][3] |
| Appearance | Light yellow to brown solid/powder | [2] |
| Synonyms | 2,3-Diaminobenzoic Acid Methyl Ester | |
| CAS Number | 107582-20-7 | [1] |
Derivatization Strategies: Rationale and Selection
The presence of two primary amine groups on MDBA allows for several derivatization pathways. The selection of a reagent is guided by the desired analytical outcome—specifically, the intended instrumentation (GC or HPLC) and the required sensitivity.
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with the amines to form stable, volatile amides suitable for GC analysis.[5][8]
-
Fluorescent Labeling: Reagents such as Dansyl Chloride (DNS-Cl) introduce a highly fluorescent tag, enabling ultrasensitive detection by HPLC-FLD.[9][10]
-
Cyclization: The unique ortho-diamine arrangement of MDBA allows for intramolecular condensation reactions to form stable heterocyclic structures with distinct and favorable analytical properties.[11]
This guide focuses on two highly effective strategies for HPLC analysis: Dansylation for fluorescence detection and Thionyl Chloride-mediated Cyclization for UV or fluorescence detection.
Experimental Workflow Overview
The general workflow for the derivatization and analysis of MDBA is a multi-step process requiring careful execution to ensure accuracy and reproducibility.
Caption: General experimental workflow for MDBA derivatization.
Strategy 1: Dansylation for HPLC-Fluorescence Detection
Principle: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary and secondary amines under alkaline conditions to produce intensely fluorescent sulfonamide adducts.[9] The reaction involves the nucleophilic attack of the unprotonated amine on the electrophilic sulfonyl chloride group.[12] The resulting derivative is stable and exhibits strong fluorescence, allowing for detection at picogram levels.
Reaction Mechanism: Dansylation of MDBA
The reaction proceeds at both primary amine sites on the MDBA molecule, yielding a di-dansylated derivative. The alkaline pH is critical to ensure the amine groups are deprotonated and thus sufficiently nucleophilic.
Caption: Reaction of MDBA with Dansyl Chloride.
Protocol 1: Dansylation of MDBA
A. Materials & Reagents
-
This compound (MDBA) standard
-
Dansyl Chloride solution: 1.5 mg/mL in acetone (prepare fresh)
-
Borate Buffer: 0.1 M, pH 10.5
-
Toluene or Dichloromethane (HPLC grade)
-
Sodium Hydroxide (1 M) and Hydrochloric Acid (1 M) for pH adjustment
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Reaction vials (2 mL, amber glass)
B. Protocol Steps
-
Sample Preparation: Prepare a stock solution of MDBA in acetonitrile (e.g., 100 µg/mL). Create working standards by diluting the stock solution. For unknown samples, dissolve accurately weighed material in acetonitrile.
-
Reaction Setup: In a reaction vial, add 100 µL of the MDBA standard or sample solution.
-
Alkalinization: Add 200 µL of 0.1 M Borate Buffer (pH 10.5). Vortex briefly. The alkaline environment is crucial for the reaction.[13]
-
Derivatization: Add 200 µL of the freshly prepared Dansyl Chloride solution. Cap the vial tightly and vortex.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for 30-45 minutes. The reaction is time-dependent and should be optimized for completion.[13]
-
Extraction: Add 1 mL of toluene or dichloromethane to the vial. Vortex vigorously for 1 minute to extract the dansylated derivative into the organic layer. Centrifuge for 5 minutes to separate the phases.
-
Sample for Analysis: Carefully transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase. The sample is now ready for injection.
C. HPLC-FLD Instrumentation & Conditions (Typical)
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient; Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation (λex): ~340-350 nm |
| Emission (λem): ~490-510 nm |
Strategy 2: Cyclization to a Benzothiadiazole Derivative
Principle: The ortho-diamine functionality of MDBA is a prime target for cyclization reactions. Reacting MDBA with thionyl chloride (SOCl₂) in the presence of a base like triethylamine results in the formation of a stable, planar methyl 2,1,3-benzothiadiazole-4-carboxylate.[11] This heterocyclic derivative possesses a larger conjugated system, enhancing its UV absorbance and potentially imparting fluorescence, making it ideal for HPLC analysis. This method is highly specific to the ortho-diamine structure.
Reaction Mechanism: Benzothiadiazole Formation
The two adjacent amine groups condense with thionyl chloride to form the five-membered thiadiazole ring fused to the benzene ring.
Caption: Cyclization of MDBA to form a benzothiadiazole derivative.
Protocol 2: Benzothiadiazole Synthesis for Analysis
This protocol is adapted from established synthetic procedures and scaled for analytical purposes.[11]
A. Materials & Reagents
-
This compound (MDBA)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Hexane and Ethyl Acetate (HPLC grade) for purification (if needed)
-
Reaction vials with screw caps suitable for heating
B. Protocol Steps
-
Sample Preparation: Accurately weigh ~1-2 mg of MDBA into a dry reaction vial. Dissolve it in 1.0 mL of anhydrous DCM.
-
Base Addition: Add 4 equivalents of triethylamine. For example, for 1.66 mg of MDBA (0.01 mmol), add approximately 5.6 µL of triethylamine.
-
Cooling: Cool the solution in an ice bath.
-
Reagent Addition: While stirring in the ice bath, slowly add a solution of 2 equivalents of thionyl chloride in 0.1 mL of DCM. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C) for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a test injection into an HPLC.
-
Work-up: After cooling, the reaction mixture can be filtered to remove triethylamine hydrochloride salts.
-
Sample for Analysis: The filtrate can be diluted with the HPLC mobile phase for a direct "dilute-and-shoot" analysis, or the solvent can be evaporated and the residue reconstituted. For cleaner samples, a simple column chromatography purification on silica gel using a hexane/ethyl acetate mixture can be performed.[11]
C. HPLC-UV Instrumentation & Conditions (Typical)
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) scanning 200-400 nm; monitor at λmax (~300-320 nm, to be determined empirically) |
Method Comparison and Expert Insights
| Feature | Dansylation Method | Benzothiadiazole Method |
| Principle | Fluorescent labeling of amines | Cyclization of ortho-diamines |
| Detection | HPLC-FLD | HPLC-UV or FLD |
| Sensitivity | Very High (pg range) | Good to High |
| Specificity | Reacts with primary/secondary amines | Highly specific to ortho-diamines |
| Reagent Handling | Dansyl-Cl is moisture sensitive | Thionyl chloride is highly corrosive |
| Pros | Established method, extreme sensitivity | Clean reaction, high specificity, stable product |
| Cons | Reagent can hydrolyze, potential for side-products | Requires anhydrous conditions and heating |
Expert Insights & Troubleshooting:
-
Dansylation: The primary challenge is the hydrolysis of dansyl chloride in aqueous media.[14] Always prepare the reagent solution fresh in a dry solvent like acetone. Ensure the pH of the reaction buffer is consistently maintained. Excess dansyl chloride can be quenched with an amine like proline if it interferes with chromatography.
-
Cyclization: The success of this reaction hinges on anhydrous (dry) conditions to prevent the decomposition of thionyl chloride. Using anhydrous solvents and reagents is critical. The reaction is robust but should be performed in a well-ventilated fume hood due to the hazardous nature of thionyl chloride.
Conclusion
The derivatization of this compound is essential for its accurate and sensitive quantification. The choice between dansylation and cyclization depends on the specific analytical requirements. Dansylation offers unparalleled sensitivity for trace analysis via fluorescence detection. The benzothiadiazole formation provides an elegant and highly specific alternative, yielding a stable derivative with excellent chromatographic properties suitable for UV or fluorescence detection. Both protocols, when executed with care, provide robust and reliable methods for researchers, scientists, and drug development professionals.
References
- 1. This compound | 107582-20-7 [m.chemicalbook.com]
- 2. This compound | 107582-20-7 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 107582-20-7|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,3-Diaminobenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Overview of the Synthesis
Methyl 2,3-diaminobenzoate is typically synthesized via the reduction of a nitro-substituted precursor, most commonly Methyl 2-amino-3-nitrobenzoate.[1][2] The choice of reducing agent and reaction conditions is critical to achieving a high yield and minimizing the formation of byproducts. This guide will focus on troubleshooting the most prevalent methods used in research and development settings.
Reaction Pathway Diagram
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.
Q1: Why is my yield of this compound consistently low?
A1: Underlying Causes & Remediation Strategies
Low yields can stem from several factors, including incomplete reduction of the nitro group, degradation of the starting material or product, and mechanical losses during workup and purification.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low product yield.
Detailed Protocols:
-
Optimizing Catalytic Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[3]
-
Protocol: To a solution of Methyl 2-amino-3-nitrobenzoate (1.0 eq) in ethanol or methanol, add 5-10 mol% of 10% Pd/C. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or H-Cube® system). Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure. A reported procedure using palladium hydroxide on carbon under 4 atm of hydrogen pressure for 48 hours resulted in a quantitative yield.[1][2]
-
-
Alternative Reducing Agents:
-
Tin(II) Chloride (SnCl₂): This is a mild and selective reducing agent.[3][4]
-
Protocol: Dissolve Methyl 2-amino-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate. Add a solution of SnCl₂·2H₂O (3-5 eq) in concentrated hydrochloric acid. Stir the mixture at room temperature or with gentle heating. The reaction is typically complete within a few hours. After completion, carefully neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent.
-
-
Iron in Acetic Acid: The Béchamp reduction, using iron metal in an acidic medium, is a classical and cost-effective method.[5][6][7]
-
Protocol: To a stirred suspension of iron powder (3-5 eq) in a mixture of ethanol and acetic acid, add a solution of Methyl 2-amino-3-nitrobenzoate (1.0 eq) in ethanol. Heat the mixture to reflux. Monitor the reaction progress. After completion, cool the mixture, filter off the iron salts, and concentrate the filtrate. The product is then isolated by extraction after neutralization.
-
-
Q2: How can I minimize the formation of byproducts, such as partially reduced intermediates or over-alkylation products?
A2: Controlling Reaction Selectivity
Byproduct formation is often a result of reaction conditions that are either too harsh or not selective enough.
-
Partially Reduced Intermediates (Nitroso, Hydroxylamine): These can arise from incomplete reduction.
-
Solution: Ensure a sufficient excess of the reducing agent and allow for adequate reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion.
-
-
Over-alkylation (in the case of certain reductive amination conditions): While less common in simple nitro reductions, it's a consideration if a carbonyl source is present.
-
Solution: For the synthesis of the primary diamine, ensure no aldehyde or ketone contaminants are present in the starting materials or solvents.
-
Q3: My purified this compound is unstable and darkens over time. How can I improve its stability?
A3: Handling and Storage of Aromatic Diamines
Aromatic diamines are susceptible to oxidation, which leads to discoloration (often turning dark purple or brown).
-
Inert Atmosphere: Handle the purified product under an inert atmosphere (nitrogen or argon) as much as possible.
-
Storage: Store the product in a tightly sealed container, protected from light, and at a low temperature (refrigeration is recommended). Storing under an inert gas can also prolong its shelf life.
-
Purification: Ensure the final product is free of residual metal catalysts (from hydrogenation or metal/acid reductions) and acidic or basic impurities, as these can catalyze oxidation. Column chromatography on silica gel is an effective purification method.[8]
III. Frequently Asked Questions (FAQs)
Q: What are the primary starting materials for this synthesis? A: The most common starting material is Methyl 2-amino-3-nitrobenzoate.[1][2][9] This can be prepared from 3-nitrophthalic acid.[10]
Q: What are the key safety precautions for this synthesis? A:
-
Handling Reagents: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby and that the equipment is properly set up to handle flammable gases.
-
Metal/Acid Reductions: These reactions can be exothermic. Add reagents slowly and with cooling if necessary.
-
Product Handling: this compound is a chemical and should be handled with care. Avoid inhalation, ingestion, and skin contact.[11]
Q: How can I effectively monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
IV. Experimental Protocols
Optimized Protocol for Catalytic Hydrogenation
This protocol is designed for high yield and purity.
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve Methyl 2-amino-3-nitrobenzoate (1.0 g, 5.1 mmol) in 20 mL of anhydrous ethanol.[1][2]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 0.1 g, ~10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Periodically check the reaction progress by TLC until the starting material is no longer visible.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization or column chromatography if necessary.[8]
Data Summary Table
| Method | Reducing Agent | Typical Yield | Purity | Key Considerations |
| Catalytic Hydrogenation | H₂/Pd-C | >95%[1][2] | High | Requires specialized equipment for handling hydrogen gas. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | 80-90% | Good | Workup can be tedious due to the formation of tin salts.[14] |
| Iron/Acetic Acid Reduction | Fe/CH₃COOH | 75-85% | Moderate | Cost-effective but may require more extensive purification. |
V. References
-
ChemicalBook. This compound | 107582-20-7. --INVALID-LINK--
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. --INVALID-LINK--
-
ChemicalBook. This compound | 107582-20-7. --INVALID-LINK--
-
ResearchGate. Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. --INVALID-LINK--
-
TCI Chemicals. SAFETY DATA SHEET - Methyl Benzoate. --INVALID-LINK--
-
ECHEMI. This compound SDS, 107582-20-7 Safety Data Sheets. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET - Methyl Benzoate. --INVALID-LINK--
-
Organic Chemistry Portal. Nitro Reduction - SnCl2 - Common Organic Chemistry. --INVALID-LINK--
-
The Royal Society of Chemistry. Electronic Supplementary Information. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Methyl 3-aminobenzoate. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Methyl 3-aminobenzoate. --INVALID-LINK--
-
askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. --INVALID-LINK--
-
Nature. Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. --INVALID-LINK--
-
SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. AMINATION BY REDUCTION. --INVALID-LINK--
-
NIH. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. --INVALID-LINK--
-
Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. --INVALID-LINK--
-
Google Patents. New 2-methyl-3-nitrobenzoic acid preparation method. --INVALID-LINK--
-
Benchchem. Synthesis routes of Methyl 2-amino-3-nitrobenzoate. --INVALID-LINK--
-
NIH. Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. --INVALID-LINK--
-
Sigma-Aldrich. Methyl 2-aminobenzoate ReagentPlus, = 99 134-20-3. --INVALID-LINK--
-
ChemicalBook. Methyl 3,4-diaminobenzoate synthesis. --INVALID-LINK--
-
Google Patents. Method for reducing aromatic nitro groups. --INVALID-LINK--
-
Eureka | Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. --INVALID-LINK--
References
- 1. This compound | 107582-20-7 [m.chemicalbook.com]
- 2. This compound | 107582-20-7 [chemicalbook.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 5. srict.in [srict.in]
- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]
- 10. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. echemi.com [echemi.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Common side reactions in the synthesis of Methyl 2,3-diaminobenzoate
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,3-diaminobenzoate. As a critical building block in pharmaceutical and materials science, its purity is paramount. This document provides in-depth troubleshooting and frequently asked questions to address common side reactions and challenges encountered during its synthesis, ensuring a robust and reproducible process.
Introduction: The Synthetic Pathway and Its Challenges
The most prevalent and industrially viable route to this compound is the reduction of its precursor, methyl 2-amino-3-nitrobenzoate. Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and cleaner reaction profile compared to stoichiometric reducing agents.
However, the seemingly straightforward reduction of the nitro group is often complicated by the molecule's inherent reactivity. The presence of multiple functional groups—a nitro group, a primary amine, and a methyl ester—on the aromatic ring creates a landscape ripe for side reactions. Incomplete reduction, intermolecular condensation, and intramolecular cyclization can lead to a cocktail of impurities that are often difficult to separate from the desired product, impacting yield, purity, and the performance of downstream applications. This guide will dissect these challenges and provide actionable solutions.
Troubleshooting Guide: From Failed Reactions to High-Purity Product
This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the lab.
Issue 1: Incomplete Reduction - My reaction stalls, or I have a mixture of starting material and product.
Probable Cause: This is one of the most common issues and is often linked to catalyst deactivation or insufficient catalytic activity. The catalyst's active sites can be "poisoned" by various species in the reaction mixture.
In-Depth Explanation: Catalyst poisons are substances that strongly adsorb to the catalyst's surface, blocking the active sites required for hydrogenation.[1] In the context of this synthesis, the starting material, intermediates (like hydroxylamines), and even the product itself can act as catalyst poisons, particularly for palladium and nickel catalysts.[2] Sulfur-containing impurities in reagents or solvents are also notorious for poisoning noble metal catalysts.
Solutions:
-
Catalyst Selection and Loading:
-
Palladium on Carbon (Pd/C): This is a common choice but can be susceptible to poisoning. Ensure you are using a high-quality catalyst with appropriate loading (typically 5-10 mol%).
-
Platinum(IV) Oxide (PtO2, Adams' catalyst): Often more robust and less prone to poisoning by nitrogen-containing compounds than Pd/C. It can be a good alternative if Pd/C fails.
-
Raney Nickel: A cost-effective option, but it can be pyrophoric and may require higher pressures and temperatures. It is also sensitive to poisoning.
-
-
Reaction Conditions:
-
Solvent Purity: Use high-purity, degassed solvents. Trace impurities can significantly impact the reaction.
-
Hydrogen Pressure: Increasing the hydrogen pressure can often overcome partial catalyst deactivation and drive the reaction to completion.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic optimization of the temperature is recommended.
-
-
Troubleshooting Protocol:
-
Verify Reagent and Solvent Purity: Run a small-scale control reaction with freshly opened, high-purity reagents and solvent.
-
Increase Catalyst Loading: In a subsequent small-scale reaction, incrementally increase the catalyst loading.
-
Switch Catalyst: If increasing the loading is ineffective, try a different catalyst such as PtO2.
-
Optimize Pressure and Temperature: Systematically vary the hydrogen pressure and reaction temperature to find the optimal conditions for your specific setup.
-
| Parameter | Recommendation for Incomplete Reduction | Rationale |
| Catalyst | Switch from Pd/C to PtO2 | PtO2 is often more resistant to poisoning by nitrogenous compounds. |
| Catalyst Loading | Increase from 5 mol% to 10 mol% | Compensates for partial deactivation of the catalyst. |
| Hydrogen Pressure | Increase from 1 atm to 4 atm | Higher pressure increases the concentration of hydrogen on the catalyst surface. |
| Solvent | Use anhydrous, degassed ethanol or ethyl acetate | Minimizes potential catalyst poisons present in the solvent. |
Issue 2: Formation of Colored Impurities - My final product is yellow, orange, or even brown, and purification is difficult.
Probable Cause: The formation of colored byproducts is a strong indicator of azo and azoxy compound formation. These arise from the condensation of partially reduced nitro group intermediates.
In-Depth Explanation: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[3] These intermediates are highly reactive and can condense with each other or with the starting nitro compound to form colored azoxy (-N=N(O)-) and azo (-N=N-) compounds.[4][5]
Solutions:
-
Maintain a Hydrogen-Rich Environment: Ensure efficient stirring and a constant, positive pressure of hydrogen throughout the reaction. This helps to rapidly reduce the reactive intermediates to the desired amine before they can condense.
-
Control Reaction Temperature: Lower temperatures generally favor the complete reduction pathway over the condensation reactions.
-
pH Control: In some cases, the presence of a small amount of acid can help to protonate the hydroxylamine intermediate, preventing its condensation. However, this must be carefully optimized as acidic conditions can also promote other side reactions.
-
Troubleshooting Protocol:
-
Improve Agitation: Ensure your reaction setup provides vigorous stirring to maximize gas-liquid mass transfer.
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., room temperature) and only gently warm if the reaction is too slow.
-
Catalyst Choice: Some catalysts are more prone to the formation of these intermediates. Experiment with different catalysts (e.g., Pd/C vs. PtO2) to see which gives a cleaner reaction profile.
-
Issue 3: Low Yield and Polymer Formation - My product seems to be a sticky solid or an oil that is difficult to handle.
Probable Cause: Aromatic diamines, like this compound, are susceptible to oxidative polymerization, especially when exposed to air and light. This can occur during the reaction, workup, or storage.
In-Depth Explanation: The electron-rich nature of the aromatic diamine makes it prone to oxidation, which can initiate polymerization, leading to the formation of high molecular weight, often colored, and intractable materials. This process is often catalyzed by trace metals and light.
Solutions:
-
Inert Atmosphere: Conduct the reaction, workup, and storage under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Rapid Workup and Isolation: Once the reaction is complete, filter the catalyst and isolate the product as quickly as possible. Avoid prolonged exposure of the product solution to air.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.
-
Troubleshooting Protocol:
-
Implement Strict Inert Atmosphere Techniques: Use Schlenk lines or a glovebox for the reaction and workup.
-
Purge Solvents with Inert Gas: Bubble nitrogen or argon through your solvents for at least 30 minutes before use.
-
Minimize Workup Time: Streamline your workup procedure to reduce the time the product is in solution and exposed to potential oxidants.
-
Frequently Asked Questions (FAQs)
Q1: Can intramolecular cyclization be a problem with this compound?
A1: Yes, while less common under standard reduction conditions, the vicinal diamine functionality in this compound can undergo intramolecular cyclization, especially in the presence of certain reagents or under harsh conditions. For example, reaction with aldehydes or ketones can lead to the formation of benzodiazepine derivatives. It is crucial to be aware of the reactivity of the product and to choose downstream reaction conditions carefully.
Q2: What are the best analytical techniques to identify the impurities in my reaction?
A2: A combination of techniques is often necessary for a comprehensive impurity profile:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and get a qualitative idea of the number of components in the mixture.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the product and separating closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any major impurities. 1H NMR is particularly useful for identifying the characteristic aromatic proton signals of the desired product and byproducts.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the components in the reaction mixture, which is crucial for identifying unknown impurities.
Q3: How can I purify this compound if I have significant amounts of side products?
A3:
-
Column Chromatography: This is the most common method for purifying this compound on a lab scale. A silica gel column with a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material.
-
Acid-Base Extraction: The basic amino groups of the product allow for its separation from neutral impurities via acid-base extraction. However, care must be taken as the product can be sensitive to strong acids and bases.
Visualizing the Reaction and its Pitfalls
To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and the formation of common side products.
Caption: Reaction scheme for the synthesis of this compound and the formation of major side products.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Hydrazine synthesis by azo compound reduction [organic-chemistry.org]
- 5. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 2,3-diaminobenzoate by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of crude Methyl 2,3-diaminobenzoate via column chromatography. As a Senior Application Scientist, this document synthesizes established protocols with practical, field-proven insights to help you navigate common challenges and optimize your purification process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental issues.
Question 1: My product is streaking badly or "tailing" down the column, leading to poor separation and mixed fractions. What's happening and how do I fix it?
Answer: This is the most common issue when purifying basic amines like this compound on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic amine functionalities of your compound undergo a strong acid-base interaction with these silanol groups.[1] This interaction is often stronger than the partitioning between the stationary and mobile phases, causing a portion of the compound to "stick" to the silica and elute slowly, resulting in tailing or streaking.
-
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your eluent.[1][2]
-
Method: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase solvent system (e.g., Hexane/Ethyl Acetate). Equilibrate the column by flushing it with this modified mobile phase before loading your sample. This "neutralizes" the silica, allowing your compound to elute symmetrically.
-
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase that is less acidic.
-
Basic Alumina: Alumina is basic and can be an excellent alternative for purifying basic compounds.
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a base to reduce its acidity.[3]
-
-
Question 2: My compound won't elute from the column, even after I've flushed with a very polar solvent system. Where is my product?
Answer: This frustrating situation can arise from several factors. Let's diagnose the possibilities systematically.
-
Possible Causes & Solutions:
-
Irreversible Adsorption/Decomposition: The strong interaction with acidic silica may have caused your compound to decompose on the column.[3] Aromatic diamines can be sensitive to oxidation, especially on an active surface like silica gel.
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely not stable on silica.
-
Solution: Use a deactivated stationary phase like alumina or Florisil.[3]
-
-
Incorrect Solvent System: You may have misjudged the polarity required.
-
Solution: If you used a Hexane/Ethyl Acetate system, try a more polar mixture like Dichloromethane (DCM)/Methanol. For very polar compounds, a system containing ammonia in methanol (e.g., 1-10% of a 10% NH4OH in MeOH solution, mixed with DCM) can be effective.[3]
-
-
Precipitation on the Column: If your crude sample was loaded in a solvent in which it is highly soluble, but it is insoluble in the less polar mobile phase, it may have precipitated at the top of the column.[4]
-
Solution: Use a "dry loading" technique. Dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel to the solution, and evaporate the solvent on a rotary evaporator to get a free-flowing powder.[4] This powder can then be carefully added to the top of the column.
-
-
Question 3: The separation between my product and an impurity looks great on TLC, but on the column, all my fractions are mixed. Why?
Answer: This discrepancy between TLC and column performance often points to overloading or issues with how the sample was applied.
-
Causality & Solutions:
-
Column Overloading: The most common cause is loading too much crude material onto the column. A good rule of thumb is to use a silica gel mass that is 30-100 times the mass of your crude sample. Overloading saturates the stationary phase, preventing proper separation and causing bands to broaden and overlap.
-
Poor Sample Loading Technique: The initial band of your compound must be as thin and concentrated as possible.
-
Problem: Dissolving the sample in too much solvent or a solvent that is much more polar than the mobile phase will cause the initial band to be very wide.[4]
-
Solution: Dissolve the crude sample in the absolute minimum amount of solvent, preferably the mobile phase itself or a slightly more polar solvent.[4] If solubility is an issue, use the dry loading method described in the previous question.[4]
-
-
On-Column Degradation: As mentioned before, one compound may be degrading into another on the silica gel during the extended time it takes to run the column.[3] The separation you see on a quick TLC run may not be representative of the longer process.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal mobile phase for purifying this compound?
The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[5]
-
Start with Screening: Test several solvent systems of varying polarity. Good starting points for a moderately polar compound like this are mixtures of Hexane/Ethyl Acetate (EtOAc) and Dichloromethane (DCM)/Methanol (MeOH).
-
Target an Rf Value: The ideal mobile phase for column chromatography is one that provides an Rf (retention factor) of 0.2-0.3 for your target compound on a TLC plate.[3] This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for good separation from impurities without requiring an excessive volume of solvent.
-
Confirm Separation: Ensure the chosen solvent system provides good separation between your product spot and any major impurity spots.
-
Add a Base: Remember to add ~0.5-1% triethylamine (TEA) to the chosen solvent system to prevent tailing.[2]
| Solvent System (v/v/v) | Typical Application | Target Rf |
| Hexane:EtOAc (1:1) | A good starting point for this compound.[6] | ~0.25 |
| DCM:MeOH (98:2) | For eluting more polar impurities or if the compound has a very low Rf in Hex/EtOAc. | Adjust for Rf of 0.2-0.3 |
| Hexane:EtOAc:TEA (50:50:0.5) | Recommended system to prevent tailing. | Adjust for Rf of 0.2-0.3 |
Q2: Should I use wet (slurry) packing or dry packing for my column?
For silica gel, wet (slurry) packing is almost always superior and strongly recommended. Dry packing often leads to air bubbles and cracks in the stationary phase, which results in poor separation and band channeling.
Q3: How much silica gel should I use for my purification?
The amount of silica depends on the difficulty of the separation and the quantity of crude material.
-
Easy Separation (Large ΔRf): Use a silica-to-crude mass ratio of approximately 30:1.
-
Difficult Separation (Small ΔRf): Increase the ratio to 100:1 or even higher. A longer, thinner column will provide better resolution in these cases.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a step-by-step methodology for the purification.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., 1:1 Hexane:Ethyl Acetate).
-
Add triethylamine to a final concentration of 0.5% (e.g., 5 mL of TEA in 995 mL of eluent). Mix thoroughly.
2. Column Packing (Slurry Method):
-
Secure a glass column of appropriate size vertically to a clamp stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the mobile phase until it has a uniform, pourable consistency.
-
Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack uniformly.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Crucially, never let the solvent level drop below the top of the silica bed.
-
Add a final layer of sand (~0.5-1 cm) on top of the packed silica to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimum amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand in the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column using a pipette or by pouring it gently down the inner wall to avoid disturbing the top layer.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Maintain a constant level of solvent above the silica bed throughout the elution process. Gentle pressure from a pump or bulb can be applied to speed up the flow rate if necessary.
5. Analysis of Fractions:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Develop the TLC plates in the mobile phase and visualize the spots (e.g., under a UV lamp).
-
Combine the fractions that contain only the pure product.
6. Product Isolation:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.
Caption: Workflow for purification of this compound.
References
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Technical Support Center: High-Purity Methyl 2,3-diaminobenzoate Recrystallization
Welcome to the technical support guide for the purification of Methyl 2,3-diaminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining this crucial intermediate in high purity. This guide moves beyond simple protocols to explain the "why" behind each step, ensuring a robust and reproducible crystallization process.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in pharmaceutical synthesis.[1][2][3] However, its synthesis, often via the reduction of a nitro-aromatic precursor or esterification, can yield a product that is an oil or a discolored solid (typically yellow to brown), indicating the presence of impurities.[1][4] Furthermore, aromatic amines are susceptible to oxidation, which can lead to further discoloration and degradation, complicating purification efforts.[5]
This guide provides a systematic approach to troubleshooting and optimizing the recrystallization of this compound, with a special emphasis on handling its potential air-sensitivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Considerations & Safety
Q1: My freshly synthesized this compound is a dark brown oil/solid. What causes this and is it a problem?
A1: The dark coloration is a common observation and typically indicates the presence of oxidized impurities or residual starting materials from the synthesis.[1][4] Aromatic amines, particularly di-amines, are prone to air oxidation, which forms highly colored byproducts.[5] While a minor discoloration might be acceptable for some downstream applications, for high-purity requirements, such as in drug development, a purification step like recrystallization is essential. The color itself is a primary indicator that purification is necessary.
Q2: Do I need to handle this compound under an inert atmosphere?
A2: Yes, it is highly recommended. Given the propensity of aromatic amines to oxidize, performing the recrystallization under an inert atmosphere (nitrogen or argon) will prevent degradation of your compound during the heating and dissolution phases.[6][7] This is crucial for obtaining a high-purity, colorless, or pale-yellow final product. Techniques involving Schlenk lines or gloveboxes are ideal for these manipulations.[8][9][10]
Section 2: The Art of Solvent Selection
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[11][12] The principle of "like dissolves like" is a good starting point; since the target molecule is polar, polar solvents are generally a good choice.[11][13]
A systematic screening process is the most reliable method:
-
Place a small amount of your crude material (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature.
-
If the compound dissolves at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the compound does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good candidate.
-
Allow the hot solutions that formed to cool slowly. The best solvent will be the one that produces a high yield of crystalline solid.
Q4: What are some good starting solvents to screen for this compound?
A4: Based on the polarity of the molecule and empirical data for similar compounds, the following solvents and solvent systems are excellent starting points.
| Solvent System | Type | Rationale & Comments |
| Methanol or Ethanol | Single Solvent | Alcohols are often effective for polar, aromatic compounds. A patent for a related aminobenzoic acid derivative specifies methanol for recrystallization.[13][14] |
| Ethyl Acetate / Hexane | Mixed Solvent | Ethyl acetate can dissolve the compound, and the addition of a non-polar "anti-solvent" like hexane will induce crystallization. This system is used for the chromatographic purification of this compound, suggesting its utility.[4] |
| Acetone / Water | Mixed Solvent | Acetone is a strong polar solvent that can be attenuated by the addition of water to reduce solubility and promote crystal growth.[15] |
| Toluene | Single Solvent | While less polar, toluene can be effective for aromatic compounds and may help exclude more polar impurities. |
Section 3: Experimental Workflow & Protocols
Q5: Can you provide a step-by-step protocol for recrystallization under an inert atmosphere?
A5: Absolutely. This protocol utilizes a Schlenk flask, a standard piece of equipment for handling air-sensitive compounds.[8]
Protocol: Inert Atmosphere Recrystallization
-
Glassware Preparation: Thoroughly oven-dry all glassware (Schlenk flask, filter funnel, etc.) and allow it to cool under a stream of inert gas.
-
Setup: Assemble the Schlenk flask with a stir bar and connect it to a Schlenk line. Purge the flask by evacuating it and backfilling with inert gas (e.g., argon or nitrogen) three times.[7]
-
Dissolution:
-
Under a positive pressure of inert gas, add your crude this compound to the flask.
-
Add a minimal amount of your chosen recrystallization solvent (which should be previously degassed) via a cannula or syringe.[8]
-
Heat the flask in an oil bath with stirring until the solid completely dissolves. Add more hot, degassed solvent dropwise if needed, aiming for the minimum volume necessary.[16]
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under inert atmosphere using a cannula with a filter frit into a second, pre-prepared Schlenk flask.[6]
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[17]
-
Once at room temperature, you can further enhance crystallization by placing the flask in a refrigerator or an ice bath.
-
-
Isolation of Crystals:
-
Isolate the crystals using cannula filtration or a filter stick under positive inert gas pressure into another Schlenk flask.[8]
-
Wash the collected crystals with a small amount of ice-cold, degassed solvent to remove any adhering soluble impurities.
-
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.
Workflow for Inert Atmosphere Recrystallization
References
- 1. This compound | 107582-20-7 [m.chemicalbook.com]
- 2. This compound | 107582-20-7 [chemicalbook.com]
- 3. 107582-20-7|this compound|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 11. Recrystallization [wiredchemist.com]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. quora.com [quora.com]
- 14. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 15. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Reduction of Methyl 2-Amino-3-Nitrobenzoate
Welcome to the technical support center for the synthesis of methyl 2,3-diaminobenzoate via the reduction of methyl 2-amino-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reduction of methyl 2-amino-3-nitrobenzoate is incomplete. What are the likely causes and how can I resolve this?
Answer: Incomplete conversion is a frequent challenge in the reduction of nitroaromatics. The primary reasons often revolve around the choice of reducing agent, reaction conditions, and catalyst activity. Let's break down the potential culprits and their solutions.
Common Causes and Solutions for Incomplete Reduction:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl). A typical starting point is 3-5 equivalents.[1][2] | The reduction of a nitro group to an amine is a six-electron process. Stoichiometrically, multiple equivalents of the reducing agent are required to provide the necessary electrons for the complete conversion.[2][3] |
| Deactivated Catalyst (Catalytic Hydrogenation) | Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and not poisoned.[4] If reusing the catalyst, consider a regeneration step or using a fresh batch. Certain functional groups or impurities can poison the catalyst surface, reducing its activity.[5][6] | Catalytic hydrogenation relies on the active sites of the catalyst to facilitate the reaction between hydrogen and the nitro group.[5][6][7] Catalyst deactivation blocks these sites, hindering the reduction. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9] If the reaction stalls, consider increasing the temperature or extending the reaction time. | Chemical reactions have specific activation energy requirements. Insufficient thermal energy or time may prevent the reaction from reaching completion. |
| Poor Solubility of Starting Material | Select a solvent system that fully dissolves the methyl 2-amino-3-nitrobenzoate at the reaction temperature. Co-solvents may be necessary. | For a reaction to proceed efficiently, the reactants must be in the same phase to interact. Poor solubility limits the contact between the substrate and the reducing agent or catalyst. |
Experimental Protocol: Monitoring Reaction Progress with TLC
-
Prepare the TLC Plate: Use a silica gel plate.
-
Spot the Plate: Apply a small spot of your reaction mixture, a co-spot (reaction mixture and starting material), and a spot of the starting material as a reference.
-
Develop the Plate: Use an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to develop the plate.
-
Visualize: Observe the plate under UV light. The disappearance of the starting material spot indicates the completion of the reaction.
Question 2: I'm observing the formation of side products. What are they and how can I minimize them?
Answer: Side product formation is a common issue, particularly with highly functionalized molecules like methyl 2-amino-3-nitrobenzoate. The nature of these byproducts depends on the reduction method employed.
Potential Side Products and Mitigation Strategies:
| Side Product | Formation Conditions | Mitigation Strategy |
| Azoxy, Azo, and Hydrazo Compounds | Occur with metal hydrides like LiAlH₄ or under neutral reduction conditions with insufficient reducing agent.[4][10] | Use a robust reducing system like SnCl₂/HCl or catalytic hydrogenation.[4][11] These methods generally favor the complete reduction to the amine. |
| Hydrolysis of the Ester Group | Can occur under strongly acidic or basic conditions, especially at elevated temperatures. | If using acidic conditions (e.g., Sn/HCl), perform the reaction at a lower temperature.[2] Alternatively, use catalytic hydrogenation under neutral conditions.[4] |
| Dehalogenation (if applicable) | If other halogens are present on the aromatic ring, they can be removed during catalytic hydrogenation, especially with Pd/C.[4] | Use a milder catalyst like Raney Nickel or a chemical reducing agent like SnCl₂.[4] |
Reaction Pathway and Potential Side Reactions
The desired reaction is the selective reduction of the nitro group to an amine. However, intermediate species can lead to undesired products.
Caption: Desired reduction pathway and potential side reactions.
Question 3: My product is difficult to purify. What are the best practices for isolating pure this compound?
Answer: The purification of aromatic diamines can be challenging due to their polarity and potential for oxidation.
Purification Troubleshooting:
| Issue | Recommended Solution | Rationale |
| Product is an Oil or Gummy Solid | Try recrystallization from a different solvent system. Common choices include ethanol/water or ethyl acetate/hexane. If recrystallization fails, column chromatography on silica gel is a reliable alternative. | The physical state of the crude product is often due to residual impurities. Finding a suitable solvent system for recrystallization or using chromatography can effectively remove these impurities. |
| Product Darkens Upon Standing | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark. Diamines are susceptible to air oxidation, which can cause discoloration. | Exposure to oxygen and light can lead to the formation of colored oxidation products. Inert storage conditions minimize this degradation. |
| Contamination with Tin Salts (SnCl₂ Reduction) | After the reaction, quench with a strong base (e.g., NaOH or K₂CO₃) to precipitate tin hydroxides. Filter the mixture thoroughly before extraction. Washing the organic layer with a saturated solution of EDTA can also help to chelate and remove residual tin salts.[1] | Tin(IV) oxide hydrates formed during the workup can be difficult to remove and may co-precipitate with the product.[1] A thorough basification and filtration are crucial. |
Troubleshooting Logic Flow
This diagram outlines a systematic approach to troubleshooting incomplete reductions.
Caption: Systematic troubleshooting for incomplete reduction.
Question 4: Which analytical techniques are best for monitoring the reaction and characterizing the product?
Answer: A combination of chromatographic and spectroscopic techniques is ideal for both monitoring the reaction and confirming the structure of the final product.
Recommended Analytical Methods:
| Technique | Application | Key Observables |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Disappearance of the starting material spot and appearance of the product spot. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction monitoring and purity assessment | Decrease in the peak area of the starting material and increase in the product peak area. Purity can be determined by the relative area of the product peak.[8][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities | Provides separation and mass-to-charge ratio of components, confirming the molecular weight of the product and identifying byproducts.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product | ¹H and ¹³C NMR will show characteristic shifts for the aromatic protons and carbons, confirming the reduction of the nitro group and the presence of the two amine groups.[13] |
| Infrared (IR) Spectroscopy | Functional group analysis | Disappearance of the characteristic NO₂ stretches (around 1530 and 1350 cm⁻¹) and appearance of N-H stretches for the primary amine (around 3300-3500 cm⁻¹). |
References
- 1. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. epa.gov [epa.gov]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. epa.gov [epa.gov]
- 13. aiinmr.com [aiinmr.com]
Technical Support Center: Preventing Oxidation of Methyl 2,3-diaminobenzoate During Storage
Welcome to the technical support guide for Methyl 2,3-diaminobenzoate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile pharmaceutical intermediate. Due to its chemical structure, this compound is susceptible to oxidative degradation, which can compromise experimental outcomes and product purity. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability and integrity of your samples.
Understanding the Challenge: The Chemistry of Oxidation
This compound possesses two electron-donating amino (-NH₂) groups on its aromatic ring. These groups increase the electron density of the benzene ring, making it highly susceptible to oxidation, especially by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.
The oxidation of aromatic amines is a complex process that can lead to a variety of colored byproducts, including quinone-imines and polymeric materials.[1][2][3] This degradation is often visually apparent as the compound changes color from its typical light yellow or beige to brown, dark orange, or even purple.[4][5] Such discoloration is a clear indicator of compromised purity and potential unsuitability for sensitive downstream applications.
Visualizing the Oxidation Process
The following diagram illustrates the core structure of this compound and its vulnerability to oxidation, which leads to the formation of colored impurities and compromises sample integrity.
Caption: Oxidation pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned dark brown. Can I still use it?
A: Dark discoloration indicates significant oxidation. While the material may not be entirely decomposed, the presence of impurities can lead to inconsistent results, side reactions, or difficulties in purification of the final product. It is strongly recommended to first assess the purity via an analytical method like HPLC or NMR. If the purity is below your experimental requirements, purification by recrystallization is necessary (see Protocol 4.3). For critical applications like drug development, using a fresh, unoxidized lot is the safest approach.
Q2: What are the ideal storage conditions for this compound?
A: The ideal storage conditions are designed to minimize exposure to oxygen, light, and heat.[4][6] The material should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a dark place, and refrigerated at 2-8°C.[4][6]
Q3: How can I quickly check the purity of my stored sample?
A: The simplest qualitative check is visual inspection for color change. For a quantitative assessment, Thin Layer Chromatography (TLC) can provide a rapid purity check against a reference standard. For more accurate results, High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods. An ¹H NMR spectrum can reveal impurity peaks that differ from the reference spectrum for the pure compound.[4][7]
Q4: Is it mandatory to use a glovebox or Schlenk line every time I handle this compound?
A: For weighing out small quantities for immediate use, working quickly but carefully on an open bench may be acceptable if the compound is not highly sensitive. However, for any procedure involving prolonged exposure to air or for long-term storage, using an inert atmosphere environment like a glovebox or a Schlenk line is best practice to prevent degradation.[8][9][10] Aliquoting the material into smaller, single-use vials under an inert atmosphere upon receipt is a highly effective strategy to maintain the integrity of the bulk supply.
Troubleshooting Guide: Diagnosing Degradation
This section provides a systematic approach to identifying and resolving common issues related to the storage and handling of this compound.
| Observed Symptom | Potential Root Cause(s) | Recommended Corrective Action(s) |
| Discoloration (e.g., light yellow to brown/purple) | 1. Prolonged exposure to atmospheric oxygen. 2. Storage container not properly sealed. 3. Storage at room temperature or exposure to light. | 1. Assess Purity: Use HPLC or NMR to quantify the level of degradation. 2. Purify: If purity is compromised but the material is salvageable, perform recrystallization (see Protocol 4.3). 3. Improve Storage: Immediately implement the recommended storage protocols (see Protocol 4.1). |
| Inconsistent Reaction Yields or Byproducts | 1. Use of partially oxidized starting material. 2. Impurities from oxidation are interfering with the reaction mechanism. | 1. Verify Starting Material: Use a freshly opened or recently purified batch of this compound. 2. Analyze Byproducts: Characterize unexpected byproducts to understand the side reactions, which may point to specific oxidative impurities. |
| Poor Solubility in Expected Solvents | Formation of insoluble, high molecular weight polymeric oxidation products. | 1. Attempt Filtration: Dissolve the material in a suitable solvent and filter out any insoluble particulates. 2. Consider Purification: Recrystallization may help separate the desired compound from polymeric material. 3. Discard: If a significant portion is insoluble, the batch may be too degraded and should be discarded. |
Protocols for Ensuring Stability and Purity
Adherence to standardized protocols is critical for maintaining the quality of air-sensitive reagents.
Protocol 4.1: Recommended Long-Term Storage
This protocol describes the best practice for storing this compound to maximize its shelf life.
Materials:
-
Amber glass vial with a PTFE-lined cap or a Sure/Seal™ bottle.[8]
-
Source of dry, inert gas (Argon or Nitrogen).
-
Schlenk line or glovebox.
-
Parafilm or other sealing tape.
-
Refrigerator (2-8°C).
Procedure:
-
Preparation: If received in a standard screw-cap bottle, it is best to transfer the material into a more suitable container inside a glovebox. If a glovebox is unavailable, work quickly in a fume hood.
-
Inerting the Atmosphere:
-
Place the vial containing the this compound into a desiccator or Schlenk flask.
-
Gently evacuate the air from the vessel and backfill with dry argon or nitrogen.
-
Repeat this vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen has been displaced.[10]
-
-
Sealing:
-
Tightly screw on the PTFE-lined cap.
-
For extra security, wrap the cap-bottle interface with Parafilm.
-
-
Labeling and Storage:
Protocol 4.2: Purity Assessment by HPLC (Illustrative Method)
This provides a starting point for developing an HPLC method to assess purity. Method optimization will be required based on available equipment and columns.
Instrumentation:
-
HPLC System: With UV Detector (e.g., DAD or VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed sample in a known volume of mobile phase B (Acetonitrile) to a concentration of ~0.5 mg/mL.
Analysis:
-
The pure compound should elute as a single major peak.
-
Oxidative impurities will typically appear as earlier or later eluting peaks.
-
Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 4.3: Purification by Recrystallization
If the material has discolored, this procedure can be used to remove colored, polar impurities.
Materials:
-
Partially oxidized this compound.
-
Recrystallization solvent (e.g., Methanol, Ethanol, or an Ethyl Acetate/Hexane mixture).[11][12]
-
Activated Carbon (decolorizing charcoal).
-
Erlenmeyer flasks, heating source (hot plate), Buchner funnel, and filter paper.
-
Ice bath.
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[13]
-
Decolorization: If the solution is colored, add a small amount (1-2% by weight) of activated carbon to the hot solution. Swirl and heat for a few minutes. The carbon will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Store immediately using the long-term storage protocol (4.1).
Decision-Making Workflow for Handling
This flowchart provides a logical path for handling new and existing stock of this compound to ensure quality.
Caption: Workflow for quality control of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 107582-20-7 [m.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 107582-20-7 [chemicalbook.com]
- 8. web.mit.edu [web.mit.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. rsc.org [rsc.org]
- 12. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Identifying Impurities in Methyl 2,3-diaminobenzoate by HPLC-MS
Welcome to the technical support resource for the analysis of Methyl 2,3-diaminobenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying impurities in this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analyses effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a sample of this compound?
A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or interaction with the analytical environment.
-
Synthesis-Related Impurities: These depend on the manufacturing process. A common route involves the esterification of 2,3-diaminobenzoic acid or the reduction of methyl 2-amino-3-nitrobenzoate.[1][2]
-
Starting Materials: Unreacted 2,3-diaminobenzoic acid or methyl 2-amino-3-nitrobenzoate.
-
Positional Isomers: Isomers such as Methyl 3,4-diaminobenzoate or Methyl 3,5-diaminobenzoate can be particularly challenging to separate due to their similar physicochemical properties.[3][4][5]
-
Reaction Byproducts: Incomplete reduction of the nitro group can lead to nitroso or hydroxylamine intermediates.
-
-
Degradation Products: The two primary amino groups on the aromatic ring make the molecule susceptible to oxidation and hydrolysis.
-
Oxidation Products: Exposure to air and light can lead to the formation of colored, often polymeric, impurities. The amino groups are particularly sensitive to oxidation.[6]
-
Hydrolysis Product: The methyl ester can hydrolyze back to the parent carboxylic acid, 2,3-diaminobenzoic acid, especially if the sample is exposed to moisture or non-neutral pH conditions.[6]
-
-
Photodegradation Products: Methyl 2-aminobenzoate (an analogous compound) is known to undergo direct photolysis, which can be accelerated by other substances, leading to hydroxy-derivatives.[7]
Q2: Why is ESI in positive mode the recommended ionization technique for this analysis?
A2: Electrospray Ionization (ESI) is ideal for polar molecules, and positive mode is specifically chosen because the two basic amino groups on the this compound molecule are readily protonated in the acidic mobile phases typically used for reversed-phase HPLC. This results in the formation of a stable protonated molecule, [M+H]+, which provides a strong signal and excellent sensitivity in the mass spectrometer.
Q3: My peaks for this compound are broad and tailing. What is the scientific reason for this, and how can I fix it?
A3: Peak tailing for basic compounds like aromatic amines is a classic problem in reversed-phase HPLC. It is primarily caused by secondary interactions between the protonated amine groups and acidic silanol groups on the surface of the silica-based stationary phase.
-
Causality: The positively charged analyte interacts ionically with negatively charged, deprotonated silanols, creating a secondary retention mechanism that is stronger and has slower kinetics than the primary hydrophobic interaction. This leads to a "tail" as the analyte molecules slowly elute from these active sites.
-
Solution:
-
Mobile Phase Modifier: The most effective solution is to add a small amount of an acid, like formic acid or acetic acid (typically 0.1%), to the mobile phase.[8] The acid serves two purposes: it ensures the analyte is fully protonated for consistent retention, and, more importantly, it protonates the surface silanol groups, effectively "shielding" them and preventing the secondary ionic interactions.
-
Column Choice: Use a modern, high-purity silica column with end-capping. End-capping treats the silica surface to reduce the number of accessible free silanols.
-
Lower pH: Operating at a lower pH (e.g., pH 2.5-3.5) keeps the silanols protonated.[9]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. A logical approach is key to efficient troubleshooting.[9]
Workflow for HPLC-MS Impurity Identification
Caption: A general workflow for impurity analysis.
Problem: I see unexpected peaks in my chromatogram.
This is a common issue that can stem from the sample, the mobile phase, or the system itself.[10]
Caption: A logical guide to diagnosing unexpected peaks.
Problem: I am not getting good separation between my main peak and a key impurity.
Poor resolution is a selectivity issue, meaning the chemistry of your system needs adjustment.[11]
-
Modify Mobile Phase Gradient: This is the first and easiest step. If peaks are eluting too close together, decrease the ramp of your organic gradient (e.g., from a 5-minute ramp of 10-90% B to a 10-minute ramp). This gives more time for the column to resolve closely eluting compounds.
-
Change Organic Solvent: If you are using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity and change the elution order of your impurities.
-
Adjust pH: A slight change in mobile phase pH can alter the ionization state of impurities (especially acidic or basic ones), changing their retention time relative to the main peak.
-
Change Stationary Phase: If mobile phase adjustments fail, the column chemistry is the next variable. If you are using a C18 column, switching to a Phenyl-Hexyl or a mixed-mode column (which offers both reversed-phase and ion-exchange properties) can provide a completely different selectivity.[3][4]
Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to volume with a suitable solvent. A 50:50 mixture of Acetonitrile:Water is a good starting point. If solubility is an issue, methanol can be used.
-
Working Solution: Create a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL (100 µg/mL). The diluent should ideally be the starting mobile phase of your HPLC gradient (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the working solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or Nylon are generally suitable) into an autosampler vial to remove any particulates that could clog the system.[9]
Protocol 2: Suggested Starting HPLC-MS Method
This method serves as a robust starting point for analysis. Optimization will likely be required based on your specific instrumentation and impurity profile.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column that provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and shields silanol groups to improve peak shape.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff.[12] |
| Gradient | 5% to 80% B over 15 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity.[13] |
| Injection Vol. | 2 µL | Small volume to prevent column overloading. |
| MS Ionization | ESI, Positive Mode | Efficiently ionizes the basic amino groups.[14] |
| MS Scan Mode | Full Scan (m/z 100-500) | To detect all potential impurities. |
| MS/MS | Data-Dependent Acquisition | To automatically acquire fragmentation data for peaks above a certain threshold. |
Data Interpretation: Identifying the Unknowns
Once you have your data, the process of identification involves piecing together clues from both the chromatographic and mass spectrometric results.
Table 1: Potential Impurities and Their Expected Molecular Ions
| Compound Name | Potential Source | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| This compound | API | C₈H₁₀N₂O₂ | 166.07 | 167.08 |
| 2,3-Diaminobenzoic acid | Hydrolysis / Starting Material | C₇H₈N₂O₂ | 152.06 | 153.07 |
| Methyl 2-amino-3-nitrobenzoate | Starting Material | C₈H₈N₂O₄ | 196.05 | 197.06 |
| Methyl 3,4-diaminobenzoate | Isomer | C₈H₁₀N₂O₂ | 166.07 | 167.08 |
| Methyl 3,5-diaminobenzoate | Isomer | C₈H₁₀N₂O₂ | 166.07 | 167.08 |
Analyzing Fragmentation Patterns (MS/MS)
The fragmentation pattern provides a structural fingerprint of a molecule. For this compound ([M+H]⁺ = 167.08), you can expect characteristic losses:
-
Loss of Methanol (-32 Da): A common fragmentation for methyl esters, leading to a fragment around m/z 135.
-
Loss of the Methoxy Group (-31 Da): Cleavage of the O-CH₃ bond results in an acylium ion at m/z 136.[15]
-
Loss of the Carbomethoxy Group (-59 Da): Loss of the entire -COOCH₃ group, resulting in a fragment at m/z 108.
By comparing the fragmentation pattern of an unknown impurity to that of the main compound and considering logical chemical structures, you can deduce the impurity's identity. For example, an impurity with [M+H]⁺ at 153.07 that shows a loss of water (-18 Da) is likely the hydrolyzed impurity, 2,3-diaminobenzoic acid.
References
- 1. This compound | 107582-20-7 [m.chemicalbook.com]
- 2. This compound | 107582-20-7 [chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. scielo.br [scielo.br]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Cyclization Reactions with Methyl 2,3-diaminobenzoate
Welcome to the technical support center for optimizing cyclization reactions using Methyl 2,3-diaminobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block for the synthesis of key heterocyclic scaffolds. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.
This compound is a valuable precursor for synthesizing a range of heterocyclic compounds, most notably benzimidazoles and quinoxalinones, which are core structures in many pharmaceutical agents.[1] The vicinal diamine functionality, coupled with the electron-withdrawing methyl ester, presents unique reactivity that requires careful control to achieve high yields and purity. This guide will help you navigate these complexities.
Part 1: Troubleshooting Guide & FAQs for Benzimidazole Synthesis
The condensation of an o-phenylenediamine, such as this compound, with a one-carbon electrophile (e.g., aldehydes or carboxylic acids) is a fundamental method for forming the benzimidazole ring.[2][3] However, success hinges on precise control of reaction parameters.
Q1: My reaction yield for benzimidazole synthesis is consistently low. What are the first parameters I should investigate?
A1: Low yields are a common challenge. The primary factors to investigate are the catalyst, solvent, and reaction temperature, as they are intrinsically linked.
-
Catalyst Choice: While some reactions proceed with simple acid catalysis, many modern protocols use catalysts to improve efficiency under milder conditions.[2] Without a catalyst, conversion rates can be low and reaction times significantly longer.[2] Options range from simple acids like p-toluenesulfonic acid (p-TsOH) to metal-based catalysts like copper or ruthenium complexes and Lewis acids. For greener approaches, heterogeneous catalysts are advantageous as they are easily recoverable.[2]
-
Solvent Selection: The solvent's role is critical. Polar protic solvents like ethanol or methanol often facilitate the reaction by stabilizing intermediates and are frequently used in catalyzed systems to achieve high yields.[2] A solvent screen is a highly recommended first step in optimization.
-
Temperature and Time: Many cyclizations that perform poorly at room temperature see dramatic improvements with heating.[3] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid potential degradation of the product from prolonged heating. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[3][4][5]
Q2: I'm reacting this compound with an aldehyde and getting a complex mixture of products, including what appears to be a 1,2-disubstituted benzimidazole. How can I improve selectivity for the desired 2-substituted product?
A2: This is a classic selectivity problem when using aldehydes. The initial condensation forms a Schiff base, which then cyclizes. However, side reactions can occur. Direct condensation with aldehydes can yield a complex mixture, including 1,2-disubstituted products.
Strategies to Improve Selectivity:
-
Catalyst Control: The choice of catalyst is critical. Supported gold nanoparticles, for example, have been shown to promote the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes with high efficiency.[6] Lewis acids like Erbium(III) triflate (Er(OTf)₃) can also drive selectivity, particularly with electron-rich aldehydes.[2][4]
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes favor the desired kinetic product over thermodynamic side products.
-
Oxidant: The final step in the mechanism is an oxidation to form the aromatic benzimidazole ring. The choice of oxidant (or relying on atmospheric oxygen) can influence the product distribution. Some catalytic systems, like those using supported gold nanoparticles, perform this step seamlessly under aerobic conditions.[6]
Experimental Protocol: General Method for Benzimidazole Synthesis with an Aldehyde
This protocol uses ammonium chloride as a simple, effective catalyst in ethanol.
-
Setup: In a round-bottom flask, combine this compound (1 mmol) and the desired aldehyde (1 mmol) in ethanol (5-10 mL).
-
Catalyst Addition: Add ammonium chloride (NH₄Cl) (2-4 mmol).
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 80°C).[7]
-
Monitoring: Monitor the reaction progress using TLC.
-
Workup: Upon completion, cool the reaction mixture and pour it into ice-cold water. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude solid with water and then purify by recrystallization (e.g., from ethanol) or column chromatography.
Optimization Workflow
The following diagram outlines a logical workflow for optimizing your reaction conditions.
Caption: Logical workflow for reaction optimization.
Part 2: Troubleshooting Guide & FAQs for Quinoxalinone Synthesis
Quinoxalinones are typically synthesized by condensing an o-phenylenediamine with an α-ketoacid or a related 1,2-dicarbonyl compound.[8][9] This reaction, while seemingly straightforward, can be complicated by the reactivity of both starting materials.
Q3: I am attempting to synthesize a quinoxalinone from this compound and an α-ketoacid, but I'm seeing significant formation of a decarboxylated side product. How can I prevent this?
A3: This is a common issue, as aromatic carboxylic acids can be prone to decarboxylation at high temperatures, especially under acidic or basic conditions.[10] The starting material, this compound, is generally stable, but the α-ketoacid or the resulting quinoxalinone product might not be.
Mitigation Strategies:
-
Lower Reaction Temperature: This is the most direct approach. High temperatures are often the primary driver of decarboxylation.[10] Explore if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.
-
Catalyst-Free Conditions: Strong acid catalysts can sometimes promote decarboxylation. Many quinoxalinone syntheses can proceed under catalyst-free conditions, often using water or a polar solvent like ethanol, relying on the inherent acidity of the reactants.[9][10]
-
Protecting Group Strategy: If the diamine itself is prone to decarboxylation (e.g., if you were using 3,4-diaminobenzoic acid), a viable but more synthetically intensive strategy is to protect the carboxylic acid as an ester (as in your starting material, this compound). The quinoxalinone is formed first, and then the ester is hydrolyzed in a separate step under controlled, mild conditions to avoid decarboxylation.[10]
Q4: My quinoxalinone synthesis is sluggish and does not go to completion. What should I check?
A4: Incomplete conversion points to issues with reactivity or reaction equilibrium.
-
Reagent Purity: Ensure your this compound and the α-ketoacid are pure. The diamine can oxidize over time if not stored properly, appearing as a dark solid.[11]
-
Solvent Choice: The choice of solvent is crucial for ensuring both reagents are fully dissolved and can react. While water is an environmentally benign option, co-solvents like ethanol or acetic acid are often used to improve solubility and reaction rates.[1][10]
-
pH Control: The reaction involves the formation of an imine intermediate, which is pH-sensitive. A slightly acidic medium is often optimal. Using a small amount of acetic acid in the reaction medium can catalyze the condensation without being harsh enough to cause significant side reactions.[10]
Plausible Mechanism for Quinoxalinone Formation
The reaction proceeds via a condensation-cyclization cascade.
Caption: Key steps in quinoxalinone synthesis.
Part 3: Data Summaries & General Protocols
For ease of reference, the following tables summarize typical starting conditions for the synthesis of these important heterocyclic cores.
Table 1: Recommended Starting Conditions for Benzimidazole Synthesis
| Reactant Partner | Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Aldehyde | NH₄Cl | Ethanol | 80 - 90 | 2 - 4 | A simple and effective general-purpose method. |
| Aldehyde | Au/TiO₂[6] | CHCl₃:MeOH | 25 - 50 | 2 - 18 | Excellent for high selectivity and mild conditions. |
| Carboxylic Acid | None (Melt)[12] | Solvent-free | >150 | 1 - 3 | Green chemistry approach, but requires thermally stable substrates. |
| Formamide | Zn(OTf)₂ | Toluene | 110 | 12 | Useful for installing an unsubstituted C2 position. |
| CO₂ / Silane | Aminoguanidine[13][14] | Dioxane | 100 | 6 | A modern, metal-free approach using CO₂ as a C1 source.[13][14] |
Table 2: Recommended Starting Conditions for Quinoxalinone Synthesis
| Reactant Partner | Catalyst/Additive | Solvent | Temperature (°C) | Typical Time | Notes |
| α-Ketoacid | None[9] | Water | 100 | 1 - 3 h | Catalyst-free, green conditions.[9] |
| α-Ketoacid | Acetic Acid (5%)[10] | Water | 150 | 5 - 30 min | Self-catalysis can be effective; monitor for decarboxylation.[10] |
| 1,2-Diketone | None | Ethanol or Acetic Acid | Reflux | 1 - 2 h | A classic and reliable method for quinoxaline synthesis.[1] |
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Quinoxalinone synthesis [organic-chemistry.org]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. This compound | 107582-20-7 [chemicalbook.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis of Methyl 2,3-diaminobenzoate: A Technical Support Guide for Scale-Up Challenges
For Immediate Release
[City, State] – To empower researchers, scientists, and drug development professionals in the synthesis of the critical intermediate, Methyl 2,3-diaminobenzoate, this comprehensive technical support center provides in-depth troubleshooting guides and frequently asked questions. As a Senior Application Scientist, this guide is structured to address the nuanced challenges encountered during the scale-up of this vital chemical process, ensuring scientific integrity, safety, and reproducibility.
The industrial production of this compound, a key building block in the pharmaceutical and agrochemical industries, is primarily achieved through a multi-step synthesis. A common pathway involves the nitration of a suitable benzoic acid derivative followed by a reduction of the nitro groups. While straightforward in principle, scaling this process from the laboratory bench to pilot plant or full-scale production introduces a host of challenges that can impact yield, purity, and safety. This guide provides a structured approach to identifying and resolving these common issues.
Troubleshooting Guide: From Exotherms to Impurities
Scaling up chemical reactions invariably presents challenges not always apparent at the lab scale. The following section addresses specific issues that may arise during the production of this compound, their probable causes, and actionable solutions.
Issue 1: Poor Yield and Incomplete Conversion during Catalytic Hydrogenation
Symptoms:
-
Lower than expected yield of this compound.
-
Presence of starting material (e.g., Methyl 2-amino-3-nitrobenzoate) or partially reduced intermediates in the final product mixture.
Probable Causes:
-
Catalyst Deactivation or Poisoning: The catalyst (e.g., Palladium on carbon, Raney Nickel) is the heart of the hydrogenation process. Its activity can be diminished by impurities in the starting material or solvent, or by sintering at high temperatures.[1]
-
Insufficient Hydrogen Pressure or Mass Transfer Limitations: On a larger scale, ensuring efficient contact between the hydrogen gas, the liquid phase (substrate solution), and the solid catalyst becomes more challenging.[2] Poor agitation or inadequate hydrogen pressure can lead to slow or incomplete reactions.
-
Incorrect Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst sintering and undesirable side reactions.
Solutions:
-
Catalyst Management:
-
Quality Control: Ensure the purity of starting materials and solvents to prevent catalyst poisoning.
-
Catalyst Loading: Optimize the catalyst loading for the specific reactor volume and substrate concentration.
-
Regeneration/Replacement: If catalyst deactivation is suspected, consider regeneration procedures or replacement with a fresh catalyst.
-
-
Process Parameter Optimization:
-
Hydrogen Pressure: Gradually increase hydrogen pressure to improve gas solubility and reaction rate, while adhering to the pressure limits of the reactor.
-
Agitation: Increase the agitation speed to enhance gas-liquid and liquid-solid mass transfer. The choice of impeller design is also critical for efficient mixing in large reactors.[2][3]
-
Temperature Control: Maintain the optimal reaction temperature to balance reaction kinetics and catalyst stability.
-
Issue 2: Formation of Impurities and By-products
Symptoms:
-
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
Discoloration of the final product.
-
Difficulty in purifying the final product to the desired specification.
Probable Causes:
-
Over-reduction: In the catalytic hydrogenation step, over-reduction can lead to the formation of by-products. For instance, the ester group could potentially be reduced, although this is less common under typical hydrogenation conditions for nitro groups.
-
Side Reactions during Nitration: The nitration step, if not carefully controlled, can lead to the formation of dinitro or other isomeric by-products.[4]
-
Degradation of the Product: this compound, like many aromatic amines, can be susceptible to oxidation and degradation, especially at elevated temperatures or in the presence of air.
Solutions:
-
Reaction Control:
-
Stoichiometry: Precise control of reactant stoichiometry, especially during the nitration step, is crucial to minimize the formation of over-nitrated products.[4]
-
Temperature and Time: Carefully monitor and control the reaction temperature and time to prevent both incomplete reactions and the formation of degradation products.
-
-
Inert Atmosphere: Conduct the final stages of the synthesis, including purification and packaging, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamino-substituted aromatic ring.
-
Purification Strategy: Develop a robust purification strategy, which may include recrystallization from a suitable solvent system or distillation under reduced pressure, to effectively remove impurities.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and handling of this compound.
Q1: What are the primary safety concerns when scaling up the nitration step?
A1: The nitration of aromatic compounds is a highly exothermic process, and managing the heat generated is a critical safety concern.[5][6] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient.[6][7] This can lead to a rapid increase in temperature, known as a thermal runaway, which can result in a dangerous increase in pressure and potentially an explosion.[5] It is imperative to have a robust cooling system and a well-defined emergency shutdown procedure.[8][9] Additionally, the use of concentrated nitric and sulfuric acids requires stringent handling protocols due to their corrosive nature.[10]
Q2: How can I control the crystal form (polymorphism) of this compound during crystallization?
A2: Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact the physical properties of the final product, such as solubility and stability.[11][12] Controlling polymorphism during scale-up requires careful control of the crystallization process. Key parameters to consider include:
-
Solvent Selection: The choice of solvent can influence which polymorph preferentially crystallizes.
-
Cooling Rate: A slow and controlled cooling rate generally favors the formation of the most stable polymorph.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process.[11]
-
Agitation: The degree of agitation can affect nucleation and crystal growth.
Q3: What are the best practices for purifying this compound on a large scale?
A3: The purification of aromatic amines on an industrial scale often involves a combination of techniques.[13][14] For this compound, the following should be considered:
-
Phase Separation and Extraction: After the reaction, a phase separation to remove the aqueous layer is a common first step.[15] This can be followed by extraction with a suitable organic solvent.
-
Distillation: Vacuum distillation can be an effective method for purifying the product, especially for removing non-volatile impurities.
-
Recrystallization: Crystallization from a carefully selected solvent system is a powerful technique for achieving high purity. It is crucial to have solubility data for the product and its main impurities in various solvents.
-
Chromatography: While less common for large-scale production due to cost, chromatographic methods can be used for very high purity requirements. For amines, which can interact strongly with standard silica gel, the use of amine-functionalized silica or the addition of a competing amine to the mobile phase may be necessary.[16]
Q4: How should this compound be stored to ensure its stability?
A4: Aromatic amines are prone to oxidation, which can lead to discoloration and the formation of impurities. To ensure the long-term stability of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The containers should be tightly sealed to prevent exposure to air and moisture.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the key processes and decision-making steps, the following diagrams have been created.
Caption: A simplified workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in catalytic hydrogenation.
Quantitative Data Summary
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Key Scale-up Consideration |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; potential for heat accumulation. | Robust cooling systems and careful control of addition rates are critical to prevent thermal runaways.[3][6][7] |
| Mass Transfer | Generally efficient due to smaller volumes and effective stirring. | Can be a limiting factor; requires optimized agitation and gas dispersion. | Impeller design and agitation speed must be carefully selected to ensure adequate mixing of phases.[2] |
| Reaction Time | Typically shorter and more easily controlled. | May need to be extended to ensure complete conversion, or optimized for throughput. | Monitoring reaction progress is crucial to determine the optimal endpoint. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Methyl 2-amino-3-nitrobenzoate
Objective: To reduce the nitro group of Methyl 2-amino-3-nitrobenzoate to an amino group.
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Palladium on Carbon (5-10% w/w) or other suitable catalyst
-
Methanol or other suitable solvent
-
Hydrogen gas
Equipment:
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure gauges, and a gas inlet.
Procedure:
-
Charge the reactor with Methyl 2-amino-3-nitrobenzoate and the solvent.
-
Carefully add the catalyst under an inert atmosphere.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake or by analyzing samples via TLC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All experimental work should be conducted with appropriate safety precautions and in compliance with all applicable regulations.
References
- 1. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 2. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 3. amarequip.com [amarequip.com]
- 4. vapourtec.com [vapourtec.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fauske.com [fauske.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism [mdpi.com]
- 12. syrris.com [syrris.com]
- 13. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. EP2028176A1 - Method for purifying aromatic amines - Google Patents [patents.google.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Managing Byproduct Formation in Friedländer Synthesis with Methyl 2,3-diaminobenzoate
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Friedländer synthesis with Methyl 2,3-diaminobenzoate and encountering challenges with byproduct formation. As a powerful method for constructing functionalized quinoline scaffolds, the Friedländer synthesis is invaluable; however, its efficiency can be compromised by competing reaction pathways.[1][2] This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you maximize the yield of your desired product while minimizing impurities.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the mechanistic and practical aspects of the Friedländer synthesis, particularly when using ortho-diamino aromatic substrates.
Q1: What are the most common byproducts when using this compound in a Friedländer synthesis, and why do they form?
A1: The primary challenges arise from the high reactivity of the this compound starting material. The two principal side reactions are:
-
Self-condensation: The electron-rich nature of this compound allows it to react with itself, especially under harsh conditions (high temperature, strong acid/base). One molecule can act as the nucleophilic amine component while another can, under certain conditions, form an electrophilic species, leading to dimeric or polymeric phenazine-type byproducts.
-
Decarboxylation/Decarbomethoxylation: At elevated temperatures, particularly above 150°C, the methyl ester group can be lost.[3] This can lead to a cascade of further side reactions, resulting in a complex mixture of difficult-to-separate impurities and often the formation of tar-like substances.[4]
Q2: How does the choice of catalyst (acid vs. base) fundamentally alter the reaction pathway and potential for byproduct formation?
A2: The catalyst choice is critical as it dictates which initial step of the reaction is favored.[5][6]
-
Acid Catalysis: An acid catalyst (e.g., p-TsOH, TFA, or even strong Brønsted acids like H₂SO₄) protonates the carbonyl group of the active methylene partner (e.g., a β-ketoester). This increases its electrophilicity, promoting the initial aldol-type condensation with the ortho-aminoaryl ketone.[7] This pathway is often preferred as it can proceed at lower temperatures, reducing the risk of thermal degradation and self-condensation of the diaminobenzoate.[8]
-
Base Catalysis: A base catalyst (e.g., KOH, piperidine, KOtBu) deprotonates the α-methylene group of the ketone partner, forming a highly nucleophilic enolate.[9] This enolate then attacks the carbonyl group of the 2-aminoaryl ketone. However, strong bases can also promote the self-condensation of many ketones (an aldol reaction), which directly competes with the desired Friedländer pathway and reduces the overall yield.[5]
Understanding this mechanistic dichotomy is key to troubleshooting. If you observe significant ketone self-condensation, switching from a base- to an acid-catalyzed system is a logical first step.
Q3: What role does temperature play, and what is a safe starting point for optimization?
A3: Temperature is a double-edged sword in this synthesis. While heat is often required to drive the final cyclodehydration step, excessive temperatures are the primary cause of byproduct formation, including thermal decomposition and polymerization.[4][5]
-
Traditional Conditions: Uncatalyzed or traditionally catalyzed reactions often required very high temperatures (150-220°C), which are unsuitable for a sensitive substrate like this compound.[8][10]
-
Modern Catalysis: The development of more efficient catalysts, including Lewis acids, molecular iodine, and various heterogeneous catalysts, has enabled the reaction to proceed under much milder conditions.[6][11] A recommended starting point for optimization with an effective catalyst is in the 80-120°C range .[4] Progress should be monitored closely by TLC or LC-MS to avoid prolonged heating once the reaction is complete.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section provides a problem-oriented approach to common experimental failures.
Problem 1: My reaction yield is very low, and the starting material is largely unconsumed.
This indicates that the activation energy for the initial condensation is not being overcome.
| Possible Cause | Recommended Solution & Rationale |
| Insufficient Catalyst Activity | The chosen catalyst may be too weak for the specific substrates. If using a mild acid like acetic acid, consider switching to a stronger, non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as Nd(NO₃)₃·6H₂O.[11] These more potent catalysts can facilitate the reaction at lower temperatures, preventing thermal degradation. |
| Temperature Too Low | Even with a good catalyst, the reaction may be kinetically slow. Gradually increase the reaction temperature in 10-15°C increments, carefully monitoring the reaction progress by TLC. The goal is to find the minimum temperature required for a reasonable reaction rate without initiating byproduct formation. |
| Presence of Water | The final cyclodehydration step produces water. In acid-catalyzed reactions, this can inhibit the catalyst and shift the equilibrium back toward the intermediates.[4] Ensure all reagents and solvents are anhydrous. Consider using a Dean-Stark apparatus if the reaction is run in a suitable solvent (e.g., toluene) to physically remove water as it forms. |
Problem 2: The reaction produces a complex mixture of products, and purification is extremely difficult.
This is a classic sign of competing side reactions and/or product degradation.
| Possible Cause | Recommended Solution & Rationale |
| Temperature Too High | This is the most common cause of complex mixtures. Excessive heat leads to decarboxylation and self-condensation of the diaminobenzoate. Immediately reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature (e.g., 24 hours at 90°C vs. 4 hours at 140°C). |
| Incorrect Stoichiometry | An excess of the active methylene compound can sometimes lead to side reactions. Ensure a precise 1:1 or a slight excess (e.g., 1.1 equivalents) of the ketone partner is used. |
| Atmosphere Not Inert | Electron-rich diamino compounds can be susceptible to oxidation at high temperatures, leading to highly colored, polymeric impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve the cleanliness of the reaction profile. |
Problem 3: A significant amount of a dark, insoluble "tar" has formed in the reaction vessel.
This indicates severe thermal decomposition and polymerization, a common issue with sensitive aromatic amines.
| Possible Cause | Recommended Solution & Rationale |
| Excessive Heating / Local Hot Spots | In addition to a high setpoint, poor heat distribution (e.g., heating mantle without vigorous stirring) can create local hot spots that initiate polymerization. Use a well-stirred oil bath for uniform heating. |
| Solvent-Free Conditions Are Too Harsh | While some Friedländer syntheses work well neat or under solvent-free conditions, this is often too harsh for substrates like this compound.[5] Using a high-boiling, inert solvent like diphenyl ether or Dowtherm A can provide better temperature control and prevent the reactants from charring. Microwave-assisted synthesis in a solvent like acetic acid can also be an effective strategy for rapid, controlled heating.[8] |
Visualizing Reaction Pathways
To effectively troubleshoot, it is crucial to visualize the competing chemical pathways.
Diagram 1: Desired Friedländer Synthesis Pathway This diagram illustrates the acid-catalyzed mechanism, which typically involves an initial aldol condensation followed by cyclization and dehydration.
Caption: The desired two-step pathway to the quinoline product.
Diagram 2: Competing Byproduct Formation Pathways This diagram shows the two major side reactions that compete with the main synthesis.
Caption: Key decision point for this compound.
Optimized Experimental Protocols
The following protocols are designed as robust starting points for minimizing byproduct formation.
Protocol 1: Microwave-Assisted Acid-Catalyzed Synthesis
This method leverages the rapid and uniform heating of microwave irradiation to minimize reaction time and thermal degradation.[8]
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1 eq.), the desired active methylene ketone (1.1 mmol, 1.1 eq.), and glacial acetic acid (3 mL). Acetic acid serves as both the catalyst and solvent.[8]
-
Reaction Setup: Securely seal the vessel and place it inside the microwave reactor.
-
Irradiation: Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[8] Monitor the internal pressure to ensure it remains within the instrument's safe operating limits.
-
Work-up: After cooling the vessel to room temperature, pour the reaction mixture into 30 mL of cold water. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction & Purification: Extract the aqueous mixture three times with ethyl acetate (3x20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis
Molecular iodine is an efficient and mild Lewis acid catalyst for the Friedländer annulation, often providing excellent yields under solvent-free conditions at moderate temperatures.[11]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1 eq.), the active methylene ketone (1.2 mmol, 1.2 eq.), and molecular iodine (0.1 mmol, 10 mol%).
-
Reaction: Heat the reaction mixture in an oil bath at 90-100°C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Dissolve the solid mixture in ethyl acetate (30 mL).
-
Purification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst. Separate the layers and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Further purification can be achieved via column chromatography or recrystallization.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedlaender Synthesis [organic-chemistry.org]
Validation & Comparative
Efficacy of Methyl 2,3-diaminobenzoate vs. o-phenylenediamine in quinoxaline formation
An In-Depth Guide to Quinoxaline Synthesis: A Comparative Efficacy Study of Methyl 2,3-diaminobenzoate and o-Phenylenediamine
Quinoxalines, heterocyclic compounds composed of a fused benzene and pyrazine ring, are cornerstones in medicinal chemistry and materials science. Their derivatives are found in a range of antibiotics like echinomycin, and are investigated for anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] Furthermore, their unique electronic properties make them valuable as organic semiconductors and dyes.[1]
The most prevalent and historically significant method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] This guide provides a detailed comparative analysis of two key diamine precursors: the traditional, highly reactive o-phenylenediamine (OPD) and its functionalized analogue, this compound (MDAB). We will dissect the nuances of their reactivity, explore the mechanistic implications of the methyl ester substituent, and provide data-driven insights to guide researchers in selecting the optimal precursor for their synthetic goals.
Precursor Analysis: The Impact of Electronic Effects
The choice between OPD and MDAB is fundamentally a decision between speed and functionality. The differing electronic nature of these two molecules dictates the reaction kinetics and conditions required for successful quinoxaline formation.
o-Phenylenediamine (OPD): The Workhorse Precursor
As the parent 1,2-diamine, OPD is the most common and reactive building block for quinoxaline synthesis.[3] Its two amino groups are highly nucleophilic, enabling rapid condensation with dicarbonyls. This high reactivity often translates to mild reaction conditions, including room temperature syntheses and the use of green solvents like water or ethanol, frequently resulting in excellent yields.[5][6][7]
This compound (MDAB): The Functional Handle
MDAB is a substituted diamine featuring a methyl carboxylate (-COOCH₃) group on the benzene ring. This group is moderately electron-withdrawing, which deactivates the aromatic ring and, critically, reduces the nucleophilicity of the two adjacent amino groups. This electronic deficit means that MDAB is inherently less reactive than OPD. Consequently, reactions involving MDAB often require more forcing conditions—such as higher temperatures, longer reaction times, or more potent catalysts—to drive the condensation to completion.[8]
The primary advantage of using MDAB is strategic: the resulting product, a methyl quinoxaline-6-carboxylate, possesses a valuable ester functional group. This ester serves as a versatile synthetic handle for post-condensation modifications, such as hydrolysis to the carboxylic acid, amidation, or transesterification, enabling the construction of more complex and pharmacologically relevant molecules.
The Reaction Mechanism: A Tale of Two Nucleophiles
The formation of a quinoxaline from a 1,2-diamine and a 1,2-dicarbonyl compound proceeds via a two-step condensation-cyclization-dehydration sequence.
Caption: General mechanism for quinoxaline formation.
The critical difference lies in the rate of the initial nucleophilic attack. The more electron-rich amino groups of OPD attack the carbonyl carbons of the dicarbonyl compound much more readily than the electron-deficient amino groups of MDAB. This kinetic difference necessitates the distinct reaction conditions outlined in the following section.
Comparative Efficacy: A Data-Driven Analysis
The choice of precursor directly impacts reaction parameters and outcomes. While OPD reactions are often straightforward, MDAB requires careful optimization to achieve high yields and avoid side reactions.
Reactivity and Reaction Conditions
OPD's high reactivity allows for a wide array of catalytic systems, from simple Brønsted acids like acetic acid to various Lewis acids and heterogeneous catalysts.[9] Many modern protocols report high yields at room temperature in under an hour.[6][10]
In contrast, synthesizing quinoxaline carboxylic acids from MDAB or its parent acid often requires elevated temperatures. A study on the hydrothermal synthesis of 2,3-diarylquinoxaline-6-carboxylic acids found that temperatures between 150–230 °C were necessary to achieve good yields.[8] At these temperatures, a significant side reaction becomes prominent: decarboxylation of the starting material or the product. This highlights a critical challenge when working with MDAB—balancing the need for high temperatures to drive the reaction with the risk of losing the desired functional group.
The following diagram illustrates the typical workflows, emphasizing the divergence in required conditions.
Caption: Comparative experimental workflows for OPD vs. MDAB.
Yield and Catalyst Comparison
The following table summarizes typical experimental results for the synthesis of 2,3-diphenylquinoxaline derivatives from OPD and a comparable reaction using a protected diaminobenzoic acid.
| Precursor | Dicarbonyl | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | CrCl₂·6H₂O / Ethanol | Room Temp, 14 min | 90% | [10] |
| o-Phenylenediamine | Benzil | AlCuMoVP / Toluene | Room Temp, 2 h | 92% | [6] |
| o-Phenylenediamine | Benzil | Natural Phosphate / Methanol | Room Temp, 1-45 min | 92-99% | [11] |
| Di-Boc-3,4-diaminobenzoic acid | 4,4'-Dimethoxybenzil | Water (Hydrothermal) | 150°C, 60 min | 65% | [8] |
| 3,4-Diaminobenzoic acid | 4,4'-Dimethoxybenzil | Water (Hydrothermal) | 230°C, 10 min | 75% | [8] |
As the data shows, reactions with OPD consistently produce higher yields under significantly milder conditions. The synthesis using the protected diaminobenzoic acid, a strategy to prevent decarboxylation, still required high temperatures and resulted in a lower yield.[8]
Recommended Experimental Protocols
The following protocols are representative of standard laboratory procedures for each precursor.
Protocol A: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine
This protocol is adapted from methodologies employing Lewis acid catalysts in an alcohol solvent at room temperature.[10]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Chromium(II) chloride hexahydrate (CrCl₂·6H₂O) (0.01 g)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer, add o-phenylenediamine, benzil, and 5 mL of ethanol.
-
Stir the mixture at room temperature until the solids dissolve.
-
Add the catalyst (0.01 g of CrCl₂·6H₂O) to the solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (10:2).
-
The reaction is typically complete within 15-20 minutes.
-
Upon completion, heat the mixture gently to ensure the product is fully dissolved.
-
Filter the hot solution to remove the insoluble catalyst.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain 2,3-diphenylquinoxaline. Expected Yield: ~90% .
Protocol B: Synthesis of Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate
This protocol is based on the one-pot hydrothermal synthesis and subsequent ester hydrolysis, demonstrating a method to generate the functionalized quinoxaline carboxylic acid. A direct synthesis from MDAB would follow a similar high-temperature approach.[8]
Materials:
-
Methyl 3,4-diaminobenzoate (1.0 mmol, 166 mg)
-
4,4'-Dimethoxybenzil (1.0 mmol, 270 mg)
-
Deionized Water (5 mL)
Procedure:
-
Combine methyl 3,4-diaminobenzoate and 4,4'-dimethoxybenzil in a high-pressure reaction vessel suitable for hydrothermal synthesis.
-
Add 5 mL of deionized water.
-
Seal the vessel and heat to 230°C for 3 hours. The high temperature facilitates both the quinoxaline formation and the in-situ hydrolysis of the methyl ester.
-
After the reaction time, allow the vessel to cool completely to room temperature.
-
Open the vessel and collect the precipitated solid product by vacuum filtration.
-
Wash the solid with water and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid. Expected Yield: ~77% .
Summary: Making an Informed Decision
The choice between o-phenylenediamine and this compound is dictated by the ultimate goal of the synthesis.
| Feature | o-Phenylenediamine (OPD) | This compound (MDAB) |
| Reactivity | High | Low |
| Reaction Conditions | Mild (often Room Temp) | Forcing (High Temp Required) |
| Reaction Time | Short (minutes to a few hours) | Long (hours) |
| Typical Yields | Excellent (>90%) | Good (65-85%) |
| Key Advantage | Efficiency, speed, high yield | Product contains a functional handle for further modification |
| Key Disadvantage | Product requires separate steps for further functionalization | Lower reactivity, risk of side reactions (decarboxylation) |
Conclusion
For the rapid and efficient synthesis of unfunctionalized quinoxaline cores, o-phenylenediamine remains the superior precursor . Its high nucleophilicity ensures fast reaction times, mild conditions, and excellent yields.
However, for researchers engaged in drug development or the creation of complex molecular architectures, This compound is an invaluable strategic tool . While its reduced reactivity demands more rigorous conditions and careful optimization to mitigate side reactions like decarboxylation, the resulting quinoxaline-6-carboxylate provides a direct and powerful entry point for further chemical elaboration. The trade-off in initial synthetic efficiency is often justified by the streamlined access to a diverse library of functionalized quinoxaline derivatives.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. ijrar.org [ijrar.org]
- 10. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benzimidazole Synthesis: A Comparative Analysis of Diamine Precursor Yields
Authored for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs, including proton-pump inhibitors like omeprazole and anthelmintics like albendazole. The efficiency of its synthesis is therefore of critical importance. The most common and robust method for creating this bicyclic heteroaromatic system is the condensation of an o-phenylenediamine (OPD) precursor with a carbonyl compound, typically an aldehyde or carboxylic acid.
This guide provides an in-depth comparison of how the electronic nature of substituents on the OPD aromatic ring impacts the reaction yield. We will explore the underlying chemical principles and provide supporting experimental data and protocols to empower researchers to make informed decisions in their synthetic strategies.
The Mechanism: Understanding the Driving Forces
The synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde typically follows the Phillips-Ladenburg condensation pathway. Understanding this mechanism is key to explaining the observed differences in yield.
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the diamine's amino groups on the electrophilic carbonyl carbon of the aldehyde. This is often the rate-determining step. Subsequent dehydration leads to the formation of a Schiff base intermediate.
-
Intramolecular Cyclization: The second, pendant amino group then attacks the imine carbon in an intramolecular fashion.
-
Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation to form the stable, aromatic benzimidazole ring. This final step is often irreversible and drives the reaction to completion.
The nucleophilicity of the diamine's amino groups is paramount, particularly in the initial attack on the aldehyde. Any modification to the OPD ring that alters this nucleophilicity will directly influence the reaction rate and, consequently, the overall yield.
Caption: The Phillips-Ladenburg condensation pathway for benzimidazole synthesis.
Comparative Analysis of Diamine Precursors
We will now compare the performance of three classes of diamine precursors: the unsubstituted parent compound, derivatives bearing electron-donating groups (EDGs), and those with electron-withdrawing groups (EWGs).
The Benchmark: Unsubstituted o-Phenylenediamine (OPD)
Unsubstituted OPD serves as the standard precursor for benzimidazole synthesis. Its reaction with various aldehydes has been extensively studied and optimized, providing a reliable baseline for yield comparison. The condensation reaction is typically efficient, though it may require catalysts or elevated temperatures to proceed at a practical rate.
Representative Reaction: The reaction of OPD with benzaldehyde using a catalyst like erbium(III) triflate can proceed rapidly, although selectivity between the mono- and di-substituted product can be an issue that requires careful control of stoichiometry and conditions[1]. Under optimized, solvent-free conditions with other catalysts, yields are often excellent[1].
Enhanced Reactivity: Precursors with Electron-Donating Groups (EDGs)
Causality: Attaching EDGs, such as methyl (-CH₃) or methoxy (-OCH₃) groups, to the aromatic ring of OPD increases the electron density of the system. Through inductive and resonance effects, this enhanced electron density is relayed to the amino groups, increasing their nucleophilicity. A more nucleophilic amine will attack the aldehyde's carbonyl carbon more readily, accelerating the initial rate-determining step and often leading to higher yields under milder conditions.
Experimental Evidence: A study utilizing 4-methyl-1,2-phenylenediamine in a reaction with formic acid, catalyzed by ZnO nanoparticles at 70°C, resulted in a 94% yield of 5-methyl-1H-benzimidazole[2]. This high yield under relatively mild conditions highlights the activating effect of the methyl group. Similarly, microwave-assisted synthesis using 4-methyl-o-phenylenediamine has been shown to produce high yields (78-90%) of various benzimidazole derivatives[3].
Diminished Reactivity: Precursors with Electron-Withdrawing Groups (EWGs)
Causality: Conversely, EWGs like nitro (-NO₂) or halo (-Cl, -Br) groups pull electron density away from the aromatic ring. This deactivating effect reduces the electron density at the amino groups, significantly decreasing their nucleophilicity. The initial nucleophilic attack on the aldehyde is therefore much slower and less favorable. Consequently, reactions involving EWG-substituted OPDs often require harsher conditions (e.g., stronger acid catalysts, higher temperatures, longer reaction times) and typically result in lower yields compared to their unsubstituted or EDG-substituted counterparts.
Experimental Evidence: While direct side-by-side comparative studies are less common, the available literature supports this principle. The synthesis of benzimidazoles from EWG-substituted precursors often necessitates more robust catalytic systems or forcing conditions to achieve moderate to good yields. For example, the synthesis of 2-(4-chlorophenyl)benzimidazole via the condensation of o-phenylenediamine with 4-chlorobenzaldehyde demonstrates that the reaction proceeds efficiently, but this example focuses on the aldehyde substituent rather than the diamine[2]. Finding high-yield examples starting from a precursor like 4-nitro-o-phenylenediamine often involves more specialized, multi-step, or aggressively catalyzed procedures, which implicitly points to its lower intrinsic reactivity.
Data Summary: Yield Comparison
The following table summarizes representative yields obtained from different diamine precursors. Note: Direct comparison is challenging as reaction conditions are not identical across all cited literature. However, the data illustrates a clear trend.
| Diamine Precursor | Substituent Type | Reaction Partner | Catalyst / Conditions | Yield (%) | Reference(s) |
| o-Phenylenediamine | Unsubstituted | Benzaldehyde | Er(OTf)₃, 120°C, 5 min (solvent-free) | 99% (1b) | [1] |
| o-Phenylenediamine | Unsubstituted | Aromatic Aldehydes | NH₄Cl, Ethanol, 80-90°C | Good | [4][5] |
| 4-Methyl-1,2-phenylenediamine | EDG (-CH₃) | Formic Acid | ZnO Nanoparticles, 70°C | 94% | [2] |
| 4-Methyl-o-phenylenediamine | EDG (-CH₃) | Oxalic Acid | NH₄Cl, Microwave, 4-8 min | 79% | [3] |
| 3-Methylbenzene-1,2-diamine | EDG (-CH₃) | p-Toluenethiol, Paraformaldehyde | 4-ADPA, TCE/H₂O, 130°C, 3h | 63% | [6] |
| 4,5-Dimethylbenzene-1,2-diamine | EDG (-CH₃ x2) | p-Toluenethiol, Paraformaldehyde | 4-ADPA, TCE/H₂O, 130°C, 3h | Lower | [6] |
Experimental Protocols
The following protocols are representative examples for the synthesis using different precursor types.
Protocol 1: Synthesis of 5-Methyl-1H-benzimidazole (EDG Precursor)
Adapted from a procedure using a ZnO nanoparticle catalyst[2].
-
Reactant Mixture: In a round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1 mmol), formic acid (1.2 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 10 mol%).
-
Reaction: Stir the mixture at 70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add distilled water to precipitate the crude product.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 5-methyl-1H-benzimidazole.
Protocol 2: General Synthesis of 2-Arylbenzimidazoles (Unsubstituted Precursor)
Adapted from a general procedure using ammonium chloride as a catalyst[4].
-
Reactant Mixture: To a solution of o-phenylenediamine (10 mmol) in ethanol (30 mL), add the desired aromatic aldehyde (10 mmol).
-
Catalyst Addition: Add ammonium chloride (2 mmol) to the mixture.
-
Reaction: Reflux the reaction mixture at 80-90°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from ethanol to yield the pure 2-arylbenzimidazole.
Caption: A generalized workflow for the synthesis and purification of benzimidazoles.
Conclusion and Outlook
The choice of diamine precursor is a critical parameter in the synthesis of benzimidazoles, with a direct and predictable impact on reaction yield and conditions.
-
Electron-Donating Groups (EDGs) on the o-phenylenediamine ring enhance the nucleophilicity of the amino groups, facilitating the reaction and generally leading to higher yields under milder conditions.
-
Unsubstituted o-Phenylenediamine provides a reliable standard, offering good to excellent yields with established protocols.
-
Electron-Withdrawing Groups (EWGs) deactivate the diamine precursor, necessitating more forcing conditions and often resulting in lower comparative yields.
For drug development professionals and researchers, this structure-activity relationship is a powerful tool. When designing a synthetic route, selecting a diamine precursor with activating EDGs can streamline the process, reduce energy consumption, and improve overall efficiency. Conversely, if an EWG is a necessary feature of the final target molecule, chemists must be prepared to employ more rigorous catalytic systems and optimization strategies to achieve acceptable yields.
References
- 1. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. iajpr.com [iajpr.com]
- 6. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Methyl 2,3-diaminobenzoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Methyl 2,3-diaminobenzoate and its derivatives are important pharmacophores and synthetic intermediates. Distinguishing between closely related isomers, such as this compound and Methyl 3,4-diaminobenzoate, is a common analytical challenge where subtle differences in substituent positioning can dramatically alter biological activity and chemical properties. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—to effectively confirm the structure of these derivatives, with a focus on differentiating between the 2,3- and 3,4-isomers.
The Challenge: Isomeric Differentiation
The primary analytical challenge lies in distinguishing between constitutional isomers where the molecular formula and, consequently, the nominal mass are identical. The choice of spectroscopic method, and the interpretation of the resulting data, are therefore critical. This guide will walk through the expected data for this compound and its common isomer, Methyl 3,4-diaminobenzoate, to illustrate the power of a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.[1][2] For differentiating isomers of Methyl diaminobenzoate, both ¹H and ¹³C NMR, along with 2D techniques, are indispensable.
¹H NMR Spectroscopy: A Tale of Two Spin Systems
The substitution pattern on the benzene ring dictates the chemical shifts and, more importantly, the coupling patterns (spin-spin splitting) of the aromatic protons.
-
This compound: The three aromatic protons are adjacent, creating a distinct coupling pattern. We would expect to see a triplet and two doublets. Published data for this compound in DMSO-d₆ shows a triplet at 6.38 ppm and two doublets at 6.70 ppm and 7.06 ppm.[3] The methyl ester protons will appear as a singlet, typically around 3.7-3.9 ppm, as seen at 3.74 ppm.[3] The amine protons often appear as broad singlets.[3]
-
Methyl 3,4-diaminobenzoate: This isomer also has three adjacent aromatic protons, but their electronic environment is different. Data in CDCl₃ shows a doublet at 7.49 ppm, a singlet at 7.47 ppm, and another doublet at 6.68 ppm.[4][5] The methyl ester protons are observed as a singlet at 3.87 ppm.[4][5]
The key differentiator in ¹H NMR is the precise chemical shifts and coupling constants of the aromatic protons, which are highly sensitive to the positions of the amino and methyl ester groups.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information on the number and electronic environment of unique carbon atoms in the molecule.
-
This compound: We expect eight distinct signals: six for the aromatic carbons, one for the methyl ester carbon, and one for the carbonyl carbon of the ester.
-
Methyl 3,4-diaminobenzoate: Similarly, eight unique carbon signals are expected. However, the chemical shifts of the aromatic carbons will differ significantly from the 2,3-isomer due to the different substitution pattern. For the 3,4-isomer, the reported ¹³C NMR chemical shifts in CDCl₃ are 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, and 52.11 ppm.[4][5]
2D NMR Techniques: Unambiguous Assignments
For complex structures or to definitively confirm assignments, 2D NMR techniques are invaluable.[6]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For both isomers, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity of the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and confirming the connectivity between the methyl ester group and the aromatic ring. For example, in this compound, the methyl protons would show an HMBC correlation to the carbonyl carbon, and the aromatic protons would show correlations to their neighboring carbons.
Experimental Protocols
NMR Sample Preparation (General)
-
Dissolve 5-10 mg of the Methyl diaminobenzoate derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[7][8][9]
For both this compound and its isomers, the nominal molecular weight is 166.18 g/mol .[3][10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The key to distinguishing isomers with MS lies in the fragmentation patterns, which can be influenced by the substituent positions. Common fragmentation pathways for aminobenzoate esters include the loss of the alkoxy group from the ester and cleavage of the ester group itself.
-
Expected Fragmentation: A common fragment observed for this compound is the loss of the methoxy group (-OCH₃), resulting in an ion with an m/z of 135.[3] Studies on related aminobenzoate esters show that the position of the amino group can influence the fragmentation pathways, with ortho isomers sometimes exhibiting unique fragmentation mechanisms.[11] For instance, the loss of the entire ester group or subsequent fragmentations of the aromatic ring can provide clues to the original substitution pattern.
Experimental Protocols
Mass Spectrometry Analysis (General)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain a fragmentation spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. While it may not definitively distinguish between isomers on its own, it is an excellent tool for confirming the presence of key structural motifs.
For this compound and its derivatives, the following characteristic absorption bands are expected:
-
N-H Stretching: Primary aromatic amines typically show two bands in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: The ester carbonyl group will exhibit a strong absorption band around 1680-1730 cm⁻¹.
-
C-N Stretching: Aromatic amine C-N stretching appears in the 1250-1335 cm⁻¹ region.
-
C-O Stretching: The ester C-O stretch will be visible in the 1000-1300 cm⁻¹ range.
-
Aromatic C-H and C=C Stretching: These will be present in their characteristic regions.
The exact positions of these bands can be subtly influenced by the substitution pattern and hydrogen bonding, which may provide some clues for differentiating isomers.
Experimental Protocols
FTIR Sample Preparation (ATR)
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the infrared spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds. The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the aromatic ring.
Aromatic amines typically exhibit two absorption bands: the E2-band (around 230-270 nm) and the B-band (around 270-300 nm). The presence of two amino groups and an ester group will influence the λ_max. While both this compound and Methyl 3,4-diaminobenzoate will show absorption in the UV region, the precise λ_max values are expected to differ due to the different electronic environments, offering a potential method for differentiation. For instance, related aromatic diamines show strong absorption in the 290-320 nm range.[12][13][14]
Experimental Protocols
UV-Vis Spectroscopy Analysis (General)
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Use a quartz cuvette to measure the absorbance of the solution over a range of wavelengths (typically 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Data Summary and Comparison
| Spectroscopic Technique | This compound (Expected/Reported) | Methyl 3,4-diaminobenzoate (Expected/Reported) | Key Differentiating Features |
| ¹H NMR | Aromatic: ~6.4-7.1 ppm (t, d, d); Methyl: ~3.7 ppm (s)[3] | Aromatic: ~6.7-7.5 ppm (d, s, d); Methyl: ~3.9 ppm (s)[4][5] | Distinct chemical shifts and coupling patterns of aromatic protons. |
| ¹³C NMR | 8 unique signals. | 8 unique signals with different chemical shifts for aromatic carbons.[4][5] | Different chemical shifts for the aromatic carbons. |
| Mass Spectrometry | M+• at m/z 166; Fragmentation includes loss of -OCH₃ (m/z 135).[3] | M+• at m/z 166; Similar fragmentation but potentially different relative intensities. | Subtle differences in fragmentation patterns and relative ion abundances. |
| FTIR Spectroscopy | N-H, C=O, C-N, C-O stretches. | N-H, C=O, C-N, C-O stretches. | Minor shifts in band positions due to different hydrogen bonding and electronic effects. |
| UV-Vis Spectroscopy | Absorption maxima in the UV region. | Absorption maxima in the UV region, likely at a different λ_max. | Different λ_max values due to altered electronic transitions. |
Conclusion: A Synergistic Approach
While each spectroscopic technique provides valuable pieces of the structural puzzle, a synergistic approach is the most robust strategy for the unambiguous confirmation of this compound derivatives and for reliably distinguishing between isomers.
-
NMR spectroscopy stands as the most definitive technique , providing detailed connectivity and spatial information.
-
Mass spectrometry is essential for confirming the molecular weight and elemental composition , with fragmentation patterns offering further structural clues.
-
FTIR spectroscopy offers a rapid confirmation of the presence of key functional groups.
-
UV-Vis spectroscopy can be a useful complementary technique for distinguishing isomers based on their electronic properties.
By employing these techniques in concert, researchers can confidently elucidate and confirm the structures of their target molecules, ensuring the integrity and reliability of their scientific endeavors.
Visualizing the Workflow
Caption: Workflow for the structural elucidation of Methyl diaminobenzoate derivatives.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. magritek.com [magritek.com]
- 3. This compound | 107582-20-7 [m.chemicalbook.com]
- 4. Methyl 3,4-diaminobenzoate | 36692-49-6 [chemicalbook.com]
- 5. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3,4-二氨基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized Methyl 2,3-diaminobenzoate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful results. Methyl 2,3-diaminobenzoate, a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and other therapeutic agents, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate biological activity and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of elemental analysis and other prevalent analytical techniques for the purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower researchers to select the most appropriate method for their specific needs, ensuring the highest standards of scientific integrity.
The Foundational Pillar: Elemental Analysis
Elemental analysis (EA) is a robust and long-standing technique for determining the elemental composition of a compound.[1][2] It serves as a fundamental check of purity by comparing the experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) against the theoretically calculated values for the pure compound. For this compound (C₈H₁₀N₂O₂), a pure sample should yield elemental percentages that closely match the calculated values.
The principle of modern elemental analysis, often referred to as CHN or CHNS analysis, lies in the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[1] This high-temperature combustion converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a detector, typically using thermal conductivity or infrared spectroscopy.
Causality in Experimental Choice: Why Use Elemental Analysis?
The choice of elemental analysis as a primary purity check is rooted in its ability to provide a direct measure of the elemental composition, which is a fundamental property of a molecule.[1] Unlike spectroscopic methods that probe the structure, elemental analysis offers a quantitative assessment of the building blocks of the compound. A significant deviation between the found and calculated values can indicate the presence of impurities, such as residual solvents, inorganic salts, or by-products from the synthesis, which may not be easily detectable by other methods.[1] For instance, inorganic impurities would not be visible in an NMR spectrum.[1]
Many reputable journals, including those from the American Chemical Society (ACS), encourage or require elemental analysis data for the characterization of new compounds, with an accepted deviation of ±0.4% from the calculated values.[3][4] This standard underscores the technique's role in establishing the homogeneity and purity of a synthesized molecule.[3][4]
Experimental Protocol: Elemental Analysis of this compound
Objective: To determine the weight percentages of Carbon, Hydrogen, and Nitrogen in a synthesized batch of this compound and compare them to the theoretical values to assess purity.
Instrumentation: A modern CHNS/O elemental analyzer.
Materials:
-
Synthesized this compound (dried under vacuum to remove residual solvents).
-
Certified organic analytical standard (e.g., Acetanilide) for calibration.
-
Tin or silver capsules for sample weighing.
-
High-purity helium and oxygen.
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard. This establishes a response factor for each element.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, homogenized this compound sample into a tin capsule. Record the weight precisely.
-
Analysis: Introduce the encapsulated sample into the combustion furnace of the elemental analyzer. The sample undergoes rapid and complete combustion at high temperatures (typically ~900-1000 °C) in a stream of pure oxygen.
-
Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂, and others) are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Processing: The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the sample weight.
-
Purity Evaluation: Compare the experimental percentages with the theoretical values for C₈H₁₀N₂O₂ (MW: 166.18 g/mol ):
-
Carbon (C): (12.01 * 8 / 166.18) * 100 = 57.82%
-
Hydrogen (H): (1.01 * 10 / 166.18) * 100 = 6.08%
-
Nitrogen (N): (14.01 * 2 / 166.18) * 100 = 16.85%
-
Trustworthiness of the Protocol: This protocol is self-validating through the use of a certified reference standard for calibration. To ensure accuracy, samples are typically run in duplicate or triplicate, and standards are analyzed periodically to check for instrument drift.[5] A deviation of less than 0.4% between the experimental and theoretical values is generally considered evidence of high purity.[3][4]
Troubleshooting Common Issues:
-
Inaccurate results: May be caused by improper sample drying (residual solvent), sample inhomogeneity, or poor instrument calibration.[5]
-
High hydrogen values: Often indicates the presence of water.
-
Low carbon values: Can suggest the presence of inorganic impurities.
Caption: Workflow for Elemental Analysis of this compound.
A Comparative Look: Alternative Purity Assessment Techniques
While elemental analysis is a powerful tool for confirming elemental composition, a comprehensive purity assessment often requires orthogonal methods that provide different types of information.[6]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (EA) | Combustion and detection of resulting gases. | Elemental composition (%C, H, N). | Fast, simple, inexpensive, detects inorganic impurities.[1] | Does not identify specific impurities, insensitive to isomeric impurities.[1] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Presence and quantity of non-volatile impurities. | High resolution, quantitative, robust, widely available.[7] | May not separate all structurally similar impurities without method optimization.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio detection. | Presence and identity of volatile impurities and by-products. | High sensitivity and specificity for volatile compounds, provides structural information.[8] | Not suitable for non-volatile or thermally labile compounds.[8] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Structural confirmation and quantification of the main component and impurities with unique signals. | Non-destructive, provides detailed structural information, can be quantitative without a specific reference standard for the impurity.[6][9] | Lower sensitivity for trace impurities compared to HPLC, complex spectra can be difficult to interpret.[6] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups. | Fast, non-destructive, provides information on functional group impurities.[10] | Primarily qualitative for purity assessment, not ideal for complex mixtures.[10] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for impurity profiling.[7][11] For a compound like this compound, a reversed-phase HPLC method would be the typical choice.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or another modifier) and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and potential impurities absorb (e.g., 254 nm).
-
Procedure: A solution of the synthesized compound is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase. The detector records the signal over time, producing a chromatogram.
-
Interpretation: The purity is often assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[12] Impurities will appear as separate, smaller peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity determination because it allows for direct quantification without the need for identical reference standards for each impurity.[6][13]
Experimental Protocol: qNMR Purity Analysis
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed sample of the synthesized compound and a certified internal standard of known purity (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions (e.g., ensuring full relaxation of signals).
-
Interpretation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and their respective molecular weights.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities that may be present, such as residual solvents from the synthesis or volatile by-products.[8]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for separating polar aromatic compounds.
-
Carrier Gas: Helium.
-
Injection: The sample, dissolved in a volatile solvent, is injected into the heated inlet of the GC.
-
Temperature Program: The oven temperature is ramped to facilitate the separation of components.
-
Detection: The mass spectrometer detects the separated components, providing both retention time and a mass spectrum for identification.
-
Interpretation: Impurities are identified by their retention times and by comparing their mass spectra to a library of known compounds.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid, qualitative technique that can be used to confirm the presence of the expected functional groups in the synthesized product and to check for obvious functional group impurities.[10][14]
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed on the ATR (Attenuated Total Reflectance) crystal, or mixed with KBr to form a pellet.
-
Data Acquisition: An infrared spectrum is recorded.
-
Interpretation: The spectrum is analyzed for the characteristic absorption bands of this compound, such as N-H stretches (from the amine groups), C=O stretch (from the ester), and aromatic C-H and C=C stretches. The absence of bands corresponding to starting materials (e.g., a nitro group from a precursor) can provide evidence of reaction completion.
Selecting the Appropriate Analytical Strategy
The choice of analytical technique depends on the specific question being asked. A logical workflow can guide the researcher to the most efficient and informative approach.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted process that requires a thoughtful selection of analytical techniques. Elemental analysis serves as an essential, foundational method for verifying the elemental composition and detecting non-carbon-containing impurities. However, for a comprehensive understanding of purity, especially in a drug development context, it must be complemented by high-resolution separative techniques like HPLC and information-rich spectroscopic methods such as qNMR and mass spectrometry. By understanding the principles, strengths, and limitations of each method, researchers can design a robust analytical strategy that ensures the quality and integrity of their synthesized materials, thereby building a solid foundation for subsequent research and development.
References
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. chromtech.com [chromtech.com]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.ubc.ca [chem.ubc.ca]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 11. veeprho.com [veeprho.com]
- 12. torontech.com [torontech.com]
- 13. usp.org [usp.org]
- 14. Fourier Transform Infrared Spectroscopy (FTIR) Analysis [intertek.com]
Green chemistry approaches to the synthesis of Methyl 2,3-diaminobenzoate
An In-Depth Technical Guide to the Synthesis of Methyl 2,3-diaminobenzoate: A Comparative Analysis of Conventional and Green Chemistry Approaches
This compound (MDAB) is a pivotal building block in synthetic organic chemistry, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes. Its vicinal diamine structure is particularly valuable for the synthesis of heterocyclic compounds like benzodiazepines and quinoxalines. As the chemical industry pivots towards sustainable practices, the development of environmentally benign synthetic routes for such important intermediates is paramount. This guide provides a comprehensive comparison of traditional stoichiometric reduction methods with modern, green catalytic approaches for the synthesis of MDAB, offering researchers and drug development professionals the data-driven insights needed to select the most efficient, safe, and sustainable methodology.
The Prevailing Challenge: Moving Beyond Stoichiometric Waste
The classical synthesis of MDAB typically begins with the reduction of a nitro-substituted precursor, most commonly methyl 2-amino-3-nitrobenzoate. For decades, this transformation has been accomplished using stoichiometric amounts of metal-based reducing agents.
Conventional Pathway: Stannous Chloride (SnCl₂) Reduction
The reduction of aromatic nitro compounds using tin(II) chloride in an acidic medium is a well-established, historical method.[1][2] The reaction proceeds via a series of single-electron transfers from the Sn(II) salt, which is oxidized to Sn(IV), with protons sourced from the acidic solvent.
While effective in achieving the desired transformation, this method is fraught with environmental and practical drawbacks. The reaction exhibits a poor atom economy, as a significant mass of the reactants ends up as inorganic byproducts. For every mole of the nitro compound, multiple moles of the tin salt are consumed, generating a large volume of tin-containing waste.[1] This waste is not only difficult to remove from the product but also poses significant environmental risks, as tin compounds can be toxic to aquatic life.[1][3][4] The work-up often involves neutralization and filtration of hydrated tin oxides, which can be a cumbersome and time-consuming process at an industrial scale.[1]
Experimental Protocol: SnCl₂ Reduction of Methyl 2-amino-3-nitrobenzoate
-
To a solution of methyl 2-amino-3-nitrobenzoate (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH > 8).
-
The resulting slurry, containing tin hydroxides, is filtered through a pad of celite.
-
The filtrate is extracted multiple times with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purify the crude this compound via column chromatography.
The Green Alternative: Catalytic Hydrogenation
In alignment with the principles of green chemistry, catalytic methods offer a superior alternative to stoichiometric reductions.[5][6] These processes utilize a small, recoverable amount of a catalyst to facilitate the reaction, dramatically improving atom economy and reducing waste.
Catalytic Hydrogenation with H₂ Gas
The use of palladium on carbon (Pd/C) with high-pressure hydrogen gas is a highly efficient method for nitro group reduction.[7] This process is exceptionally clean, with the only theoretical byproduct being water, resulting in a near-perfect atom economy. However, the use of flammable and explosive hydrogen gas requires specialized high-pressure equipment and stringent safety protocols, which can be a significant barrier to implementation, especially in academic and smaller-scale research labs.
Catalytic Transfer Hydrogenation (CTH): The Safer, Greener Choice
Catalytic Transfer Hydrogenation (CTH) has emerged as an attractive and practical green alternative, circumventing the hazards associated with H₂ gas.[8][9] CTH employs a stable, easy-to-handle hydrogen donor molecule to transfer hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium formate, and sodium borohydride.[8][9][10] These reactions are often performed under mild conditions, such as at room temperature and atmospheric pressure, further enhancing their safety profile.[8]
The mechanism involves the catalyst facilitating the decomposition of the hydrogen donor to generate active hydrogen species on the catalyst surface, which then reduce the nitro group. The choice of catalyst, often a noble metal like palladium supported on carbon, can be tuned for activity and selectivity.[11] Furthermore, these heterogeneous catalysts can often be recovered and reused, adding to the economic and environmental viability of the process.[11]
Experimental Protocol: Pd/C Catalyzed Transfer Hydrogenation
-
In a round-bottom flask, dissolve methyl 2-amino-3-nitrobenzoate (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
To this slurry, add the hydrogen donor, such as ammonium formate (3-5 eq), in portions.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with the solvent and filter through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield highly pure this compound, often without the need for further chromatographic purification.[12]
Performance Comparison: A Data-Driven Evaluation
To provide an objective comparison, the following table summarizes key performance and green chemistry metrics for the discussed synthetic routes.
| Metric | Conventional (SnCl₂/HCl) | Green (CTH with Pd/C) |
| Yield | Typically 70-85% | >95%[12] |
| Reaction Time | 4-12 hours (including reflux) | 1-3 hours |
| Temperature | Reflux (e.g., ~78°C in EtOH) | Room Temperature |
| Pressure | Atmospheric | Atmospheric |
| Atom Economy | Poor | Excellent |
| E-Factor | High (>10) | Low (<1) |
| Reagents | Stoichiometric, toxic metal salt[1][4] | Catalytic, benign H-donor |
| Waste Stream | Acidic, metal-contaminated aqueous waste | Minimal, mostly water and spent catalyst (recyclable) |
| Safety | Corrosive acid, exothermic neutralization | Mild conditions, avoids flammable H₂ gas |
| Work-up | Tedious filtration of metal hydroxides, extraction | Simple filtration of catalyst |
Visualization of Synthetic Workflows
To further illustrate the practical differences between the conventional and green approaches, the following workflow diagrams are provided.
Caption: Workflow for the conventional synthesis of MDAB.
Caption: Workflow for the green synthesis of MDAB.
Conclusion and Future Outlook
The comparative analysis unequivocally demonstrates the superiority of green chemistry approaches, particularly Catalytic Transfer Hydrogenation, for the synthesis of this compound. CTH offers higher yields, milder reaction conditions, significantly reduced waste, and a safer operational profile compared to traditional stoichiometric reductions using tin(II) chloride. The adoption of such methods is not only environmentally responsible but also economically advantageous due to reduced raw material consumption, simpler purification processes, and the potential for catalyst recycling.
Future research in this area will likely focus on the development of non-precious metal catalysts (e.g., based on nickel or iron) to further reduce costs, the exploration of flow chemistry setups for continuous and scalable production, and the use of bio-derived solvents to enhance the overall sustainability of the synthesis from a life-cycle perspective. For researchers and professionals in drug development, embracing these green methodologies is a critical step towards a more sustainable and efficient chemical industry.
References
- 1. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. Green Chemistry Metrics: A Guide to Determining and Evaluating Process Greenness | Semantic Scholar [semanticscholar.org]
- 6. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 107582-20-7 [chemicalbook.com]
A Comparative Guide to Large-Scale Synthesis: Cost-Benefit Analysis of Methyl 2,3-diaminobenzoate
For professionals in drug development and process chemistry, the selection of a starting material is a critical decision point, balancing cost, efficiency, safety, and the ultimate strategic goal of the synthesis. This guide provides an in-depth analysis of Methyl 2,3-diaminobenzoate, a versatile yet specialized building block. We will objectively compare its performance in the large-scale synthesis of key pharmaceutical scaffolds—quinoxalines and benzodiazepines—against more common, less functionalized alternatives like o-phenylenediamine (o-PDA). This analysis is grounded in experimental data to empower researchers to make informed, cost-effective, and scientifically sound decisions.
Strategic Overview: Why Consider this compound?
This compound is an aromatic amine distinguished by the presence of a methyl ester group ortho to one of the amino functionalities.[1] This seemingly minor modification is the crux of its utility and cost. While bulk commodity chemicals like o-PDA provide the basic diamine backbone for cyclization reactions, the ester group on this compound offers three strategic advantages in complex, multi-step syntheses:
-
In-built Functionality: The ester group serves as a convenient synthetic "handle" for subsequent modifications, allowing for the construction of more complex target molecules without needing to introduce this functionality later in the synthesis, which often requires protecting groups and additional steps.
-
Modified Reactivity and Solubility: The electron-withdrawing nature and steric presence of the ester can influence the regioselectivity of cyclization reactions and alter the solubility profile of the intermediate, which can be advantageous for purification.
-
Pathway to Specific Scaffolds: It is a direct precursor to compounds where a carboxylate or related functional group is an integral part of the final pharmacophore, such as in certain candesartan intermediates.[2]
This guide will dissect the practical implications of these advantages against the primary drawback: cost.
Logical Workflow for Precursor Selection
The decision to use a functionalized precursor like this compound is not arbitrary. It follows a logical workflow aimed at optimizing the entire synthetic route, not just a single step.
Caption: Decision workflow for selecting an appropriate diamine precursor.
Core Application: Synthesis of Quinoxaline Derivatives
Quinoxalines are a vital class of N-heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[3][4] The most fundamental route to their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (the Hinsberg reaction).[5][6]
Reaction Pathway
Caption: Comparative synthesis of quinoxalines.
Experimental Protocols
Protocol A: Synthesis of Methyl 2,3-diphenylquinoxaline-5-carboxylate
-
Rationale: This protocol utilizes this compound to directly yield a functionalized quinoxaline core. Acetic acid serves as both a solvent and a catalyst to facilitate the condensation and subsequent cyclization.
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add benzil (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water. The product will precipitate.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and then with a cold, dilute sodium bicarbonate solution.
-
Dry the solid under vacuum to yield the crude product. Recrystallization from ethanol or ethyl acetate may be required for higher purity.
Protocol B: Synthesis of 2,3-Diphenylquinoxaline (using o-PDA)
-
Rationale: This highly efficient, modern protocol demonstrates the synthesis of the unfunctionalized quinoxaline scaffold using a common alternative.[7] It leverages a mild, reusable catalyst for a greener and faster transformation at room temperature.[8][9]
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq) and benzil (1.0 eq).
-
Add ethanol or toluene as the solvent (10 volumes).[8]
-
Add a catalytic amount of a suitable catalyst, such as alumina-supported heteropolyoxometalates (e.g., 0.1g per 1 mmol substrate) or 5 mol% nitrilotris(methylenephosphonic acid).[7][8]
-
Stir the mixture vigorously at room temperature for 20-120 minutes.[4][8] The reaction is often complete within minutes to a few hours.[5]
-
Monitor the reaction by TLC. Upon completion, the product often precipitates directly from the solution.
-
Filter the product, wash with cold ethanol, and dry under vacuum. The catalyst can often be recovered from the filtrate for reuse.
Performance and Cost Comparison
| Parameter | Route A: this compound | Route B: o-Phenylenediamine (o-PDA) | Justification & Analysis |
| Typical Yield | 75-90% | 90-98%[7][9] | Route B often exhibits higher yields due to the use of optimized, modern catalytic systems and a less sterically hindered substrate. |
| Reaction Conditions | Reflux in acetic acid (harsher) | Room temperature (milder)[4][8] | The need for reflux in Route A increases energy costs and requires more robust equipment for large-scale operations. |
| Reaction Time | 2-4 hours | 10-120 minutes[4][5] | Route B is significantly faster, increasing reactor throughput, a key metric in industrial synthesis. |
| Starting Material Cost | High (Specialty Chemical)[10] | Low (Bulk Commodity Chemical)[11][12] | This is the most significant factor. o-PDA is orders of magnitude cheaper, making it the default choice unless the ester is essential. |
| Atom Economy | Good | Excellent | Both are condensation reactions with water as the primary byproduct. Route B is slightly better as it doesn't carry the "spectator" mass of the methyl group if the final target doesn't require it. |
| Safety & Handling | Standard handling for aromatic amines.[13][14] | o-PDA is toxic, a suspected mutagen, and requires careful handling in an industrial setting.[12] | While both require care, the hazards associated with o-PDA are well-documented for large-scale use. Appropriate engineering controls are mandatory. |
| Waste Profile | Acetic acid (needs neutralization/recovery) | Ethanol/Toluene (recyclable solvent), reusable catalyst. | Route B aligns better with green chemistry principles due to milder conditions and catalyst recyclability.[5] |
| Product Output | Directly functionalized quinoxaline | Unfunctionalized "parent" quinoxaline | This is the key benefit of Route A. If the target is a quinoxaline-5-carboxylic acid, Route A is likely more efficient overall than Route B followed by multi-step functionalization. |
Application in 1,4-Benzodiazepine Synthesis
1,4-Benzodiazepines are a cornerstone of medicinal chemistry, known for their broad spectrum of pharmacological activities on the central nervous system.[15][16] Synthesis of the core can be approached from various precursors.
While direct use of this compound is less common than for quinoxalines, its underlying structure—an ortho-amino benzoic acid derivative—is fundamental to many benzodiazepine syntheses.[17] The alternative often involves building the scaffold from a 2-aminobenzamide or a related precursor.[15][18]
Comparative Synthetic Rationale
-
Route with a Diaminobenzoic Acid Precursor: This approach builds the seven-membered ring by forming two amide bonds, often starting with the reaction of the diamine with a suitable bis-electrophile or through cyclocondensation with an alpha-amino acid.[17] The pre-existing carboxylate group is carried through the synthesis.
-
Route with a 2-Aminobenzamide Precursor: A common industrial route involves reacting a 2-aminobenzamide with chloroacetic acid, followed by cyclization to form the 2H-1,4-benzodiazepin-3,5(1H,4H)-dione core.[15] This is a robust and well-established method.
| Parameter | Route C: Diaminobenzoic Acid-based | Route D: 2-Aminobenzamide-based | Analysis |
| Precursor Availability | More specialized | Readily available from isatoic anhydride[15][18] | The starting materials for Route D are generally cheaper and more accessible at a large scale. |
| Synthetic Steps | Can be convergent and efficient | Typically a linear, two-step process[15] | The overall step count is often comparable, but the robustness of Route D is well-proven in industry. |
| Yield & Purity | Variable, dependent on specific reagents | Generally good to high yields reported[19] | Route D often provides clean products with established purification protocols. |
| Scalability | Potentially complex | High, well-established for large-scale | The scalability of Route D is a significant advantage for commercial drug production. |
| Cost-Benefit | Higher cost, but advantageous if the 2,3-diamine substitution pattern is absolutely required for the final target's activity. | Lower cost, more versatile for a broader range of simple benzodiazepine scaffolds. | For most standard benzodiazepine cores, the 2-aminobenzamide route is more cost-effective. The diaminobenzoic acid route is reserved for specific, highly-functionalized targets where other methods fail. |
Final Cost-Benefit Verdict
The use of this compound in large-scale synthesis is a strategic, rather than a routine, choice.
Choose this compound when:
-
The Target Molecule Requires It: The primary justification is when the final product must contain a carboxylate (or derivative) at the 5-position of a quinoxaline or an analogous position on another scaffold. In this case, using this precursor is a step-economical strategy that often outweighs its high initial cost by eliminating multiple downstream functionalization and purification steps.
-
Regioselectivity is a Challenge: When using unsymmetrical dicarbonyls or other reagents, the electronic and steric influence of the methyl ester group may provide crucial regiochemical control that cannot be achieved with simpler diamines.
-
A Specific Development Pathway Demands It: It may be required for specific, patented routes to high-value pharmaceutical ingredients like candesartan intermediates.[2]
Choose a simpler alternative (like o-PDA) when:
-
Cost is the Primary Driver: For the synthesis of unfunctionalized or differently functionalized scaffolds, the immense cost difference makes o-PDA the clear choice.[11]
-
High Throughput is Needed: Modern catalytic methods using o-PDA are often faster, milder, and higher-yielding, maximizing reactor efficiency.[5][7][9]
-
The Synthetic Route is Flexible: If the required functionality can be easily introduced after the core is formed, the cheaper precursor is almost always the better starting point.
References
- 1. 2,3-Diaminobenzoic acid methyl ester (15785-69-2) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound | 107582-20-7 [chemicalbook.com]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl-2,3-diaminobenzoate Online | Methyl-2,3-diaminobenzoate Manufacturer and Suppliers [scimplify.com]
- 11. dataintelo.com [dataintelo.com]
- 12. 邻苯二胺 flaked, 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
A Comparative Guide to the Environmental Impact of Methyl 2,3-diaminobenzoate Synthesis
Introduction
Methyl 2,3-diaminobenzoate is a crucial chemical intermediate, serving as a foundational building block in the synthesis of various pharmaceuticals and functional materials.[1][2] As the chemical industry pivots towards more sustainable practices, a critical evaluation of the environmental footprint of established synthetic routes is imperative. This guide provides an in-depth comparison of the primary synthesis pathways for this compound, offering a technical analysis for researchers, scientists, and drug development professionals. We will dissect each route through the lens of green chemistry principles, evaluating reagent toxicity, waste generation, and overall process efficiency to guide the selection of more environmentally benign methodologies.
Overview of Primary Synthetic Pathways
The synthesis of this compound can be broadly categorized into two distinct strategies, each with its own set of environmental and practical considerations.
-
Route 1: The Nitro-Reduction Pathway. This is a multi-step approach that begins with a nitrated precursor, which is subsequently reduced to form the desired diamino compound. This pathway is common in industrial settings.
-
Route 2: The Direct Esterification Pathway. This route involves the direct esterification of 2,3-diaminobenzoic acid. It is a more direct pathway, contingent on the availability of the starting diaminobenzoic acid.
This guide will compare these two routes, analyzing the environmental impact of each constituent step.
Caption: High-level overview of the two primary synthesis routes to this compound.
Route 1: The Nitro-Reduction Pathway
This pathway is characterized by the initial construction of a nitrated aromatic ester, followed by the chemical reduction of the nitro group. While effective, this route often involves hazardous reagents and multiple steps, which can increase waste generation.
Step 1A: Synthesis of Intermediate (Methyl 2-amino-3-nitrobenzoate)
A common starting point for this route is 3-nitrophthalic acid. The conversion to Methyl 2-amino-3-nitrobenzoate is a multi-step process:
-
Monoesterification: 3-nitrophthalic acid is reacted with methanol and concentrated sulfuric acid to produce 2-carboxy-3-nitrobenzoic acid methyl ester.
-
Acyl Chloride Formation: The monoester is then treated with thionyl chloride in chloroform to form the corresponding acyl chloride.
-
Curtius Rearrangement & Hydrolysis: The acyl chloride undergoes a Curtius rearrangement using highly toxic sodium azide, followed by hydrolysis to yield the target intermediate, Methyl 2-amino-3-nitrobenzoate.
Step 1B: Reduction of the Nitro Group
The final step is the reduction of the nitro group on Methyl 2-amino-3-nitrobenzoate. A standard and high-yielding method is catalytic hydrogenation.
-
Methodology: The nitro-intermediate is dissolved in anhydrous ethanol. A palladium hydroxide catalyst on carbon (20% w/w) is added, and the mixture is subjected to a hydrogen atmosphere (4 atm) for an extended period (e.g., 48 hours).[1][2] The catalyst is then removed by filtration, and the solvent is evaporated to yield the final product.[1][2]
Caption: Workflow for Route 1, highlighting hazardous inputs and waste streams.
Environmental Impact Assessment (Route 1)
-
Reagent Hazards: This pathway utilizes several highly hazardous substances.
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic sulfur dioxide and hydrogen chloride gases.[3][4] Short-term exposure can cause severe burns, and inhalation can be fatal.[3][5]
-
Sodium Azide (NaN₃): Acutely toxic and can be fatal if swallowed or absorbed through the skin.[6][7] It reacts with acids to form highly toxic and volatile hydrazoic acid and can form explosive heavy metal azides, posing significant disposal challenges.[8][9]
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive, causing severe chemical and thermal burns on contact.[1][10] Mists of strong inorganic acids containing sulfuric acid are considered carcinogenic.[11][12]
-
Palladium Catalyst: While essential for the reduction, palladium is a precious metal with significant environmental and economic costs associated with its mining and extraction.[13][14] Recovery and recycling of the spent catalyst are crucial to mitigate impact but are energy-intensive processes themselves.[15][16]
-
-
Waste Generation & E-Factor: This multi-step synthesis inherently generates a larger volume of waste compared to a more direct route. The Environmental Factor (E-Factor), defined as the total mass of waste divided by the mass of product, is a key metric.[2][17] For pharmaceutical processes, E-factors can be notoriously high. This route produces waste streams including spent acids, organic solvents (chloroform, ethanol), toxic azide residues, and spent palladium catalyst, leading to a high E-Factor and significant disposal costs.
Route 2: The Direct Esterification Pathway
This approach is more convergent, starting from 2,3-diaminobenzoic acid and converting it directly to the methyl ester in a single step. The environmental viability of this route is heavily dependent on the sustainable production of the starting material.
Synthesis Methodology
-
Esterification: 2,3-Diaminobenzoic acid is dissolved in methanol.[18]
-
Catalysis: An acid catalyst, such as thionyl chloride or concentrated sulfuric acid, is added dropwise, typically at a cooled temperature.[18]
-
Reaction & Workup: The mixture is stirred, often overnight at a slightly elevated temperature (e.g., 45°C). The reaction is then neutralized with a base (e.g., potassium carbonate), and the product is extracted using an organic solvent like ethyl acetate.[18]
Environmental Impact Assessment (Route 2)
-
Reagent Hazards: While this route avoids the use of sodium azide, it still employs hazardous acid catalysts like thionyl chloride or sulfuric acid, carrying the same risks of corrosivity and toxic off-gassing as described in Route 1.[1][3] The use of organic solvents for extraction (ethyl acetate) and purification (hexane/AcOEt) also contributes to the overall environmental burden.[18]
-
Atom Economy & E-Factor: As a single-step synthesis, this route has a significantly better theoretical atom economy than Route 1. The E-Factor is likely to be much lower, as the primary waste streams are the neutralized acid catalyst and the solvents used in workup and purification.[19][20] However, this assessment must also consider the environmental impact of producing the starting material, 2,3-diaminobenzoic acid, which is not trivial.
-
Upstream Impact: The "greenness" of this route is critically linked to the synthesis of 2,3-diaminobenzoic acid. If its production involves a lengthy, high-waste process, the environmental benefits of the final esterification step are negated. Future developments in the biosynthesis of aminobenzoic acid derivatives could make this route significantly more sustainable.
Quantitative Comparison and Data Summary
| Metric | Route 1: Nitro-Reduction Pathway | Route 2: Direct Esterification Pathway | Justification & Field Insights |
| Number of Steps | 3+ | 1 | A shorter synthesis route is almost always preferable, reducing processing time, energy consumption, and potential for yield loss at each step. |
| Key Hazardous Reagents | Thionyl Chloride, Sodium Azide , H₂SO₄, H₂ gas | Thionyl Chloride or H₂SO₄ | Route 1's use of sodium azide is a major environmental and safety drawback due to its high toxicity and explosive potential.[6][8] |
| Catalyst | Palladium on Carbon (Heavy Metal) | None (Stoichiometric Acid) | Route 1 relies on a precious metal catalyst requiring recycling.[15] Route 2 uses a stoichiometric amount of a corrosive acid, which must be neutralized, creating salt waste. |
| Solvents | Chloroform, Methanol, Ethanol | Methanol, Ethyl Acetate, Hexane | Both routes use organic solvents. The choice of solvent is critical; greener alternatives should always be explored. Dimethylformamide (DMF), sometimes used in similar reactions, is a reproductive toxin and should be avoided.[18][21][22] |
| Yield | High (overall) | High (for the single step)[18] | While the final reduction step in Route 1 is high-yielding (often quantitative),[1][2] the overall yield across multiple steps may be lower than the single-step esterification. |
| Estimated E-Factor | High | Moderate (excluding starting material synthesis) | The multiple steps, stoichiometric reagents, and purification needs of Route 1 lead to a higher mass of waste per unit of product.[2][19] |
Detailed Experimental Protocols
Protocol for Route 1B: Reduction of Methyl 2-amino-3-nitrobenzoate
Causality: This protocol uses catalytic transfer hydrogenation, a powerful and selective method for reducing nitro groups without affecting the ester functionality. Ethanol is chosen as a relatively benign and effective solvent. The palladium catalyst provides a surface for the reaction between hydrogen and the nitro group, dramatically increasing the reaction rate.
-
To a solution of Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol) in anhydrous ethanol (800 mL), add palladium hydroxide on carbon (10 g, 20% w/w).[1][2]
-
Seal the reaction vessel and degas the slurry by purging with nitrogen gas.
-
Introduce hydrogen gas to a pressure of 4 atm.
-
Stir the mixture vigorously at room temperature for 48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Remove the palladium catalyst by filtration through a pad of celite. Wash the celite pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often obtained in near-quantitative yield.[1][2]
Protocol for Route 2: Direct Esterification of 2,3-Diaminobenzoic Acid
Causality: This is a classic Fischer esterification. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by another molecule of methanol. The reaction is performed at a moderate temperature to ensure a reasonable reaction rate without causing degradation of the sensitive diamino compound.
-
In a two-neck round-bottom flask, dissolve 2,3-diaminobenzoic acid (456 mg, 3 mmol) in methanol (25 mL).[18]
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (2.2 mL, 30 mmol) dropwise to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at 45°C overnight.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water.
-
Neutralize the solution by adding solid potassium carbonate until the pH is basic.
-
Extract the aqueous solution four times with ethyl acetate.
-
Combine the organic extracts, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting oily residue by column chromatography (silica gel, hexane:ethyl acetate 1:1) to obtain pure this compound.[18]
Future Outlook & Greener Alternatives
The primary challenge for both routes is the reliance on hazardous reagents and, in the case of Route 1, precious metal catalysts. The future of sustainable this compound synthesis lies in addressing these core issues.
-
Greener Reduction Methods: Catalytic transfer hydrogenation (CTH) offers a safer alternative to using high-pressure hydrogen gas.[23] Hydrogen donors like formic acid or isopropanol can be used, often with more sustainable and earth-abundant metal catalysts like iron.[24][25]
-
Biocatalysis: The biosynthesis of aminobenzoic acids from renewable feedstocks is an emerging field that could provide a truly green source for the starting material in Route 2, completely bypassing the need for nitration and reduction chemistry.
-
Solvent Selection: Replacing conventional volatile organic compounds with greener solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) or even performing reactions in water where possible can significantly reduce the environmental impact.
Conclusion
When comparing the two primary synthesis routes for this compound, a clear trade-off emerges. Route 2 (Direct Esterification) is superior from a process efficiency standpoint, with fewer steps and a lower E-Factor for the final transformation. However, its overall environmental sustainability is critically dependent on the production method of its starting material, 2,3-diaminobenzoic acid.
Route 1 (Nitro-Reduction) , while a well-established and high-yielding process, carries a significant environmental and safety burden due to its use of highly toxic reagents like sodium azide and corrosive chemicals like thionyl chloride and sulfuric acid. The reliance on a palladium catalyst also adds to the environmental cost.
For researchers and drug development professionals, the choice of route should be guided by a holistic assessment. While Route 2 appears "greener" on the surface, a full life-cycle analysis that includes the synthesis of the starting material is necessary for a true comparison. The most promising path forward involves innovation: developing safer, catalytic reduction methods for Route 1 or establishing a sustainable, bio-based supply chain for the starting material of Route 2.
References
- 1. icheme.org [icheme.org]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lanxess.com [lanxess.com]
- 4. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Sodium azide - Wikipedia [en.wikipedia.org]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. ehs.com [ehs.com]
- 11. CCOHS: Sulfuric Acid [ccohs.ca]
- 12. ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%) [chemicalsafety.ilo.org]
- 13. From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium Catalyst Systems → News → Sustainability [news.sustainability-directory.com]
- 15. Production, Recycling and Economy of Palladium: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. era-environmental.com [era-environmental.com]
- 18. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 21. turi.org [turi.org]
- 22. epa.gov [epa.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. zenodo.org [zenodo.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2,3-diaminobenzoate
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends far beyond the laboratory bench. Methyl 2,3-diaminobenzoate, a key building block in pharmaceutical and materials science research, demands meticulous handling not only during its application but, critically, through its final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment. Our approach is grounded in the causality behind each procedural step, fostering a culture of safety built on understanding and expertise.
Core Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. This compound, as an aromatic amine, possesses a hazard profile that necessitates careful handling. While specific toxicological data for this exact isomer may be limited, the known properties of related diaminobenzoates and aromatic amines provide a strong basis for a conservative and safe approach.[1] The primary hazards are associated with irritation and potential sensitization.
The first step in any disposal plan is to consult the manufacturer's Safety Data Sheet (SDS), which provides the most specific hazard information.[2] Key hazard classifications for this compound are summarized below.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Causality & Implication for Disposal |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation.[2] | Direct skin contact with the compound or its residues can cause irritation. This necessitates the use of appropriate gloves and lab coats during handling and disposal to prevent exposure. Contaminated materials become hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation.[2] | The compound can cause significant damage upon eye contact. This mandates the use of chemical safety goggles or face shields to prevent splashes during waste consolidation or spill cleanup. |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling, including waste packaging, should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[2][3] |
Operational Safety: Personal Protective Equipment (PPE) and Handling
Before initiating any disposal-related activities, establishing a robust barrier between the researcher and the chemical waste is paramount. The selection of PPE is not merely a checklist item but a critical risk mitigation strategy dictated by the compound's hazard profile.
Table 2: Required Personal Protective Equipment (PPE) for Disposal
| Equipment | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[3][4] Always check glove manufacturer data for compatibility. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Essential for preventing splashes of liquid waste or contact with solid dust from reaching the eyes and causing serious irritation.[4] |
| Body Protection | Chemically resistant lab coat. | Protects skin and personal clothing from contamination by spills or splashes during waste transfer.[4] |
| Respiratory Protection | NIOSH-approved respirator (if needed). | Required if handling large quantities outside of a fume hood or if dust/aerosols are generated. |
Disposal Workflow: Segregation, Collection, and Removal
The proper disposal of this compound is a systematic process. The goal is to safely contain the waste in a manner that is compliant with institutional and governmental regulations and ensures it can be handled by a licensed waste management facility. Improper disposal, such as drain disposal, is strictly prohibited as it can harm aquatic life and contaminate water systems.[4]
Step 1: Waste Segregation
Immediately upon generation, waste containing this compound must be segregated. Do not mix this waste with other chemical streams.[1] This is a critical step to prevent unknown, potentially violent reactions with incompatible materials (e.g., strong oxidizers). Aromatic amines should always be kept separate from other chemical classes.[4]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste, including contaminated paper towels, gloves, and weigh boats, in a designated, leak-proof container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable container.
-
Container Labeling: The waste container must be robust, compatible with the chemical, and tightly sealed.[4] Label it clearly with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
-
Step 3: Final Disposal Pathway
The universally accepted and required method for disposing of this compound is through a licensed hazardous waste disposal company.[5][6] These facilities are equipped to handle and destroy the chemical in an environmentally sound manner, typically through controlled high-temperature incineration with flue gas scrubbing.[2][6]
-
Action: Contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup of the properly labeled hazardous waste container.
-
Rationale: Federal, state, and local regulations (such as those from the EPA in the United States) govern the disposal of chemical waste.[7][8] Using a licensed service ensures compliance and proper treatment of the hazardous material.
The logical flow for waste management is depicted in the diagram below.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Accidental Release
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand.[5] For solid spills, avoid raising dust.[3] Do not allow the material to enter drains or waterways.[5]
-
Cleanup: Wearing the appropriate PPE (see Table 2), carefully collect the absorbed material or spilled solid using non-sparking tools. Place the material into a designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: The collected spill cleanup material must be disposed of as hazardous waste, following the procedures outlined in Section 3.
By adhering to these scientifically grounded and procedurally sound guidelines, researchers and laboratory professionals can ensure the safe and responsible management of this compound from acquisition through disposal, upholding the highest standards of laboratory safety and environmental responsibility.
References
Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2,3-diaminobenzoate
This guide provides essential safety and operational protocols for the handling and disposal of Methyl 2,3-diaminobenzoate, a chemical intermediate common in pharmaceutical research and development. As a primary aromatic amine, this compound requires meticulous handling to mitigate potential health risks. This document is intended for laboratory personnel, including researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard safety data sheets.
Understanding the Risks: Hazard Profile of this compound
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
While specific toxicity data for this compound is limited, the broader class of primary aromatic amines is known for its potential carcinogenicity, mutagenicity, and ability to be readily absorbed through the skin.[2][3] Therefore, a cautious and proactive approach to personal protection is paramount. The primary routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment (PPE), it is crucial to emphasize the foundational role of engineering controls. All handling of this compound, especially when dealing with the powdered form which can create dust, should be conducted within a certified chemical fume hood.[4] This minimizes the risk of inhalation exposure. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
A comprehensive PPE ensemble is mandatory when handling this compound. The following sections detail the selection and use of each component, explaining the rationale behind each choice.
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical due to the high risk of skin absorption associated with aromatic amines.
Recommended Glove Materials:
| Glove Material | Suitability for Aromatic Amines | Advantages | Disadvantages |
| Nitrile | Excellent for incidental contact | Good chemical resistance, visibly rips when punctured, low allergy risk.[6] | Can be prone to swelling with some solvents, breakthrough time is thickness-dependent.[7] |
| Neoprene | Good | Good resistance to a range of chemicals including acids, bases, and hydrocarbons. | May have poor resistance to some aromatic hydrocarbons.[6] |
| Polyvinyl Chloride (PVC) | Good | Resistant to amines, acids, and bases. | Poor resistance to most organic solvents.[6] |
| Viton™ | Excellent | High resistance to chlorinated and aromatic solvents. | Can be less flexible and more expensive.[8] |
| Butyl Rubber | Good | Excellent for strong acids and many organic chemicals. | Poor resistance to petrol and oil.[7] |
For routine laboratory work involving small quantities, nitrile gloves are the preferred choice . It is recommended to double-glove to provide an additional layer of protection.[9] If the outer glove becomes contaminated, it can be removed and replaced without compromising the inner layer.
Glove Usage Protocol:
-
Inspect gloves for any signs of damage, such as punctures or tears, before use.
-
Don two pairs of nitrile gloves , ensuring they are pulled up over the cuffs of the lab coat.
-
Change gloves immediately if they become contaminated. Do not attempt to wash or reuse disposable gloves.
-
Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.
-
Wash hands thoroughly with soap and water after removing gloves.
Body Protection: Impermeable and Comprehensive Coverage
A long-sleeved, impermeable lab coat that closes in the back is required.[10] This design prevents frontal splashes from reaching personal clothing. The cuffs should be snug, either elastic or knit, to fit securely under gloves. For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron over the lab coat.
Eye and Face Protection: Shielding from Splashes and Dust
Tightly fitting safety goggles with side shields are mandatory to protect against dust particles and chemical splashes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, handling this compound within a certified chemical fume hood will provide adequate respiratory protection. However, if there is a risk of exceeding exposure limits, or in the event of a spill outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[1]
Procedural Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.
Decontamination of Laboratory Equipment
-
Initial Cleaning: At the end of your work, wipe down all surfaces and equipment that may have come into contact with this compound with a damp cloth or paper towel to remove any visible residue.
-
Decontamination Solution: Wash the surfaces and equipment with a laboratory-grade detergent and water.[11]
-
Rinsing: Thoroughly rinse with water to remove any detergent residue.
-
Drying: Allow all equipment and surfaces to air dry completely.
Disposal Plan
All waste containing this compound, including contaminated gloves, paper towels, and empty containers, must be treated as hazardous waste .
Step-by-Step Disposal Protocol:
-
Segregation: Keep all this compound waste separate from other laboratory waste streams.[12]
-
Containerization: Place all solid and liquid waste into clearly labeled, sealed, and compatible hazardous waste containers.[12]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company.[12] Do not dispose of this compound down the drain or in regular trash.[12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. aps.anl.gov [aps.anl.gov]
- 3. international.skcinc.com [international.skcinc.com]
- 4. scribd.com [scribd.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. epa.gov [epa.gov]
- 12. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
